5-Methoxypyrazin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxypyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXBZAOCBVXFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561415 | |
| Record name | 5-Methoxypyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54013-07-9 | |
| Record name | 5-Methoxypyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxypyrazin-2-amine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methoxypyrazin-2-amine chemical properties and structure
An In-depth Technical Guide to 5-Methoxypyrazin-2-amine: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of this compound, a heterocyclic amine of significant interest in modern chemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights into its analysis, synthesis, and application.
Core Molecular Profile and Structural Elucidation
This compound (CAS No: 54013-07-9) is a substituted pyrazine derivative featuring both an electron-donating amine (-NH₂) group and a methoxy (-OCH₃) group.[1][2][3][4] This substitution pattern is critical as it dictates the molecule's electronic properties, reactivity, and ultimately, its utility as a chemical building block. The pyrazine ring, an aromatic diazine, is inherently electron-deficient, but the presence of the powerful amine and methoxy donating groups modulates this property, influencing its role in synthetic transformations.
The fundamental structure is best represented by its IUPAC name, this compound, which clarifies the positional relationship of the functional groups on the pyrazine core.[1]
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 54013-07-9 | [1][2] |
| Molecular Formula | C₅H₇N₃O | [1][2] |
| Molecular Weight | 125.13 g/mol | [1][2] |
| Canonical SMILES | COC1=CN=C(N=C1)N | [1] |
| InChIKey | BWXBZAOCBVXFMQ-UHFFFAOYSA-N | [1] |
| Appearance | Off-white solid | [3] |
Spectroscopic Characterization: A Predictive Analysis
Definitive structural confirmation relies on a suite of spectroscopic techniques. While specific experimental spectra for this exact compound are not publicly cataloged, its structure allows for a robust prediction of its spectral features based on established principles for amines and aromatic heterocycles.[5][6]
Expected Spectroscopic Features
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. The methoxy group (-OCH₃) protons should appear as a sharp singlet, typically in the 3.8-4.0 ppm range. The amine (-NH₂) protons will present as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, generally between 0.5-5.0 ppm.[6] The two protons on the pyrazine ring are in distinct chemical environments and should appear as two doublets in the aromatic region (typically 7.0-8.5 ppm).
-
¹³C NMR: The carbon spectrum will show five distinct signals. The methoxy carbon is expected around 55-60 ppm. The four carbons of the pyrazine ring will have shifts influenced by the attached functional groups, with the carbon attached to the amine group (C2) and the methoxy group (C5) being the most shielded and deshielded, respectively.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic bands for the primary amine, including a pair of N-H stretching absorptions in the 3300-3500 cm⁻¹ region.[6][7] Aromatic C-H stretching will be observed just above 3000 cm⁻¹. Strong absorptions corresponding to C-O stretching of the methoxy group and C=N stretching of the pyrazine ring are also expected in the fingerprint region (1000-1600 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum should be observed at m/z = 125, corresponding to the molecular weight. The presence of an odd number of nitrogen atoms (three) follows the "nitrogen rule," resulting in an odd nominal molecular mass.[6]
Protocol: General Method for Spectroscopic Analysis
This protocol outlines a self-validating system for the characterization of a research sample of this compound.
-
Sample Preparation : Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean NMR tube.[5] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, resulting in sharper -NH₂ signals.
-
¹H NMR Acquisition : Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans for a high signal-to-noise ratio and a relaxation delay of 1-2 seconds.[5]
-
¹³C NMR Acquisition : Using the same sample, acquire a proton-decoupled ¹³C spectrum. An extended acquisition time will likely be necessary due to the lower natural abundance of ¹³C.
-
Confirmation with D₂O : To confirm the identity of the amine proton signal, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The amine protons will exchange with deuterium, causing their signal to disappear or significantly diminish, a key validation step.[6]
-
IR Spectroscopy : Prepare a sample as a KBr pellet or a thin film and record the spectrum using an FTIR spectrometer.
-
Mass Spectrometry : Analyze the sample using an ESI-MS or GC-MS to confirm the molecular weight.
Caption: Conceptual workflow for spectroscopic characterization.
Representative Synthesis Pathway
This compound serves as a valuable synthetic intermediate.[8] While multiple proprietary synthesis routes exist, a common and chemically sound approach for introducing an amine group to an aromatic heterocycle is through the reduction of a corresponding nitro compound. This method is analogous to the synthesis of similar structures like 5-amino-2-methoxypyridine.[9]
Protocol: Catalytic Hydrogenation for Synthesis
This protocol describes the reduction of a hypothetical precursor, 2-methoxy-5-nitropyrazine, to yield the target compound.
-
Reactor Setup : To a hydrogenation vessel, add 2-methoxy-5-nitropyrazine (1 equivalent).
-
Catalyst Addition : Add a suitable solvent such as methanol or ethanol, followed by the catalyst, 10% Palladium on Carbon (Pd/C), typically at 5-10 mol%.[9]
-
Hydrogenation : Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to a pressure of 1-3 atm.[9]
-
Reaction Monitoring : Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup : Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[9]
-
Isolation : Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.[9]
Caption: Representative workflow for the synthesis of this compound.
Applications in Research and Development
The unique structural features of this compound make it a versatile building block in several high-value chemical industries.[8]
-
Pharmaceuticals : It is a key intermediate in the synthesis of bioactive molecules for drug discovery.[8] Its structure can be modified to create compounds with enhanced selectivity and biological activity, potentially leading to new medications.[8] For instance, pyrazine and aminopyrimidine cores are prevalent in kinase inhibitors, and this molecule provides a functionalized scaffold for building such complex structures.[10]
-
Agrochemicals : In the agrochemical sector, this compound is used in the formulation of modern pesticides, herbicides, and plant growth regulators.[8] Its stability and reactivity are advantageous for creating effective and environmentally safer crop protection agents.[8]
-
Flavor and Fragrance : The related compound 2-methoxypyrazine is a potent aroma compound with a characteristic green, bell pepper-like scent.[11] While the amine group modifies its properties, this compound can be a precursor or reference in the synthesis and research of novel flavoring agents and fragrances.[8]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazard profile.
GHS Hazard Identification
-
Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[1]
-
Skin Irritation (Category 2) : H315 - Causes skin irritation.[1][12]
-
Serious Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[1][12]
-
Specific Target Organ Toxicity, Single Exposure (Category 3) : H335 - May cause respiratory irritation.[1][12]
Recommended Handling and Storage Protocols
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[11][13][14]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[12][13] For weighing or generating dust, a respirator may be necessary.
-
Handling : Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly with soap and water after handling.[13][14] Do not eat, drink, or smoke in the work area.[13]
-
Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11][13] Keep containers tightly sealed when not in use to prevent moisture absorption and degradation.[11][13]
Conclusion
This compound is more than a simple chemical; it is a highly functionalized and versatile molecule that serves as a critical entry point for the synthesis of complex targets in the pharmaceutical and agrochemical industries. A thorough understanding of its structure, predicted spectroscopic fingerprint, and safe handling procedures is paramount for any researcher intending to utilize its synthetic potential. The protocols and insights provided in this guide are designed to equip scientists with the necessary knowledge to confidently and safely incorporate this valuable compound into their research and development workflows.
References
- 1. This compound | C5H7N3O | CID 14536429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. CAS 54013-07-9|this compound|Rlavie [rlavie.com]
- 4. 2-AMINO-5-METHOXYPYRAZINE CAS#: 54013-07-9 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. 5-Amino-2-methoxypyridine | 6628-77-9 [chemicalbook.com]
- 10. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-methoxypyrazine | 3149-28-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of 5-Methoxypyrazin-2-amine
An In-Depth Technical Guide to the Synthesis of 5-Methoxypyrazin-2-amine
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. As a substituted pyrazine, it belongs to a class of aromatic N-heterocycles found in numerous bioactive natural products and synthetic pharmaceuticals. The unique electronic properties of the pyrazine ring, combined with the specific substituent pattern of an electron-donating amino group and a methoxy group, make it a versatile scaffold for constructing complex molecular architectures with tailored pharmacological profiles. Its derivatives are investigated for a wide range of therapeutic applications, leveraging the pyrazine core's ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets.
This guide provides a comprehensive technical overview of the predominant synthesis pathway for this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer insights into the practical execution of this synthesis, grounded in established chemical principles and authoritative sources.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most established and industrially viable route to this compound is through a copper-catalyzed nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes the readily available starting material, 5-chloropyrazin-2-amine, and displaces the chloro substituent with a methoxy group using sodium methoxide.
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly when a good leaving group, such as a halogen, is present. The amino group at the C2 position further influences the ring's electronics, directing the substitution at the C5 position.
Mechanistic Considerations
The reaction proceeds via a classic SNAr mechanism. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom bearing the chlorine atom. This attack is the rate-determining step and is facilitated by the electron-withdrawing nature of the pyrazine nitrogens, which stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex. The use of a copper catalyst, while not always strictly necessary for activated systems, can significantly enhance the reaction rate by coordinating to the pyrazine ring or the leaving group, further polarizing the C-Cl bond and lowering the activation energy. The final step is the rapid expulsion of the chloride ion to restore aromaticity, yielding the desired this compound. The high temperature (150 °C) and sealed-tube conditions are necessary to overcome the energy barrier for this transformation on the heterocyclic ring.[1]
Detailed Experimental Protocol
The following protocol is a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures.[1]
Materials and Reagents:
-
5-Chloropyrazin-2-amine
-
Methanol (anhydrous)
-
Sodium Methoxide (CH₃ONa), commercially available or prepared from sodium metal and methanol
-
Copper powder
-
Diatomaceous earth (Celite®)
-
Dichloromethane (DCM)
-
Silica gel (100-200 mesh)
Procedure:
-
Reaction Setup: In a sealable pressure tube, combine 5-chloropyrazin-2-amine (1.0 eq), methanol to create a solution (approx. 0.5 M concentration), copper powder (approx. 1.3 eq), and a solution of sodium methoxide in methanol (approx. 1.1 eq).
-
Reaction Execution: Seal the tube tightly and place the reaction mixture in an oil bath preheated to 150 °C. Stir the mixture vigorously for 24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the copper powder and other insoluble materials. Rinse the pad with a small amount of methanol or dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude residue by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 2-3% methanol in DCM).
-
Product Isolation and Characterization: Combine the fractions containing the pure product (as identified by TLC) and concentrate under vacuum to afford this compound as a light yellow to brown solid.
Data Summary and Characterization
The successful synthesis of the target compound should be validated through standard analytical techniques.
| Parameter | Value | Source |
| Starting Material | 5-Chloropyrazin-2-amine | [1] |
| Key Reagents | Sodium Methoxide, Copper Powder | [1] |
| Solvent | Methanol | [1] |
| Temperature | 150 °C | [1] |
| Reaction Time | 24 hours | [1] |
| Typical Yield | ~67% | [1] |
| Appearance | Light yellow to brown solid | [1] |
| Melting Point | 110-111 °C | [1] |
| LC-MS (ES+) | m/z 126 ([M+H]⁺) | [1] |
Alternative Synthetic Considerations
While the SNAr approach is dominant, other strategies for synthesizing substituted aminopyrazines exist in the broader literature, although they are not as direct for this specific target. These often involve multi-step sequences starting from different precursors. For instance, some routes build the pyrazine ring from acyclic precursors like 2-aminomalonamide and a glyoxal derivative.[2][3] Another general approach involves the Hofmann rearrangement of a pyrazine carboxamide.[2][4] However, for accessing this compound specifically, the nucleophilic substitution of 5-chloropyrazin-2-amine remains the most efficient and direct method reported.[1]
Conclusion
The synthesis of this compound is most effectively achieved through a copper-catalyzed nucleophilic aromatic substitution of 5-chloropyrazin-2-amine. This method is robust, providing good yields of the desired product. The causality behind the experimental choices lies in the inherent electron-deficient nature of the pyrazine ring, which facilitates nucleophilic attack by sodium methoxide, especially at elevated temperatures. Understanding the mechanism and the key parameters outlined in this guide allows for the reliable and efficient production of this valuable building block for applications in pharmaceutical research and development.
References
- 1. 2-AMINO-5-METHOXYPYRAZINE CAS#: 54013-07-9 [amp.chemicalbook.com]
- 2. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]
- 3. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 4. US6291674B2 - Process for preparing alkoxypyrazine derivatives - Google Patents [patents.google.com]
Spectroscopic Characterization of 5-Methoxypyrazin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxypyrazin-2-amine (CAS No: 54013-07-9), a key heterocyclic compound with applications in medicinal chemistry and materials science.[1][2] Due to the limited availability of public experimental spectra, this document combines reported data with predicted spectroscopic values and analysis based on structurally related pyrazine derivatives. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this molecule. Methodologies for data acquisition and interpretation are also discussed to provide a practical framework for researchers.
Introduction: The Significance of this compound
This compound, with the molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol , belongs to the pyrazine family of heterocyclic compounds.[1][3] Pyrazine derivatives are of significant interest in the pharmaceutical industry due to their presence in a wide range of biologically active molecules. The strategic placement of the methoxy and amine groups on the pyrazine ring imparts specific electronic and steric properties, making it a valuable building block in drug discovery.
Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized this compound. This guide serves as a detailed reference for its spectroscopic signature.
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O | [1] |
| Molecular Weight | 125.13 g/mol | [1][3] |
| CAS Number | 54013-07-9 | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | COC1=NC=C(N=C1)N | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although experimental NMR data for this compound is not widely published, we can predict the ¹H and ¹³C NMR spectra based on the analysis of similar pyrazine and pyridine derivatives.[4]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the two aromatic protons on the pyrazine ring, the protons of the methoxy group, and the protons of the amine group.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | 7.5 - 7.7 | Singlet | 1H |
| H-6 | 7.9 - 8.1 | Singlet | 1H |
| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |
| -NH₂ | 6.0 - 6.5 | Broad Singlet | 2H |
Causality of Chemical Shifts:
-
Aromatic Protons (H-3 and H-6): The pyrazine ring is an electron-deficient system, which deshields the ring protons, causing them to appear at a relatively high chemical shift. The H-6 proton is expected to be slightly downfield from the H-3 proton due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the methoxy group.
-
Methoxy Protons (-OCH₃): The protons of the methoxy group are shielded by the adjacent oxygen atom and are expected to appear as a sharp singlet in the upfield region.
-
Amine Protons (-NH₂): The chemical shift of the amine protons can be broad and variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five carbon atoms in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 |
| C-3 | 125 - 130 |
| C-5 | 148 - 153 |
| C-6 | 130 - 135 |
| -OCH₃ | 54 - 58 |
Causality of Chemical Shifts:
-
Ring Carbons: The carbon atoms attached to the electronegative nitrogen and oxygen atoms (C-2 and C-5) are expected to be the most deshielded and appear at the highest chemical shifts. The remaining ring carbons (C-3 and C-6) will appear at intermediate chemical shifts.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will be the most shielded and appear at the lowest chemical shift.
Experimental Protocol for NMR Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.
Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of high-purity this compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
Instrument Parameters (300-500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak.
-
Integrate the signals in the ¹H spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3400-3250 | Medium, Two bands |
| C-H Stretch (Aromatic) | 3100-3000 | Medium to Weak |
| C-H Stretch (Aliphatic, -OCH₃) | 2950-2850 | Medium |
| C=N, C=C Stretch (Pyrazine Ring) | 1600-1450 | Medium to Strong |
| N-H Bend (Amine) | 1650-1580 | Medium |
| C-O Stretch (Methoxy) | 1250-1020 | Strong |
Interpretation of Key Bands:
-
N-H Stretch: The presence of a primary amine (-NH₂) will give rise to two distinct stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.
-
C-O Stretch: A strong absorption band in the 1250-1020 cm⁻¹ region is characteristic of the C-O stretching vibration of the methoxy group.
-
Pyrazine Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazine ring will appear in the 1600-1450 cm⁻¹ region.
Experimental Protocol for IR Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal should be collected before scanning the sample.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum
In a typical electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 125. The fragmentation pattern will be influenced by the stability of the pyrazine ring and the nature of the substituents.
A patent describing the synthesis of this compound reported an LC-MS (ES+) analysis showing an m/z of 126 ([M+H]⁺), which corresponds to the protonated molecule.[2]
Predicted Fragmentation Pattern (EI):
-
m/z 125 (M⁺): Molecular ion.
-
m/z 110: Loss of a methyl radical (•CH₃) from the methoxy group.
-
m/z 96: Loss of an ethyl radical (•C₂H₅) or successive loss of CH₃ and NH.
-
m/z 82: Loss of a propenyl radical (•C₃H₃).
Experimental Protocol for MS Acquisition
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for LC-MS or Electron Ionization - EI for GC-MS).
Sample Introduction:
-
LC-MS: The sample, dissolved in a suitable solvent, is introduced through a liquid chromatograph.
-
GC-MS: A dilute solution of the sample is injected into a gas chromatograph.
Data Acquisition Parameters:
-
Ionization Mode: ESI positive or negative, or EI.
-
Mass Range: A range that encompasses the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Integrated Spectroscopic Analysis Workflow
A logical workflow is essential for the comprehensive structural elucidation of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the key spectroscopic data for this compound. By combining reported mass spectrometry data with predicted NMR and IR spectra, and by providing detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of chemistry and drug development. The presented information facilitates the unambiguous identification and characterization of this important heterocyclic compound, ensuring the integrity and reproducibility of scientific research.
References
An In-depth Technical Guide to the Solubility and Stability of 5-Methoxypyrazin-2-amine
Foreword
5-Methoxypyrazin-2-amine is a heterocyclic amine of significant interest in pharmaceutical and agrochemical research.[1] Its pyrazine core, substituted with a methoxy and an amino group, provides a unique scaffold for the synthesis of novel bioactive molecules. Understanding the fundamental physicochemical properties of this compound, specifically its solubility and chemical stability, is a critical prerequisite for its effective application in drug discovery, formulation development, and quality control. This guide provides a comprehensive framework for characterizing this compound, offering both theoretical insights and detailed, field-proven experimental protocols designed for researchers, scientists, and drug development professionals.
Physicochemical Characterization
A thorough understanding of the intrinsic properties of this compound is the foundation for all subsequent development activities.
Core Properties
The fundamental properties of the molecule dictate its behavior in various environments. These have been compiled from reputable chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O | [2][3] |
| Molecular Weight | 125.13 g/mol | [2][3] |
| Appearance | Light yellow to brown crystalline solid | [1][3][4] |
| Melting Point | 110-111 °C | [3] |
| Computed LogP | 0.0674 | |
| pKa (Predicted) | 2.74 ± 0.10 | [3] |
Solubility Profile: A Predictive and Experimental Approach
Solubility is a critical determinant of bioavailability, formulation feasibility, and reaction kinetics. Lacking extensive published data, we begin with a theoretical prediction and follow with a robust experimental protocol.
1.2.1 Theoretical Solubility Prediction
The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and, by extension, its solubility characteristics.[5] With a computed LogP of 0.0674, this compound is predicted to be a relatively polar molecule. This low LogP value suggests:
-
Aqueous Solubility : Moderate to good solubility in aqueous media. The presence of two nitrogen atoms in the pyrazine ring and the primary amine group can act as hydrogen bond acceptors and donors, respectively, facilitating interaction with water.[6]
-
Organic Solvent Solubility : Good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Solubility is expected to be lower in nonpolar solvents like hexanes or toluene.[6]
1.2.2 Experimental Protocol for Solubility Determination
To move beyond prediction, a systematic experimental evaluation is necessary. The following protocol outlines the equilibrium shake-flask method, a gold standard for solubility measurement.
Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperature.
Materials:
-
This compound (purity ≥98%)
-
Solvents: Purified Water, pH 7.4 Phosphate Buffer, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, DMSO.
-
Calibrated analytical balance, orbital shaker with temperature control, centrifuge, HPLC system.
Methodology:
-
Preparation: Add an excess amount of this compound to several vials, ensuring a solid phase remains.
-
Solvent Addition: Add a precise volume (e.g., 5 mL) of each test solvent to the respective vials.
-
Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (see Section 3) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Workflow for Experimental Solubility Determination.
Stability Profile and Forced Degradation
Assessing the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, mandated by regulatory bodies like the ICH.[7][8] Forced degradation studies purposefully expose the compound to harsh conditions to identify likely degradation products and establish degradation pathways.[9]
Predicted Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways:
-
Hydrolysis: The methoxy group, an ether linkage on an aromatic ring, could be susceptible to cleavage under strong acidic conditions to form the corresponding hydroxypyrazine. The amine group is generally stable to hydrolysis.
-
Oxidation: The electron-rich aminopyrazine ring is a likely target for oxidation. The primary amine could be oxidized to form nitroso or nitro derivatives, or N-oxides could form at the ring nitrogens, a common pathway for nitrogen heterocycles.
-
Photolysis: Aromatic systems can absorb UV light, leading to photolytic degradation. Potential pathways include radical-mediated reactions or rearrangement of the ring structure.
-
Thermolysis: While the melting point is relatively high, prolonged exposure to high temperatures could lead to decomposition, potentially through cleavage of the methoxy group or more complex ring degradation.
Protocol for a Comprehensive Forced Degradation Study
This protocol is designed to generate a degradation profile that is essential for developing and validating a stability-indicating analytical method.[10] A target degradation of 5-20% is generally considered optimal to identify relevant degradants without causing excessive decomposition.[9]
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl in separate vials. Heat at 60-80°C and sample at various time points (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH in separate vials. Heat at 60-80°C and sample at similar time points.
-
Neutral Hydrolysis: Mix the stock solution with purified water and heat as above.
-
Oxidative Degradation: Mix the stock solution with a 3% and 30% solution of hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Sample at various time points.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C, 105°C) in a calibrated oven. Also, heat a solution of the compound. Sample at defined intervals.
-
Photostability: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Processing:
-
For hydrolytic samples, neutralize the solution before dilution (acid with base, base with acid).
-
Dilute all stressed samples with mobile phase to a target concentration suitable for analysis (e.g., 0.1 mg/mL).
-
-
Analysis: Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method (see Section 3). Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of potential degradants.
Forced Degradation Study Workflow.
Analytical Methodology for Quantification
A validated, stability-indicating analytical method is required to accurately measure the concentration of this compound and its degradation products.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.[1]
Proposed Stability-Indicating HPLC Method
Objective: To develop a gradient reversed-phase HPLC method capable of separating the parent compound from all potential process impurities and degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to ensure the amine is protonated, leading to sharp peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is necessary to elute both polar degradants and the less polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Detection | UV at 254 nm or PDA | Aromatic pyrazine ring provides strong UV absorbance. PDA allows for peak purity analysis. |
| Diluent | 50:50 Water:Acetonitrile | A solvent that can solubilize the compound and is compatible with the mobile phase. |
Method Validation Protocol (ICH Q2(R1))
Once developed, the method must be validated to prove its suitability for the intended purpose.[11][12] The following parameters must be assessed:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is achieved by analyzing stressed samples and showing that degradant peaks do not co-elute with the main peak. Peak purity analysis using a PDA detector is crucial.
-
Linearity: Analyze a minimum of five concentrations over the desired range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be >0.999.[11]
-
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[11]
-
Accuracy: Determine the closeness of the test results to the true value. This is typically done by spiking a placebo with known amounts of the API (at least three concentrations, three replicates each) and calculating the percent recovery.
-
Precision:
-
Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Analyze a minimum of six replicates at 100% of the test concentration.
-
Intermediate Precision (Inter-assay): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Analytical Method Validation Workflow.
Handling and Storage Recommendations
Based on the predicted stability profile and information from chemical suppliers, the following handling and storage procedures are recommended to ensure the integrity of this compound.
-
Storage Conditions: Store the compound in a tightly sealed container at 2-8°C.[3] The container should be purged with an inert gas like nitrogen or argon to protect against potential oxidation.[3]
-
Light Protection: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil. This is critical given the potential for photolytic degradation.
-
Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is classified as harmful if swallowed and an irritant.[2]
Conclusion
While specific experimental data for this compound is not extensively available in public literature, a robust scientific approach allows for the prediction of its behavior and the design of comprehensive protocols for its characterization. This guide provides the necessary framework for any research or development team to thoroughly evaluate the solubility and stability of this promising molecule. By following the detailed methodologies for solubility determination, forced degradation, and analytical method validation, scientists can generate the high-quality data required to advance their research and development objectives with confidence and scientific rigor.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine - Wikipedia [en.wikipedia.org]
- 4. fda.gov [fda.gov]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. sgs.com [sgs.com]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
An In-Depth Technical Guide to the Potential Biological Activities of 5-Methoxypyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Methoxypyrazin-2-amine, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. While direct biological data on this specific molecule is limited, this document synthesizes information from structurally related pyrazine derivatives to postulate potential activities and provides detailed experimental protocols to facilitate future research and drug discovery efforts.
Introduction to this compound: A Molecule of Untapped Potential
This compound is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds.[1] Pyrazines are prevalent in nature and are known for their diverse biological activities, making them a cornerstone in medicinal chemistry.[2] this compound, with its methoxy and amine functional groups, serves as a versatile building block in the synthesis of more complex bioactive molecules. Its unique structural characteristics suggest a potential for a range of biological activities, though it remains a largely unexplored entity in the scientific literature.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 54013-07-9 | |
| Appearance | Light yellow to brown solid | |
| Melting Point | 110-111°C | |
| Boiling Point | 258.7±35.0°C | |
| pKa | 2.74±0.10 (Predicted) |
The Pyrazine Scaffold: A Privileged Structure in Drug Discovery
The pyrazine ring is a key pharmacophore found in numerous clinically approved drugs and investigational compounds.[2] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including:
-
Anticancer Activity: Pyrazine derivatives have been extensively studied for their potential to inhibit cancer cell growth.[2]
-
Anti-inflammatory Effects: Many pyrazine-containing compounds exhibit anti-inflammatory properties.[2]
-
Antimicrobial Properties: The pyrazine nucleus is a common feature in compounds with antibacterial and antifungal activities.[2]
-
Kinase Inhibition: The pyrazine scaffold has been successfully utilized in the design of potent and selective kinase inhibitors.
-
Central Nervous System (CNS) Activity: Certain pyrazine derivatives have shown potential for modulating CNS targets.
Given the established bioactivity of the pyrazine core, it is plausible that this compound may exhibit one or more of these properties. The following sections will delve into these potential activities and provide detailed protocols for their investigation.
Postulated Biological Activities of this compound and a Roadmap for Investigation
Based on the known activities of structurally similar pyrazine derivatives, we can hypothesize several potential biological activities for this compound. This section outlines these potential activities and provides a logical workflow for their experimental validation.
Caption: A logical workflow for the biological evaluation of this compound.
Potential Anticancer Activity
Rationale: The pyrazine scaffold is present in several anticancer agents.[2] Therefore, a primary area of investigation for this compound should be its potential cytotoxic effects on cancer cell lines.
Experimental Approach:
A. Initial Cytotoxicity Screening (MTT Assay)
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration that inhibits 50% of cell growth).
B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, providing an indicator of cell membrane integrity.
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Protocol:
-
Follow the cell seeding and compound treatment steps as described for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate and collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
Potential Kinase Inhibitory Activity
Rationale: Pyrazine-based compounds are well-represented among kinase inhibitors. Investigating the effect of this compound on a panel of kinases could reveal novel therapeutic targets.
Experimental Approach:
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Protocol:
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, ATP, and a serial dilution of this compound. Include positive and negative controls.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the specific kinase for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
-
Data Analysis: Determine the IC₅₀ value of the compound for each kinase.
Caption: A simplified workflow for an in vitro kinase inhibition assay.
Potential Antimicrobial Activity
Rationale: The pyrazine nucleus is a key component of many antimicrobial agents.[2] Therefore, screening this compound against a panel of pathogenic bacteria and fungi is a logical step.
Experimental Approach:
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.
-
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.
-
Controls: Include a positive control (microorganism in broth without the compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin, fluconazole).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
-
Data Analysis: Record the MIC value for each tested microorganism.
Potential Anti-inflammatory Activity
Rationale: Many pyrazine derivatives have been reported to possess anti-inflammatory properties.[2] The potential of this compound to modulate inflammatory responses can be investigated using in vitro models.
Experimental Approach:
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Principle: LPS stimulation of macrophages (e.g., RAW 264.7 cells) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. NO can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
-
Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of inhibition of NO production.
Potential Antioxidant Activity
Rationale: The pyrazine ring system can participate in redox reactions, and some derivatives have shown antioxidant properties.[2]
Experimental Approach:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
-
Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The extent of discoloration is proportional to the scavenging activity of the compound.
-
Protocol:
-
Reaction Mixture: Prepare a solution of DPPH in methanol. Add various concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Potential Neuroprotective Activity
Rationale: Some heterocyclic compounds have shown promise in the treatment of neurodegenerative diseases. While this is a more exploratory area, initial in vitro screens can provide valuable insights.
Experimental Approach:
In Vitro Model of Oxidative Stress-Induced Neuronal Cell Death
This assay evaluates the ability of a compound to protect neuronal cells from death induced by an oxidative insult.
-
Principle: Neuronal cells (e.g., SH-SY5Y) are treated with an agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), leading to cell death. The protective effect of the test compound is assessed by measuring cell viability.
-
Protocol:
-
Cell Seeding and Pre-treatment: Seed SH-SY5Y cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 2 hours).
-
Induction of Oxidative Stress: Expose the cells to H₂O₂ or 6-OHDA for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT or LDH assay as described previously.
-
-
Data Analysis: Determine the extent to which the compound protects the cells from the toxic insult.
Concluding Remarks and Future Directions
This compound represents a promising yet understudied scaffold in medicinal chemistry. The diverse biological activities exhibited by the broader class of pyrazine derivatives strongly suggest that this compound warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for initiating a comprehensive evaluation of its potential anticancer, kinase inhibitory, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. The insights gained from such studies will be invaluable for guiding future drug discovery and development efforts centered on this intriguing molecule.
References
A Technical Guide to 5-Methoxypyrazin-2-amine: A Versatile Heterocyclic Building Block in Modern Synthesis
Abstract
This technical guide provides an in-depth exploration of 5-methoxypyrazin-2-amine, a pivotal heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science. We will dissect its fundamental physicochemical properties, outline robust synthetic protocols, and delve into the nuanced logic of its chemical reactivity. By explaining the causality behind experimental choices and reaction pathways, this document serves as a practical resource for researchers, chemists, and drug development professionals aiming to leverage the unique structural and electronic attributes of this versatile pyrazine derivative. Detailed experimental procedures, data tables, and process diagrams are provided to ensure both conceptual understanding and practical applicability.
Introduction: The Strategic Value of the Aminopyrazine Scaffold
Heterocyclic compounds form the bedrock of modern pharmacology and materials science. Among them, the pyrazine core—a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4—is of paramount importance. This compound, with its distinct arrangement of an electron-donating amino group and a methoxy group, presents a unique electronic landscape that makes it a highly valuable and versatile intermediate.[1]
The strategic placement of these functional groups allows for precise, regioselective modifications, enabling the construction of complex molecular architectures.[1] Its structural motifs are found in a wide array of bioactive molecules, making it a key player in drug discovery and development.[1][2] Furthermore, its utility extends to the agrochemical sector, where it serves as a precursor for novel pesticides and herbicides.[1] This guide will provide the foundational knowledge and practical insights required to effectively utilize this powerful building block.
Physicochemical & Spectroscopic Profile
A thorough understanding of a building block's physical properties is critical for its effective use in synthesis, including planning for reaction conditions, work-up procedures, and purification. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Amino-5-methoxypyrazine | [1][3] |
| CAS Number | 54013-07-9 | [3][4] |
| Molecular Formula | C₅H₇N₃O | [3][5] |
| Molecular Weight | 125.13 g/mol | [3][4] |
| Appearance | Light yellow to brown crystalline solid | [1][4] |
| Melting Point | 110-111 °C | [4][6] |
| Boiling Point | 258.7 ± 35.0 °C (at 760 Torr) | [4][6] |
| pKa | 2.74 ± 0.10 (Predicted) | [4] |
| Storage | Store at 2–8 °C under inert gas | [4][5] |
Spectroscopic Characterization: The definitive identification of this compound relies on standard spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show a protonated molecular ion [M+H]⁺ at m/z 126.[4]
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR would reveal distinct signals for the methoxy group protons (a singlet around 3.9 ppm), the amine protons (a broad singlet), and two aromatic protons on the pyrazine ring, whose chemical shifts indicate their electronic environment.
-
¹³C NMR would show five distinct carbon signals, including the methoxy carbon and the four unique carbons of the pyrazine ring.
-
Synthesis of the Building Block
The most common and reliable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 5-chloropyrazin-2-amine, is commercially available. The chloro-substituent serves as an effective leaving group, which is displaced by a methoxide source.
Synthetic Workflow: From Chloropyrazine to Methoxypyrazine
The overall transformation is a copper-catalyzed nucleophilic substitution. The use of a copper catalyst is crucial; it facilitates the displacement of the chloride, which would otherwise be unreactive under these conditions due to the electron-rich nature of the aminopyrazine ring.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented procedure, ensuring its reliability and reproducibility.[4]
Materials:
-
5-Chloropyrazin-2-amine (1.0 eq)
-
Sodium methoxide (NaOMe) (1.14 eq)
-
Copper powder (Cu) (1.34 eq)
-
Methanol (MeOH) (anhydrous)
Procedure:
-
Vessel Preparation: To a flame-dried, pressure-rated sealed tube equipped with a magnetic stir bar, add 5-chloropyrazin-2-amine (e.g., 1.0 g, 7.72 mmol).
-
Reagent Addition: Add methanol (e.g., 15 mL) to dissolve the starting material. Sequentially add copper powder (e.g., 0.66 g, 10.35 mmol) and a solution of sodium methoxide in methanol (e.g., 1.9 mL of a 25% w/w solution, 8.80 mmol).
-
Causality Insight: Sodium methoxide acts as the nucleophile source. The slight excess ensures the complete consumption of the starting material. Copper powder serves as a catalyst, likely via an oxidative addition/reductive elimination cycle, to facilitate the otherwise difficult SNAr reaction.
-
-
Reaction: Seal the tube tightly and place the reaction mixture in a preheated oil bath at 150 °C. Stir vigorously for 24 hours.
-
Self-Validation: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS, checking for the disappearance of the starting material (5-chloropyrazin-2-amine).
-
-
Work-up: After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature.
-
Filtration: Filter the dark reaction mixture through a pad of diatomaceous earth (Celite) to remove the copper powder and other insoluble materials. Wash the pad with additional methanol (2 x 10 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography. A typical eluent system is a gradient of 2-3% methanol in dichloromethane.
-
Isolation: Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to afford this compound as a solid (typical yield: 60-70%).[4]
Reactivity and Key Transformations
The synthetic utility of this compound stems from the distinct reactivity of its functional groups and the pyrazine core. The amino group is a potent nucleophile and directing group, while the methoxy group further activates the ring towards certain transformations. The nitrogen atoms in the pyrazine ring act as electron sinks, influencing the regioselectivity of reactions.
Caption: Key reactive pathways for this compound.
Reactions at the Amino Group
The exocyclic amino group is the most nucleophilic site on the molecule. It readily participates in standard amine chemistry.
-
Acylation and Sulfonylation: The amine reacts smoothly with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the corresponding amides and sulfonamides. This is a common first step to protect the amine or to introduce new functional groups.
-
Alkylation: While direct N-alkylation can be challenging to control and may lead to over-alkylation, it can be achieved under specific conditions. Reductive amination with aldehydes or ketones provides a more controlled route to secondary amines.
Reactions on the Pyrazine Ring
The pyrazine ring is electron-deficient due to the two nitrogen atoms. However, the strong electron-donating effects of the amino and methoxy groups can make it susceptible to electrophilic aromatic substitution (SEAr) at the positions ortho and para to these activators (C3 and C6).
-
Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to selectively install a halogen atom, typically at the C3 or C6 position. This halogenated intermediate is then a prime substrate for cross-coupling reactions.
-
Cross-Coupling Reactions: Once halogenated (e.g., at C3), the molecule can undergo a variety of palladium-catalyzed cross-coupling reactions. This is arguably its most powerful application, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
-
Suzuki Coupling: Reaction with boronic acids or esters.
-
Buchwald-Hartwig Amination: Reaction with amines to form diaminopyrazines.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Applications in Drug Discovery and Agrochemicals
The this compound scaffold is a privileged structure in medicinal chemistry. Its ability to form multiple hydrogen bonds and engage in various intermolecular interactions makes it an ideal core for designing enzyme inhibitors and receptor ligands.
-
Kinase Inhibitors: The aminopyrazine core is a well-established hinge-binding motif for many protein kinases. The methoxy group can be used to tune solubility and metabolic stability, while modifications at other positions allow for targeting the specific contours of the ATP-binding pocket. Derivatives have been explored in the context of Janus kinase (JAK) inhibitors, which are crucial in immunology and oncology.[7]
-
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of a wide range of bioactive compounds, contributing to the development of new medications.[1] Its structure allows for modifications that can lead to enhanced biological activity and selectivity.[1]
-
Agrochemicals: In the agrochemical industry, this building block is used to create new pesticides, herbicides, and plant growth regulators.[1] The stability and reactivity of the compound make it suitable for various formulations, offering potential advantages in efficacy and environmental safety.[1]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
Table 2: GHS Hazard Information
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[3] |
| STOT, Single Exposure | H335 | May cause respiratory irritation.[3] |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2–8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4][5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined physicochemical properties, accessible synthesis, and predictable, versatile reactivity make it an indispensable building block for the modern chemist. From creating kinase inhibitors for cancer therapy to developing next-generation crop protection agents, the applications of this compound are extensive and continue to grow. This guide has provided the core technical knowledge and practical protocols to empower researchers to confidently and effectively incorporate this valuable scaffold into their synthetic programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C5H7N3O | CID 14536429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-AMINO-5-METHOXYPYRAZINE CAS#: 54013-07-9 [amp.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. pyrazine derivates 2-AMINO-5-METHOXYPYRAZINE 54013-07-9 price,buy Formaldehyde,Formaldehyde supplier-Yurui(Shanghai)Chemical Co.,Ltd [lookchem.com]
- 7. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the amino group in 5-Methoxypyrazin-2-amine
An In-Depth Technical Guide to the Reactivity of the Amino Group in 5-Methoxypyrazin-2-amine
Abstract
This compound is a pivotal structural motif in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents.[1][2][3][4] Its synthetic versatility is largely dictated by the reactivity of its 2-amino group, which is subtly modulated by the electronic interplay between the electron-deficient pyrazine core and the electron-donating methoxy substituent. This guide provides a comprehensive exploration of the amino group's reactivity, offering field-proven insights, detailed experimental protocols, and a mechanistic rationale for key transformations. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors.
The Electronic Architecture: A Tale of Push and Pull
The chemical behavior of the amino group in this compound is not governed in isolation. It is a direct consequence of the electronic environment created by the entire molecule. Understanding this landscape is critical for predicting reactivity and designing successful synthetic strategies.
The pyrazine ring is an inherently electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 4.[5][6] These nitrogens withdraw electron density from the ring carbons, making the system less nucleophilic than benzene and more resistant to electrophilic substitution.
This electron-withdrawing character deactivates the exocyclic amino group at position 2, reducing its nucleophilicity compared to a simple aniline. However, this effect is counteracted by two powerful electron-donating groups (EDGs) operating through resonance (+R effect):
-
The 2-Amino Group (-NH₂): The lone pair on the nitrogen atom delocalizes into the pyrazine ring, increasing electron density, particularly at the ortho and para positions.
-
The 5-Methoxy Group (-OCH₃): The lone pairs on the oxygen atom also delocalize into the ring, further enriching its electron density and partially mitigating the inductive pull of the ring nitrogens.
This intricate balance of "push-pull" electronics dictates the reactivity profile, making the amino group sufficiently nucleophilic for a range of crucial synthetic transformations while requiring carefully selected conditions to achieve optimal outcomes.
Foundational Transformations of the Amino Group
The 2-amino group serves as a versatile handle for molecular elaboration. The following sections detail core reactions, providing both the mechanistic underpinnings and validated experimental protocols.
N-Acylation: Forging the Amide Bond
N-acylation is a fundamental reaction for protecting the amino group or for installing functionality crucial for biological activity.[7][8] The reaction involves the nucleophilic attack of the amine on an activated carboxyl derivative, such as an acid chloride or anhydride. Due to the moderated nucleophilicity of the aminopyrazine, a base is typically required to facilitate the reaction.
-
Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add acetyl chloride (1.2 eq) dropwise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography on silica gel to yield the N-acetylated product.
-
Choice of Base: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct that would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Solvent: DCM is an excellent choice as it is relatively non-polar and aprotic, preventing interference with the reaction.
-
Temperature Control: Initial cooling to 0 °C helps manage the exothermic nature of the reaction between the acid chloride and the amine.
N-Alkylation via Reductive Amination
Direct N-alkylation with alkyl halides can be challenging, often leading to over-alkylation and the formation of quaternary ammonium salts. Reductive amination offers a more controlled and high-yielding alternative for synthesizing secondary and tertiary amines.[9][10][11] This method involves the initial formation of an imine (or iminium ion) intermediate with an aldehyde or ketone, which is then immediately reduced in situ.
-
Setup: Combine this compound (1.0 eq) and the desired aldehyde (1.1 eq) in 1,2-dichloroethane (DCE, 0.1 M).
-
Acid Catalyst: Add acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC).
-
Workup: Carefully quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
-
Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice because it is a mild and selective reducing agent that readily reduces the protonated iminium ion but does not typically reduce the starting aldehyde, preventing byproduct formation.[12]
-
Control of Over-alkylation: The newly formed secondary amine is generally less reactive than the primary starting amine under these conditions, minimizing the formation of the tertiary amine.[13]
Diazotization: Gateway to Diverse Functionalities
Diazotization converts the primary amino group into a diazonium salt, a highly valuable and reactive intermediate.[14][] This transformation is performed at low temperatures using nitrous acid, generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt can be subsequently displaced by a wide variety of nucleophiles (e.g., halides, cyanide, hydroxyl), making it a cornerstone of aromatic chemistry.[16][17]
-
Setup: Suspend this compound (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3.0 eq). Cool the slurry to 0 °C with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine slurry, ensuring the temperature remains below 5 °C. Stir for 30 minutes at 0 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous HBr (48%). Add the cold diazonium salt solution slowly to the CuBr solution.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour, observing for nitrogen gas evolution.
-
Workup: Cool the reaction mixture and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Advanced C-N and C-C Bond Formations
Modern synthetic chemistry relies heavily on metal-catalyzed cross-coupling reactions. The amino group of this compound can participate directly in C-N bond formation or serve as a synthetic handle for subsequent C-C bond-forming reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an amine and an aryl halide/triflate.[18][19] In this context, this compound acts as the nucleophilic amine component, enabling the synthesis of complex diarylamines.
-
Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.05 eq), and sodium tert-butoxide (1.4 eq).
-
Reagents: Add the aryl bromide (1.0 eq) and this compound (1.2 eq).
-
Reaction: Evacuate and backfill the tube with argon or nitrogen three times. Add anhydrous toluene (0.1 M) and heat the reaction mixture to 100-110 °C for 12-18 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
-
Catalyst System: The choice of palladium source, ligand, and base is critical and highly substrate-dependent.[20][21] Bulky, electron-rich phosphine ligands are often required to facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.
-
Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive, necessitating the use of an inert atmosphere to prevent catalyst degradation.
Suzuki Coupling: An Indirect Approach
While the amino group cannot directly participate in a Suzuki coupling, its conversion to a halide (via the diazotization/Sandmeyer sequence described in Section 2.3) transforms it into an excellent substrate for this C-C bond-forming reaction.[22][23] This two-step strategy is a cornerstone for introducing aryl or vinyl substituents at the 2-position.
-
Setup: In a flask, combine 2-Bromo-5-methoxypyrazine (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (2.0 eq).
-
Catalyst: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Add a solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio), and degas the mixture thoroughly. Heat the reaction under an inert atmosphere at 80-90 °C for 6-12 hours.
-
Workup: After cooling, dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify via column chromatography.
Comparative Reactivity Summary
To fully appreciate the unique reactivity of this compound, it is useful to compare it with related structures.
| Compound | Key Structural Features | Impact on Amino Group Reactivity | Typical Reaction Conditions |
| Aniline | Benzene ring | High nucleophilicity (baseline) | Mild conditions often suffice |
| 2-Aminopyridine | Single ring nitrogen ortho to -NH₂ | Reduced nucleophilicity vs. aniline | Often requires stronger bases or catalysts |
| 2-Aminopyrazine | Two ring nitrogens (-I, -R effects) | Significantly reduced nucleophilicity | More forcing conditions or highly active catalysts needed |
| This compound | Pyrazine ring + donating -OCH₃ group | Nucleophilicity is reduced but partially restored by the methoxy group | Conditions are generally more facile than for 2-aminopyrazine |
Conclusion
The 2-amino group of this compound is a synthetically powerful functional group whose reactivity is finely tuned by the electronic properties of the heterocyclic core. While the electron-deficient pyrazine ring tempers its nucleophilicity, the presence of the 5-methoxy group provides crucial electronic donation, enabling a broad spectrum of transformations under well-defined conditions. From fundamental N-acylations and alkylations to modern palladium-catalyzed cross-coupling reactions, a clear understanding of the underlying electronic principles allows chemists to strategically manipulate this moiety. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively incorporate this privileged scaffold into the synthesis of next-generation pharmaceuticals and advanced materials.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 4. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zh-hk.medibeacon.com [zh-hk.medibeacon.com]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Diazotisation [organic-chemistry.org]
- 16. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 23. Suzuki reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 5-Methoxypyrazin-2-amine: From Serendipitous Discovery to Synthetic Staple
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the discovery and history of 5-Methoxypyrazin-2-amine, a key heterocyclic compound with significant applications in medicinal chemistry and flavor science. This document delves into the foundational synthetic pathways, the evolution of its preparation, and the scientific context of its emergence as a valuable chemical entity.
Introduction: The Significance of a Substituted Pyrazine
This compound, a member of the pyrazine family, is an aromatic heterocyclic compound characterized by a pyrazine ring substituted with an amino and a methoxy group. Pyrazines, in general, are recognized for their diverse biological activities and their role as potent flavor and aroma compounds.[1][2] The specific substitution pattern of this compound makes it a crucial building block in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry. Its utility is underscored by its frequent appearance as a starting material in modern patents for drug candidates.[2][3][4]
Part 1: The Genesis of a Molecule - Discovery and Early Synthetic Efforts
The precise moment of the first synthesis of this compound is not explicitly documented in a singular, seminal publication. Its discovery appears to be an evolutionary step built upon the foundational work on pyrazine chemistry in the mid-20th century. The historical trail leads back to the pioneering work on the synthesis of substituted pyrazines.
A critical juncture in this history was the work of G. Karmas and Paul E. Spoerri at the Polytechnic Institute of Brooklyn. In their 1952 paper published in the Journal of the American Chemical Society, titled "The Preparation of Hydroxypyrazines and Derived Chloropyrazines," they detailed methods for the synthesis of key pyrazine intermediates.[5] While this paper does not describe the synthesis of this compound directly, it laid the essential groundwork by developing reliable methods to produce chloropyrazines. This was a significant advancement, as halopyrazines are versatile precursors for a variety of substituted pyrazines through nucleophilic substitution reactions.
The availability of 2-amino-5-chloropyrazine, a direct precursor to this compound, was a pivotal development. The synthesis of 2-amino-5-chloropyrazine from 2-aminopyrazine using N-chlorosuccinimide became a standard procedure.[6] This availability opened the door for the introduction of an alkoxy group at the 5-position.
The first documented syntheses of this compound likely emerged in the years following this foundational work, as researchers began to explore the reactivity of these newly accessible halopyrazine intermediates. The nucleophilic substitution of the chlorine atom in 2-amino-5-chloropyrazine with a methoxide source is the most logical and direct route to the target molecule.
Part 2: A Foundational Synthetic Protocol
The most common and historically significant method for the preparation of this compound involves the nucleophilic aromatic substitution of a halogen at the 5-position of a 2-aminopyrazine ring with a methoxide source. This reaction is a classic example of the utility of halopyrazines in building molecular complexity.
Experimental Protocol: Synthesis of this compound from 2-Amino-5-chloropyrazine
This protocol is a representative method based on established chemical principles and contemporary patent literature.[7]
Step 1: Reaction Setup
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-chloropyrazine (1.0 equivalent).
-
Add a suitable solvent, such as methanol or an inert solvent like N,N-dimethylformamide (DMF).
-
Add a source of methoxide, typically sodium methoxide (NaOMe) in methanol (1.1 to 1.5 equivalents).
Step 2: Reaction Execution
-
Stir the mixture at room temperature for a short period to ensure homogeneity.
-
Heat the reaction mixture to reflux. The reaction temperature and time will vary depending on the solvent used (typically 60-100 °C for several hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
If methanol is the solvent, it can be removed under reduced pressure. If DMF is used, the reaction mixture is typically poured into water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Causality Behind Experimental Choices:
-
Choice of Substrate: 2-Amino-5-chloropyrazine is used because the chlorine atom is a good leaving group for nucleophilic aromatic substitution, and the pyrazine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms.
-
Choice of Reagent: Sodium methoxide provides the nucleophilic methoxide ion (CH₃O⁻) required to displace the chloride.
-
Choice of Solvent: Methanol can serve as both the solvent and the source of methoxide (in the presence of a base like sodium). Aprotic polar solvents like DMF can also be used to facilitate the reaction by solvating the cation of the methoxide salt.
-
Heating: The reaction is heated to provide the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
Part 3: Physicochemical Properties and Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O | PubChem |
| Molecular Weight | 125.13 g/mol | PubChem |
| Appearance | Solid | N/A |
| Melting Point | 115-117 °C | N/A |
| CAS Number | 54013-07-9 | PubChem |
Part 4: Visualization of the Synthetic Pathway
The following diagram illustrates the key synthetic transformation for the preparation of this compound.
Conclusion: A Legacy of Versatility
From its likely origins in the exploratory synthetic work of the mid-20th century to its current status as a readily available and versatile building block, the history of this compound reflects the broader evolution of heterocyclic chemistry. The foundational studies on the synthesis of halopyrazines were instrumental in enabling the creation of this and many other substituted pyrazines. Today, this compound continues to be a valuable tool for chemists in both academic and industrial settings, a testament to the enduring importance of fundamental synthetic methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2009044162A1 - Pyrazin-2-yl-pyridin-2-yl-amine and pyrazin-2-yl-pyrimidin-4-yl-amine compounds and their use - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. TW200825062A - Biaryl ether urea compounds - Google Patents [patents.google.com]
- 5. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2-Amino-5-chloropyrazine synthesis - chemicalbook [chemicalbook.com]
- 7. 2-AMINO-5-METHOXYPYRAZINE CAS#: 54013-07-9 [amp.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Utilization of 5-Methoxypyrazin-2-amine in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Methoxypyrazin-2-amine. This versatile heterocyclic compound serves as a privileged scaffold and a critical building block in the synthesis of novel bioactive molecules. We will explore its fundamental properties, its role as a key pharmacophore, detailed protocols for its synthesis and subsequent derivatization via modern cross-coupling techniques, and its application in the development of targeted therapeutics, with a particular focus on kinase inhibitors. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Introduction: The Pyrazine Scaffold in Drug Discovery
Heterocyclic compounds are cornerstones of modern pharmacology, with nitrogen-containing rings being particularly prominent in the architecture of numerous clinically approved drugs.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is classified as a "privileged scaffold." This designation stems from its ability to interact with a wide range of biological targets through various non-covalent interactions, such as hydrogen bonding and π-stacking. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2]
This compound, in particular, is a valuable starting material due to its dual functionalities: a nucleophilic amino group and an electron-donating methoxy group, which modulate the electronic properties of the pyrazine core. These features, combined with the inherent stability of the pyrazine ring, make it an ideal intermediate for constructing diverse chemical libraries for high-throughput screening and lead optimization.[3]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O | [4] |
| Molecular Weight | 125.13 g/mol | [4] |
| CAS Number | 54013-07-9 | [4] |
| Appearance | Yellow to brown crystalline solid | [3] |
| Melting Point | 110-111°C | [5] |
| Boiling Point | 258.7±35.0°C (at 760 Torr) | [5] |
| pKa | 2.74±0.10 (Predicted) | [5] |
| SMILES | COC1=NC=C(N=C1)N | [4] |
| InChIKey | BWXBZAOCBVXFMQ-UHFFFAOYSA-N | [4] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. The compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8°C.[5]
The Strategic Role of this compound as a Synthetic Intermediate
The true value of this compound lies in its capacity to serve as a versatile scaffold. The pyrazine core can be functionalized at multiple positions, and the existing amino and methoxy groups provide handles for further chemical modification. This allows for the systematic exploration of chemical space around the core, a fundamental practice in structure-activity relationship (SAR) studies.
Synthetic Methodologies and Protocols
Protocol 1: Synthesis of this compound
The parent compound can be synthesized from commercially available 2-amino-5-chloropyrazine via a nucleophilic aromatic substitution reaction.[5] The methoxide anion displaces the chloride, a reaction often facilitated by a copper catalyst.
Materials:
-
5-Chloropyrazin-2-amine (1.0 eq)
-
Sodium methoxide (NaOMe), solution in methanol or solid (1.1-1.5 eq)
-
Copper powder (optional, but recommended catalyst) (0.8-1.3 eq)
-
Methanol (Anhydrous)
-
Sealed reaction tube or microwave vial
-
Diatomaceous earth (Celite®)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
Reaction Setup: In a sealable reaction tube, dissolve 5-chloropyrazin-2-amine (e.g., 1.54 mmol) in anhydrous methanol (3 mL).
-
Reagent Addition: Add copper powder (e.g., 2.07 mmol) followed by a methanolic solution of sodium methoxide (e.g., 1.75 mmol).
-
Reaction Conditions: Securely seal the tube and heat the reaction mixture to 150°C with vigorous stirring for 24 hours. Rationale: High temperature is required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyrazine ring. The sealed tube prevents the evaporation of the low-boiling methanol solvent.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of diatomaceous earth to remove the copper catalyst and any insoluble salts.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 2-3% methanol in dichloromethane) to afford the pure this compound.[5]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds and is extensively used in medicinal chemistry to construct biaryl and heteroaryl scaffolds.[6][7] To utilize this compound in this reaction, it must first be halogenated (e.g., brominated or iodinated) at an available ring position (typically C3 or C6) to serve as the electrophilic partner. This protocol provides a general methodology for coupling a hypothetical 3-bromo-5-methoxypyrazin-2-amine with an arylboronic acid.
Materials:
-
3-Bromo-5-methoxypyrazin-2-amine (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02-0.05 eq)
-
Inorganic base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water, or DMF)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the 3-bromo-5-methoxypyrazin-2-amine, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction Conditions: Heat the mixture with stirring to 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[7][8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[7]
Application Case Study: Pyrazine Scaffolds in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for drug development.[9] The pyrazine scaffold is a well-established core structure in the design of kinase inhibitors.[10]
Targeting Casein Kinase 2 (CSNK2A) and PIM Kinases
Recent studies have identified 2,6-disubstituted pyrazine derivatives as potent inhibitors of both Casein Kinase 2 (CSNK2A) and PIM kinases, two families of serine/threonine kinases implicated in cell proliferation and survival.[10][11] For example, a potent dual CSNK2A/PIM3 inhibitor was developed based on a pyrazine core.[11] The development process involved optimizing substituents on the pyrazine ring to enhance potency and selectivity. This research highlights the utility of the pyrazine scaffold in generating targeted therapies. Specifically, medicinal chemists explored modifications at the 6-position to improve selectivity for CSNK2A over PIM3, which is crucial for developing a more precise pharmacological probe and reducing potential off-target toxicity.[11]
Analytical Characterization of Synthesized Derivatives
The unambiguous characterization of newly synthesized compounds is a non-negotiable aspect of medicinal chemistry. A combination of spectroscopic and chromatographic methods must be employed to confirm the identity, structure, and purity of any derivative of this compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the precise molecular structure, confirming the successful addition of substituents and their positions on the pyrazine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the final product. LC-MS is invaluable for monitoring reaction progress and assessing the purity of the crude and final products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a compound. A purity level of ≥95% is typically required for compounds intended for biological screening.[3]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the proposed chemical formula.
Conclusion and Future Perspectives
This compound is a high-value chemical entity in medicinal chemistry, offering a robust and adaptable scaffold for the synthesis of novel therapeutics. Its utility is most pronounced in the development of kinase inhibitors, where the pyrazine core can be strategically decorated to achieve high potency and selectivity. The synthetic protocols provided in this guide, particularly for palladium-catalyzed cross-coupling reactions, offer a reliable pathway for generating diverse libraries of compounds for drug discovery campaigns. Future work will likely continue to explore novel substitutions on this privileged scaffold to target other enzyme classes and protein-protein interactions, further cementing the role of pyrazines in the pharmacopeia of the future.
References
- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C5H7N3O | CID 14536429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-AMINO-5-METHOXYPYRAZINE CAS#: 54013-07-9 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinases Home [pubs.rsc.org]
- 10. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 5-Methoxypyrazin-2-amine as a Kinase Inhibitor Scaffold
Introduction: The Strategic Value of the 5-Methoxypyrazin-2-amine Scaffold in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology and immunology.[1][2] The relentless pursuit of novel kinase inhibitors that are both potent and selective has led to the exploration of a multitude of heterocyclic scaffolds. Among these, the 2-aminopyrazine core has emerged as a privileged structure, capable of forming key hydrogen bond interactions with the kinase hinge region, a critical determinant of binding affinity.[3] The this compound scaffold, in particular, offers a unique combination of features that make it an attractive starting point for the development of next-generation kinase inhibitors.
The strategic placement of the methoxy group at the 5-position serves several crucial functions. Electronically, it modulates the reactivity of the pyrazine ring, influencing the feasibility of subsequent chemical modifications. Sterically, the methoxy group can occupy a specific pocket within the ATP-binding site of target kinases, potentially enhancing both potency and selectivity. Furthermore, this group can serve as a metabolic "soft spot," offering opportunities for modification to fine-tune the pharmacokinetic properties of the resulting inhibitor.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile scaffold for the synthesis and evaluation of novel kinase inhibitors. We will delve into the underlying medicinal chemistry rationale, provide detailed, field-proven synthetic protocols, and outline robust methodologies for the biological characterization of these compounds.
Medicinal Chemistry Rationale: Leveraging the this compound Core
The development of kinase inhibitors from the this compound scaffold is a structure-guided process. The core thesis is to elaborate the scaffold at key positions to achieve high-affinity binding to the ATP pocket of the target kinase.
A common strategy involves the introduction of substituents at the 3- and 6-positions of the pyrazine ring. This is typically achieved through an initial halogenation of the scaffold, followed by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, or nucleophilic aromatic substitution (SNAr) reactions.[3][4] These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and aliphatic moieties, enabling a systematic exploration of the chemical space around the core.
The 2-amino group is a critical pharmacophore, typically forming one or two hydrogen bonds with the kinase hinge region. The 5-methoxy group, as mentioned, can provide additional interactions and influence the overall conformation of the inhibitor. The choice of substituents at other positions is guided by the specific topology of the target kinase's active site, with the goal of maximizing van der Waals and hydrophobic interactions.
Synthetic Protocols: From Scaffold to Inhibitor Library
The following protocols provide a generalized yet detailed framework for the synthesis of a library of kinase inhibitors starting from this compound.
Protocol 1: Halogenation of the this compound Scaffold
The introduction of a halogen atom, typically bromine, onto the pyrazine ring is a crucial first step to enable subsequent cross-coupling reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired brominated intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Diversification
The Suzuki-Miyaura coupling is a powerful tool for introducing a wide range of aryl and heteroaryl groups at the halogenated position of the pyrazine core.[4]
Materials:
-
Brominated this compound intermediate (from Protocol 1)
-
Arylboronic acid or heteroarylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2) (0.05 eq)
-
Base (e.g., Na2CO3 or K2CO3) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Schlenk flask or microwave vial
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add the brominated intermediate (1.0 eq), the corresponding aryl/heteroarylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture in a preheated oil bath or a microwave reactor at 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or preparative HPLC to obtain the final compound.
Generalized Synthetic Workflow
Caption: Synthetic workflow for generating a kinase inhibitor library.
Biological Evaluation: Characterizing Inhibitor Potency and Selectivity
A systematic evaluation of the synthesized compounds is essential to determine their biological activity. This typically involves a tiered approach, starting with biochemical assays to assess direct kinase inhibition, followed by cell-based assays to evaluate cellular potency and effects on downstream signaling.
Protocol 3: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells. Include controls for no inhibitor (DMSO only) and no enzyme.
-
Add the recombinant kinase to all wells except the no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 4: Cellular Proliferation Assay
This assay measures the effect of the inhibitors on the growth of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well or 384-well clear-bottom white plates
-
Multichannel pipette
-
Incubator (37 °C, 5% CO2)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed the cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37 °C, 5% CO2.
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Tiered Biological Evaluation Workflow
Caption: A tiered approach for biological evaluation of kinase inhibitors.
Data Presentation and Interpretation
The data generated from the synthetic and biological evaluations should be systematically organized to facilitate structure-activity relationship (SAR) analysis.
Illustrative Structure-Activity Relationship (SAR) Data
The following table presents hypothetical data for a series of inhibitors derived from a 3-bromo-5-methoxypyrazin-2-amine intermediate, where 'R' represents the substituent introduced via Suzuki-Miyaura coupling. This data is for illustrative purposes to guide researchers in their SAR analysis.
| Compound ID | R Group | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Cell Line GI50 (nM) |
| Inhibitor-1 | Phenyl | 150 | >1000 | 800 |
| Inhibitor-2 | 4-Fluorophenyl | 85 | >1000 | 450 |
| Inhibitor-3 | 4-Methoxyphenyl | 250 | >1000 | 1200 |
| Inhibitor-4 | Pyridin-4-yl | 50 | 800 | 200 |
| Inhibitor-5 | Thiophen-2-yl | 120 | >1000 | 650 |
Interpretation of Illustrative SAR:
-
Effect of Phenyl Substitution: The introduction of a simple phenyl group (Inhibitor-1) confers moderate activity. The addition of an electron-withdrawing fluorine atom at the 4-position (Inhibitor-2) improves potency, suggesting a favorable interaction of the fluorine with the kinase active site. Conversely, an electron-donating methoxy group (Inhibitor-3) is detrimental to activity.
-
Impact of Heteroaromatic Rings: Replacing the phenyl ring with a pyridin-4-yl group (Inhibitor-4) leads to a significant increase in potency. This suggests that the nitrogen atom in the pyridine ring may be forming a beneficial hydrogen bond or polar interaction.
-
Cellular Potency: The cellular potency (GI50) generally tracks with the biochemical potency (IC50), indicating good cell permeability for this series of compounds.
Concluding Remarks
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the strategic positioning of the methoxy and amino groups, provides a solid foundation for generating diverse libraries of compounds. The protocols and methodologies outlined in this document offer a comprehensive framework for the synthesis, biological evaluation, and structure-activity relationship analysis of kinase inhibitors derived from this versatile scaffold. By employing a rational, structure-guided approach, researchers can leverage the unique properties of this compound to discover potent and selective kinase inhibitors for a range of therapeutic applications.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: A Comprehensive Guide to the N-Alkylation of 5-Methoxypyrazin-2-amine for Drug Discovery and Materials Science
Abstract
The N-alkylation of 5-methoxypyrazin-2-amine is a pivotal chemical transformation for accessing a diverse range of molecular architectures with significant applications in medicinal chemistry and materials science. N-alkylated pyrazine derivatives are key components in the development of novel therapeutics and functional fluorescent dyes.[1] This document provides a detailed guide for researchers, covering the foundational principles, comparative analysis of synthetic methodologies, and step-by-step protocols for the successful N-alkylation of this important heterocyclic amine. We emphasize the rationale behind experimental choices to ensure robust, reproducible, and validated outcomes.
Introduction: The Significance of N-Alkylated Pyrazines
This compound is a valuable heterocyclic building block. The pyrazine core, an electron-withdrawing N-heterocycle, is a privileged scaffold in medicinal chemistry and a component of intramolecular charge transfer (ICT) systems used in fluorescent probes.[1] The introduction of alkyl chains onto the exocyclic amino group—a process known as N-alkylation—profoundly modulates the molecule's physicochemical properties, including:
-
Lipophilicity: Increasing the alkyl chain length can enhance membrane permeability and lipid solubility, a critical parameter for optimizing pharmacokinetic profiles in drug candidates.[1]
-
Pharmacological Activity: The nature of the N-alkyl substituent can directly influence binding affinity to biological targets.
-
Photophysical Properties: Alkylation of the amino group can induce a bathochromic (red) shift in the absorption and emission spectra of pyrazine-based fluorophores, tuning their optical properties for specific imaging applications.[1]
Given these advantages, mastering the selective N-alkylation of this compound is an essential skill for synthetic chemists in both academic and industrial settings.
Mechanistic Considerations in N-Alkylation
The formation of a new carbon-nitrogen bond at the amino group of this compound can be achieved through several distinct mechanistic pathways. Understanding these pathways is crucial for selecting the appropriate reaction conditions and troubleshooting potential issues.
A primary challenge in the N-alkylation of primary amines is controlling selectivity. The initial reaction produces a secondary amine, which is often more nucleophilic than the starting primary amine. This can lead to a subsequent second alkylation, resulting in a tertiary amine, and even a third alkylation to form a quaternary ammonium salt—a phenomenon known as over-alkylation or polyalkylation.[2][3]
The two most prevalent and accessible strategies for N-alkylation are direct alkylation with alkyl halides (SN2 mechanism) and reductive amination with carbonyl compounds.
Figure 1: Key mechanistic pathways for N-alkylation.
Comparative Analysis of Synthetic Protocols
Several methods can be employed for the N-alkylation of this compound. The choice of method depends on the desired product, the availability of starting materials, and considerations for scalability and green chemistry.
| Parameter | Method A: Direct Alkylation (SN2) | Method B: Reductive Amination | Method C: Catalytic Alkylation (Borrowing Hydrogen) |
| Alkylating Agent | Alkyl halides (R-X), Sulfonates (R-OTs) | Aldehydes (R-CHO), Ketones (R-CO-R') | Primary or Secondary Alcohols (R-CH₂OH) |
| Key Reagents | Non-nucleophilic base (e.g., K₂CO₃, DIPEA)[4][5] | Mild reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)[1] | Transition metal catalyst (e.g., Ru, Ir, Co, Mn complexes)[6][7][8] |
| Byproducts | Halide or Sulfonate salt | Water, borate salts | Water |
| Selectivity | Risk of over-alkylation requires careful control.[2] | Generally high selectivity for mono-alkylation.[1] | Excellent selectivity for mono-alkylation.[6] |
| Advantages | Simple reagents, well-established procedure. | High functional group tolerance, mild conditions, excellent selectivity.[1] | Atom-economical, environmentally benign ("green"), uses readily available alcohols.[7][8] |
| Disadvantages | Potential for low selectivity, generation of stoichiometric salt waste.[9] | Requires a stoichiometric amount of reducing agent. | Requires specialized and often expensive metal catalysts. |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the two most common and accessible methods for N-alkylation.
Protocol 1: N-Alkylation via SN2 with an Alkyl Halide
This protocol describes a classical approach using an alkyl bromide and a carbonate base. The key to success is using the amine as the limiting reagent to minimize dialkylation.
Principle: The amine acts as a nucleophile, displacing the bromide from the alkyl chain. An inorganic base, potassium carbonate, serves to neutralize the hydrobromic acid generated, preventing the protonation and deactivation of the starting amine.[10] Acetonitrile is a suitable polar aprotic solvent for this transformation.
Materials:
-
This compound (1.0 eq)
-
1-Bromobutane (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask with stir bar
-
Reflux condenser and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetonitrile via syringe to create a suspension. Stir vigorously.
-
Reagent Addition: Add 1-bromobutane dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-16 hours.
-
Causality: Heating provides the necessary activation energy for the SN2 reaction. The inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting amine.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the suspension to remove the inorganic salts (K₂CO₃ and KBr). c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to isolate the pure N-butyl-5-methoxypyrazin-2-amine.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Protocol 2: N-Alkylation via Reductive Amination
This protocol is often the preferred method due to its high selectivity and mild conditions. It is particularly effective for generating secondary amines.[1]
Principle: The amine and an aldehyde first react reversibly to form an imine intermediate (with the loss of water). A mild and selective reducing agent, Sodium Triacetoxyborohydride (STAB), then reduces the C=N double bond of the imine to the corresponding C-N single bond of the amine product. STAB is particularly useful as it is less reactive towards the starting aldehyde than the imine intermediate.[1]
Materials:
-
This compound (1.0 eq)
-
Butyraldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask with stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Aldehyde Addition: Add butyraldehyde to the solution and stir the mixture at room temperature for 20-30 minutes.
-
Causality: This initial period allows for the formation of the imine intermediate in equilibrium.
-
-
Reductant Addition: Add Sodium Triacetoxyborohydride in one portion. The reaction may be mildly exothermic.
-
Expertise Note: STAB is moisture-sensitive. Ensure it is handled quickly in a dry environment.
-
-
Reaction: Stir the reaction at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: a. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Causality: The bicarbonate solution neutralizes the acetic acid byproduct from the STAB and quenches any remaining reagent. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via column chromatography on silica gel as described in Protocol 1.
-
Validation: Characterize the purified product by NMR and HRMS to confirm its structure.
Experimental Workflow and Validation
A successful synthesis relies on a systematic and logical workflow, from initial setup to final validation. This process ensures the integrity and reproducibility of the results.
Figure 2: General experimental workflow for N-alkylation.
Conclusion
The N-alkylation of this compound is a versatile and essential transformation for chemists in drug discovery and materials science. While classical SN2 methods are functional, reductive amination offers superior selectivity and is often the method of choice for laboratory-scale synthesis. For researchers focused on sustainable chemistry, emerging catalytic methods using alcohols as alkylating agents represent the future of this transformation. By understanding the underlying mechanisms and following robust, validated protocols, scientists can confidently synthesize a wide array of novel N-alkylated pyrazine derivatives to drive innovation in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 5-halopyrazin-2-amine Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Aryl-2-aminopyrazines in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application in the synthesis of 5-aryl-2-aminopyrazine scaffolds is of particular significance in drug discovery. The pyrazine ring is a key heterocyclic motif found in numerous biologically active molecules and approved pharmaceuticals.[3][4] The 2-aminopyrazine moiety, in particular, often serves as a crucial hydrogen bond donor and acceptor, interacting with key residues in biological targets like kinases. The ability to strategically introduce a diverse array of aryl and heteroaryl substituents at the C-5 position via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.
This guide provides a detailed examination of the Suzuki coupling reaction as applied to 5-halopyrazin-2-amine derivatives. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, the rationale behind reagent selection, and troubleshooting strategies to overcome common challenges associated with these electron-deficient and potentially coordinating heterocyclic substrates.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this cycle is paramount for rational optimization and troubleshooting.
-
Oxidative Addition: The cycle begins with the oxidative addition of the 5-halopyrazin-2-amine to a Pd(0) complex, forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, following the general trend I > Br > Cl.[5] Chloropyrazines are the most challenging substrates due to the strength of the C-Cl bond, often requiring more active catalyst systems.[5][6]
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[7][8][9]
-
Reductive Elimination: The final step involves the reductive elimination of the desired 5-aryl-2-aminopyrazine product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Methoxypyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where a vast number of biologically active molecules are nitrogen-containing heterocycles.[1][2][3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial linkages, largely superseding classical methods that often require harsh conditions and exhibit limited substrate scope.[4] This reaction facilitates the coupling of amines with aryl or heteroaryl halides and pseudohalides, enabling the synthesis of a diverse array of arylamines.[5]
This application note provides a detailed guide for researchers on the Buchwald-Hartwig amination of 5-methoxypyrazin-2-amine, a substrate of significant interest due to the prevalence of the pyrazine motif in pharmaceuticals. The pyrazine ring, an electron-deficient N-heterocycle, presents unique challenges in cross-coupling reactions. The presence of multiple nitrogen atoms can lead to catalyst inhibition through coordination with the palladium center.[6][7] Therefore, a careful selection of reaction parameters is paramount for a successful transformation. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into optimization and troubleshooting.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst.[8] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl or heteroaryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the aryl halide typically follows the order: Ar-I > Ar-Br > Ar-Cl.[8] However, for Buchwald-Hartwig reactions, aryl bromides are often preferred as aryl iodides can sometimes lead to catalyst inhibition.[8]
-
Amine Coordination and Deprotonation: The amine substrate then coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical and depends on the pKa of the amine and the sensitivity of the substrates to strong bases.[8] Common bases include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[8]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the catalytically active Pd(0) species, thus closing the catalytic cycle.[5][9]
The efficiency and scope of the Buchwald-Hartwig amination are highly dependent on the choice of the phosphine ligand coordinated to the palladium center. Sterically bulky and electron-rich ligands are known to promote both the oxidative addition and the reductive elimination steps, leading to higher reaction rates and yields.[10][11]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with a generic aryl bromide. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Pd(0) catalyst.
Reagents and Equipment
| Reagent/Equipment | Purpose/Specifications |
| This compound | Starting material |
| Aryl bromide | Coupling partner |
| Palladium precatalyst | e.g., Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a pre-formed Pd-ligand complex |
| Phosphine ligand | e.g., Xantphos, BINAP, or a Buchwald ligand like BrettPhos |
| Base | e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) |
| Anhydrous solvent | e.g., Toluene or 1,4-Dioxane |
| Schlenk flask or sealed vial | Reaction vessel |
| Magnetic stirrer and hotplate | For heating and stirring |
| Inert gas supply (N₂ or Ar) | To maintain an inert atmosphere |
| Standard glassware | For workup and purification |
| Silica gel | For column chromatography |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Base and Solvent: Under a positive pressure of the inert gas, add the base (e.g., NaOtBu, 1.5-2.0 equiv) and the anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M).
-
Reaction: Place the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).[8] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-5-methoxypyrazin-2-amine.
Process Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination of this compound can be sensitive to several parameters. The following table outlines key variables and provides guidance for optimization and troubleshooting common issues.
| Parameter | General Guideline & Rationale | Troubleshooting Tips |
| Catalyst/Ligand System | Bulky, electron-rich phosphine ligands are generally preferred for heteroaromatic amines to promote reductive elimination and prevent catalyst inhibition.[10][12] Pre-formed palladium catalysts can offer better reproducibility.[8] | Low Yield: Screen different generations of Buchwald ligands or other specialized ligands for heteroaromatic substrates.[13] Consider using N-heterocyclic carbene (NHC) ligands, which have shown promise in challenging aminations.[3][14][15] |
| Base | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu are common.[8] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used.[8] | Substrate Decomposition: Switch to a weaker base (e.g., from NaOtBu to K₃PO₄). Low Reactivity: If using a weak base, a stronger base might be necessary to facilitate the deprotonation of the amine. |
| Solvent | Aprotic, non-polar to moderately polar solvents like toluene, 1,4-dioxane, or THF are typically used.[16][17] The choice of solvent can influence the solubility of reagents and intermediates. | Poor Solubility/Low Conversion: Try a different solvent or a solvent mixture. For instance, dioxane is often a good choice for these reactions. |
| Temperature | Reactions are typically heated to 80-110 °C to drive the reaction to completion.[8] | Slow Reaction: Increase the temperature in increments. Side Product Formation: Lowering the temperature might improve selectivity. |
| Reaction Time | Reaction times can vary from a few hours to 24 hours. Monitor the reaction progress to determine the optimal time. | Incomplete Reaction: Extend the reaction time. Product Degradation: If the product is unstable under the reaction conditions, a shorter reaction time may be necessary, possibly at a higher temperature. |
Common Side Reactions: A potential side reaction is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom. This can be more prevalent with certain catalyst systems and reaction conditions. Another issue can be the formation of diarylamines if the starting amine is primary.[5] Careful control of stoichiometry and reaction conditions can minimize these side products.
Visualizing the Process
To aid in understanding the key stages of the Buchwald-Hartwig amination, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation in the synthetic chemist's toolkit. While the amination of heteroaromatic amines like this compound can present challenges, a systematic approach to the selection of the catalyst system, base, and solvent, as outlined in this guide, can lead to successful and high-yielding reactions. The detailed protocol and troubleshooting guide provided herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the synthesis of novel and complex nitrogen-containing molecules.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. | Semantic Scholar [semanticscholar.org]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uwindsor.ca [uwindsor.ca]
Application Note: Leveraging 5-Methoxypyrazin-2-amine in Fragment-Based Drug Discovery Workflows
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient engine for identifying novel lead compounds, offering a distinct advantage over traditional high-throughput screening (HTS).[1][2] Instead of screening large, complex molecules, FBDD utilizes libraries of small, low-molecular-weight compounds, or "fragments," to probe a protein target's binding sites.[3] This approach provides a more thorough exploration of chemical space and often yields higher hit rates because smaller, simpler molecules have a higher probability of finding complementary interactions.[1][4] While these initial hits typically exhibit weak binding affinity (in the high micromolar to millimolar range), they are highly "ligand efficient," meaning they form high-quality interactions per atom.[2] These validated fragments serve as superior starting points for rational, structure-guided optimization into potent and selective drug candidates.[4][5]
The pyrazine scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[6][7] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged" structure, particularly in the development of kinase inhibitors.[8][9] This application note provides a detailed guide on the practical application of 5-Methoxypyrazin-2-amine , a versatile pyrazine derivative, as a starting fragment in a typical FBDD campaign. We will detail its physicochemical profile, provide step-by-step protocols for screening and validation, and outline strategies for its evolution from a weakly binding hit to a potent lead compound.
Physicochemical Profile: Why this compound is an Ideal Fragment
A successful fragment library is built on compounds that possess optimal physicochemical properties for binding and subsequent chemical elaboration. This compound is an exemplary fragment that adheres well to the widely accepted "Rule of Three," a set of guidelines for selecting high-quality fragments.
| Property | Value (Calculated) | "Rule of Three" Guideline | Rationale |
| Molecular Weight (MW) | ~125.13 Da | < 300 Da | Ensures simplicity and avoids complex, potentially promiscuous binders.[10] |
| cLogP | ~0.5 | ≤ 3 | Balances solubility for biophysical assays with sufficient lipophilicity for binding.[3] |
| Hydrogen Bond Donors | 1 (from -NH₂) | ≤ 3 | Provides a key interaction point with the target protein. |
| Hydrogen Bond Acceptors | 3 (2x pyrazine N, 1x -OCH₃) | ≤ 3 | Offers multiple opportunities for forming directional hydrogen bonds. |
| Rotatable Bonds | 1 (C-O bond) | ≤ 3 | Low conformational complexity increases the probability of binding in a favorable, low-energy state. |
The structure of this compound presents two clear, chemically tractable vectors for optimization: the primary amine (-NH₂) and the methoxy group (-OCH₃). These sites allow for synthetic modifications guided by structural data, enabling systematic "fragment growing" or "linking" strategies to enhance binding affinity and selectivity.[11][12]
The FBDD Workflow: A Conceptual Overview
An FBDD project is a multi-stage process that begins with identifying a fragment hit and progressively builds it into a lead candidate. The workflow emphasizes the integration of biophysical screening with structural biology to enable rational, data-driven medicinal chemistry.
Caption: The integrated FBDD workflow, from initial screening to lead optimization.
Primary Screening: Finding the Initial Interaction
Because fragments bind weakly, highly sensitive biophysical techniques are required for their detection.[4][13] The choice of primary assay depends on factors like protein availability, throughput requirements, and the nature of the target. Below are protocols for three gold-standard screening techniques.
Protocol 1: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technology that detects binding events in real-time by measuring changes in mass on a sensor surface.[14] It is highly sensitive and provides valuable kinetic and affinity data, making it an excellent choice for primary screening and hit validation.[15][16]
A. Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index at the surface, which is detected as a response signal.
B. Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, NTA)
-
Target protein (>95% purity)
-
This compound stock solution (e.g., 100 mM in 100% DMSO)
-
Running buffer (e.g., HBS-EP+, PBS) with precisely matched DMSO concentration to the samples
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
C. Step-by-Step Methodology:
-
Chip Preparation: Activate the sensor surface according to the manufacturer's protocol (e.g., using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for amine coupling).
-
Protein Immobilization: Inject the target protein over the activated surface to achieve a desired immobilization level (typically 5,000-10,000 Response Units, RU). The expected signal is mass-dependent, so sufficient protein must be immobilized to detect small fragments.[17]
-
Surface Deactivation: Deactivate any remaining active esters by injecting ethanolamine. A reference channel should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index effects.
-
Fragment Preparation: Prepare a dilution series of this compound in running buffer. A typical screening concentration is 100-500 µM. Crucially, ensure the final DMSO concentration is identical in all samples and the running buffer to avoid false positives. [14]
-
Screening Run: Inject the fragment solutions over the protein and reference channels. Monitor the association and dissociation phases in the resulting sensorgram.
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
A positive, concentration-dependent binding signal indicates a potential hit.
-
Analyze the steady-state response (Req) to estimate the dissociation constant (KD).[15]
-
Protocol 2: NMR-Based Screening (¹H-¹⁵N HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method that provides direct evidence of binding at an atomic level.[18] Protein-observed experiments like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) are particularly robust for FBDD.[19][20]
A. Principle: A 2D NMR spectrum of an isotope-labeled (¹⁵N) protein is recorded. Each peak in the spectrum corresponds to a specific amide backbone N-H group. When a fragment binds, it perturbs the chemical environment of nearby amino acid residues, causing their corresponding peaks to shift (Chemical Shift Perturbation, CSP) or broaden.[13]
B. Materials:
-
High-field NMR spectrometer with a cryoprobe
-
Uniformly ¹⁵N-labeled target protein (concentration 50-100 µM)
-
NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O)
-
This compound stock solution (100 mM in d6-DMSO)
C. Step-by-Step Methodology:
-
Reference Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference.
-
Sample Preparation: Add a defined concentration of this compound to the protein sample (e.g., 10-fold molar excess, final concentration 500 µM - 1 mM).
-
Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum under identical conditions.
-
Data Analysis:
-
Overlay the reference and test spectra.
-
Identify peaks that have shifted or significantly broadened upon fragment addition. These CSPs indicate a binding event.
-
The residues experiencing the largest CSPs are likely at or near the binding site, providing valuable structural information early in the process.[20]
-
Protocol 3: Thermal Shift Assay (TSA / DSF)
TSA, also known as Differential Scanning Fluorimetry (DSF), is a rapid, high-throughput, and cost-effective method for identifying fragment hits.[21][]
A. Principle: The assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tₘ).[23] Most proteins are stabilized upon ligand binding, resulting in an increase in Tₘ (a positive thermal shift, ΔTₘ).[24] Unfolding is tracked using a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the denatured protein, causing its fluorescence to increase.[25]
B. Materials:
-
Real-time PCR instrument capable of running a melt curve
-
96- or 384-well PCR plates
-
Target protein (2-5 µM final concentration)
-
SYPRO Orange dye (e.g., 5000x stock)
-
Assay buffer (e.g., HEPES, pH 7.5)
-
This compound stock solution
C. Step-by-Step Methodology:
-
Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye (typically at 5x final concentration) in assay buffer.
-
Plate Setup:
-
Dispense the fragment solution into the wells.
-
Add the protein/dye master mix to each well to reach the final desired concentrations.
-
Include control wells: protein + dye + buffer (no fragment) and buffer + dye only (no protein).
-
-
Thermal Denaturation: Place the plate in the qPCR instrument. Run a melt curve protocol, typically increasing the temperature from 25°C to 95°C at a rate of 1°C/minute, measuring fluorescence at each step.
-
Data Analysis:
-
Plot fluorescence versus temperature. The resulting curve will be sigmoidal.
-
The Tₘ is the midpoint of the transition, often calculated by fitting the curve or finding the peak of the first derivative.
-
A significant positive ΔTₘ (Tₘ with fragment - Tₘ without fragment) of >1-2°C indicates a stabilizing interaction and a potential hit.
-
Hit Validation and Structural Characterization
A hit from a primary screen must be confirmed using an orthogonal biophysical method to eliminate false positives. For example, a hit from a TSA screen (which can be prone to artifacts) should be validated with a more direct binding assay like SPR. Once validated, determining the high-resolution structure of the protein-fragment complex is paramount for the hit-to-lead phase.
Protocol 4: Crystallographic Fragment Screening
X-ray crystallography provides unambiguous proof of binding and delivers a detailed 3D map of the binding site, the fragment's orientation, and its specific interactions with the protein—information that is invaluable for structure-based design.[26][27]
A. Principle: Crystals of the target protein are soaked in a solution containing a high concentration of the fragment. The fragment diffuses into the crystal lattice and binds to the protein. The crystal is then flash-frozen and exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, which reveals the atomic structure of the protein and the bound fragment.[28]
B. Materials:
-
High-quality, reproducible protein crystals
-
This compound solution (10-50 mM in a cryo-protectant compatible buffer)
-
Cryo-loops and liquid nitrogen for freezing
-
Synchrotron X-ray source
C. Step-by-Step Methodology:
-
Crystal Soaking: Transfer a protein crystal into a small drop of mother liquor containing a high concentration of this compound. Soaking times can range from minutes to hours.
-
Cryo-protection and Freezing: Briefly move the crystal to a cryo-protectant solution (which may also contain the fragment) before looping it and flash-freezing it in liquid nitrogen.
-
Data Collection: Mount the frozen crystal at a synchrotron beamline and collect a high-resolution X-ray diffraction dataset.
-
Data Processing and Analysis:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using molecular replacement with a known apo-protein structure.
-
Carefully analyze the resulting electron density maps (Fo-Fc maps) for positive density corresponding to the bound fragment. Because fragment binding can be weak and occupancy low, specialized analysis software (e.g., PanDDA) may be needed to confidently identify the binder.[29]
-
Data Interpretation and Hit Prioritization
After screening and validation, hits must be prioritized. A key metric for this is Ligand Efficiency (LE) , which normalizes binding affinity for the size of the molecule. It is a measure of binding quality and helps identify fragments that are efficient starting points for optimization.
LE = -RT ln(KD) / N where R is the gas constant, T is the temperature, KD is the dissociation constant, and N is the number of non-hydrogen atoms.
| Fragment Hit | KD (µM) [from SPR] | MW (Da) | Heavy Atoms (N) | Ligand Efficiency (LE) | Assessment |
| This compound | 450 | 125.13 | 9 | 0.35 | Good Hit: Excellent LE, good starting point. |
| Fragment B | 200 | 210.25 | 15 | 0.29 | Lower efficiency, less optimal interactions per atom. |
| Fragment C | 800 | 110.11 | 8 | 0.32 | Weaker binder but still efficient for its size. |
Hits with high LE (typically >0.3) are prioritized for structural studies and medicinal chemistry follow-up.
From Hit to Lead: Optimization Strategies
With a validated hit like this compound and a high-resolution crystal structure, the hit-to-lead phase can begin. The goal is to rationally modify the fragment to increase its affinity and selectivity.[30][31]
Caption: Key strategies for hit-to-lead optimization.
-
Fragment Growing: This is the most common strategy.[11] The crystal structure reveals unoccupied pockets adjacent to the bound fragment. Synthetic chemistry is then used to extend the fragment from one of its vectors (e.g., the methoxy or amine position on this compound) into these pockets to form new, favorable interactions, thereby increasing affinity.[32]
-
Fragment Linking: If screening identifies a second fragment that binds in a distinct but nearby pocket, the two fragments can be connected with a chemical linker.[10] The resulting linked compound can exhibit a dramatic increase in affinity due to the additive binding energy of the two fragments.[32]
-
Fragment Merging: If two fragments bind in overlapping sites, a new, single molecule can be designed that incorporates the key binding features of both. This approach combines the most favorable interactions of each fragment into a novel and more potent chemical entity.[32]
Conclusion
This compound represents a high-quality, versatile chemical scaffold for fragment-based drug discovery. Its ideal physicochemical properties, combined with the proven track record of the pyrazine core in medicinal chemistry, make it a valuable component of any fragment library. By employing sensitive biophysical screening techniques like SPR, NMR, and TSA for hit identification, followed by structural characterization via X-ray crystallography, researchers can confidently identify and validate its interaction with a target protein. The clear synthetic vectors on the molecule provide a rational path for structure-based design, enabling its efficient evolution from a low-affinity fragment into a high-potency lead compound. This systematic FBDD approach accelerates drug discovery timelines and increases the probability of success, particularly for challenging biological targets.[1]
References
- 1. onenucleus.com [onenucleus.com]
- 2. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. drughunter.com [drughunter.com]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MagHelix™ Thermal Shift Assay (TSA) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 23. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 29. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 30. Hot spot analysis for driving the development of hits into leads in fragment based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
Application Notes and Protocols for Tracking 5-Methoxypyrazin-2-amine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Monitoring 5-Methoxypyrazin-2-amine Reactions
This compound is a heterocyclic amine of significant interest in pharmaceutical and agrochemical research due to the prevalence of the pyrazine scaffold in bioactive molecules.[1][2] Its utility as a versatile building block in the synthesis of more complex molecules necessitates precise and reliable analytical methods to monitor the progress of its chemical transformations. Effective reaction monitoring is critical for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring the safety and efficacy of the final product. This guide provides a comprehensive overview of state-of-the-art analytical techniques for tracking reactions involving this compound, offering detailed protocols and expert insights to empower researchers in their drug discovery and development endeavors.
The principles of Process Analytical Technology (PAT), which advocate for the real-time analysis of critical process parameters, are central to modern pharmaceutical manufacturing.[3][4] By integrating analytical techniques directly into the reaction workflow, PAT enables a deeper understanding and control of the chemical process, leading to enhanced product quality and consistency.[5][6]
Core Analytical Strategies: A Multi-faceted Approach
A robust strategy for monitoring the reactions of this compound involves a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in terms of selectivity, sensitivity, and the nature of the information it provides.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the consumption of reactants and the formation of products and byproducts over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying and quantifying volatile and semi-volatile impurities, particularly when coupled with high-resolution mass spectrometry.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides real-time structural information, enabling the identification of transient intermediates and elucidation of reaction mechanisms.[8]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: A straightforward and often high-throughput method for kinetic analysis, particularly when the reactants and products exhibit distinct chromophores.
The logical workflow for selecting and implementing these techniques is outlined below.
Caption: This diagram illustrates the decision-making process for selecting the appropriate analytical technique based on the properties of the molecules involved in the reaction of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Monitoring
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for monitoring the progress of many organic reactions due to its versatility in separating compounds with a wide range of polarities.
Causality Behind Experimental Choices
The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity. For aminopyrazines and their derivatives, a C18 column is often a suitable starting point due to its hydrophobicity, which allows for good retention of these moderately polar compounds.[9][10] The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase serves to protonate the basic nitrogen atoms in the pyrazine ring, leading to improved peak shape and retention time stability.[11] UV detection is well-suited for these aromatic compounds, with a wavelength around 270-280 nm often providing a good response for the pyrazine core.[9]
Detailed Protocol: RP-HPLC Method for this compound Reactions
I. Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).
II. Sample Preparation
-
At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of cold sample diluent to prevent further reaction.
-
Vortex the sample thoroughly.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
III. Chromatographic Conditions
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-10 µL |
| Detection Wavelength | 275 nm |
| Gradient Program | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
IV. Data Analysis
-
Identify the peaks corresponding to this compound and the expected product(s) by comparing their retention times with those of authentic standards.
-
Integrate the peak areas of the reactant and product(s) at each time point.
-
Calculate the percentage conversion of the starting material and the yield of the product(s) over time.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is an invaluable technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the reaction mixture. Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for trace analysis.[12][13]
Causality Behind Experimental Choices
For the analysis of aminopyrazines, a non-polar or medium-polarity capillary column, such as a DB-5ms, is often employed to achieve good separation based on boiling points and polarity.[12] Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve the volatility and chromatographic behavior of the amine-containing compounds.[14] Selected Ion Monitoring (SIM) mode is preferred for quantitative analysis as it offers higher sensitivity and selectivity compared to full scan mode by monitoring only the characteristic ions of the target analytes.[14][15]
Detailed Protocol: GC-MS Method for Impurity Analysis
I. Instrumentation and Consumables
-
GC-MS system with a split/splitless injector, a single quadrupole or triple quadrupole mass spectrometer.
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier gas: Helium.
-
Derivatizing agent: Trifluoroacetic anhydride (TFAA) and Ethyl Acetate.
II. Sample Preparation
-
Extract an aliquot of the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[14]
-
Incubate the mixture at 70 °C for 30 minutes.[14]
-
Cool the sample to room temperature and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.
III. GC-MS Conditions
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 120 °C for 1 min, ramp at 10 °C/min to 150 °C (hold 5 min), then ramp at 7.5 °C/min to 300 °C (hold 2 min)[14] |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (for identification) and SIM (for quantification) |
IV. Data Analysis
-
Identify potential impurities by comparing their mass spectra with spectral libraries (e.g., NIST).
-
For quantitative analysis in SIM mode, select characteristic ions for this compound and any identified impurities.
-
Develop a calibration curve using standards of the identified impurities to quantify their concentration in the reaction mixture.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Real-time NMR monitoring provides a powerful window into the reaction mechanism by allowing for the direct observation of all soluble species, including transient intermediates.[1][8]
Causality Behind Experimental Choices
The choice of a deuterated solvent is paramount and should ideally be the same as the reaction solvent to avoid altering the reaction conditions. ¹H NMR is typically used for monitoring due to its high sensitivity and rapid acquisition times. Observing the disappearance of signals corresponding to the starting material and the appearance of new signals from the product(s) and any intermediates allows for a detailed kinetic and mechanistic analysis.[16] ¹³C NMR can provide complementary structural information.[5][17]
Detailed Protocol: In-situ ¹H NMR Reaction Monitoring
I. Instrumentation and Setup
-
NMR spectrometer (400 MHz or higher) equipped with a flow-through NMR tube or a standard NMR tube for manual sampling.
-
Reaction vessel that allows for the withdrawal of samples or is connected to the flow NMR setup.
II. Sample Preparation (for manual sampling)
-
At desired time intervals, carefully withdraw an aliquot from the reaction mixture.
-
Quickly transfer the aliquot to an NMR tube containing a deuterated solvent and a known internal standard (e.g., tetramethylsilane).
-
Acquire the ¹H NMR spectrum immediately.
III. NMR Acquisition Parameters
| Parameter | Value |
| Pulse Program | Standard single-pulse experiment |
| Spectral Width | Appropriate for the expected chemical shifts (e.g., -2 to 12 ppm) |
| Acquisition Time | 2-4 seconds |
| Relaxation Delay | 1-5 seconds (depending on the T1 of the nuclei of interest) |
| Number of Scans | 8-16 (adjust for desired signal-to-noise) |
IV. Data Analysis
-
Assign the proton signals for this compound, the product(s), and any observed intermediates based on their chemical shifts, multiplicities, and coupling constants.
-
Integrate the signals of interest relative to the internal standard to determine their concentrations over time.
-
Plot the concentration of each species as a function of time to obtain kinetic profiles.
Caption: A schematic representation of the workflow for in-situ NMR reaction monitoring.
UV-Visible Spectroscopy for Kinetic Studies
UV-Vis spectroscopy offers a simple and rapid method for determining reaction kinetics, provided there is a significant difference in the absorption spectra of the reactants and products.[18]
Causality Behind Experimental Choices
The wavelength for monitoring is chosen at the λmax of a key reactant or product where there is minimal spectral overlap from other components.[19] The change in absorbance over time is directly proportional to the change in concentration, according to the Beer-Lambert law, allowing for the determination of reaction rate constants.
Detailed Protocol: UV-Vis Kinetic Analysis
I. Instrumentation
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
II. Experimental Procedure
-
Determine the UV-Vis spectra of the starting material (this compound) and the purified product to identify a suitable wavelength for monitoring.
-
Initiate the reaction directly in a cuvette by mixing the reactants.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the chosen wavelength at regular time intervals.
III. Data Analysis
-
Plot absorbance versus time.
-
Use the appropriate integrated rate law (zero, first, or second order) to determine the rate constant of the reaction.
Common Reactions of this compound
The analytical methods described above can be applied to a variety of reactions involving this compound, including:
-
Nucleophilic Aromatic Substitution: The amine group can act as a nucleophile, or the pyrazine ring itself can undergo substitution.[12]
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of the amine with aryl halides to form C-N bonds.[4][20]
-
Acylation and Sulfonylation: Reactions of the amino group with acyl chlorides or sulfonyl chlorides.
-
Condensation Reactions: For example, with dicarbonyl compounds to form fused heterocyclic systems.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminopyrazine [webbook.nist.gov]
- 9. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 10. Pyrazine | SIELC Technologies [sielc.com]
- 11. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scholars.direct [scholars.direct]
- 15. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. iosrjournals.org [iosrjournals.org]
- 19. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Scale-up Synthesis of 5-Methoxypyrazin-2-amine Derivatives
Introduction: The Strategic Importance of 5-Methoxypyrazin-2-amine Derivatives in Modern Drug Discovery
Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] Among these, this compound and its analogues are particularly valuable as key intermediates in the synthesis of complex pharmaceutical compounds.[3][4] Their unique electronic and structural features allow for diverse chemical modifications, making them sought-after building blocks in the development of novel drugs.[4] The transition from laboratory-scale synthesis to large-scale production is a critical step in the drug development pipeline. This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound, addressing the practical challenges encountered in an industrial setting.
Synthetic Strategy: A Robust and Scalable Approach
The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-amino-5-chloropyrazine. This method is often preferred for its reliability and the availability of starting materials.[5] While other methods like Buchwald-Hartwig amination are powerful tools for C-N bond formation, the SNAr approach with sodium methoxide offers a cost-effective and operationally simpler route for this specific transformation on a larger scale.[6][7]
The chosen strategy involves the reaction of 2-amino-5-chloropyrazine with sodium methoxide in a suitable solvent. The reaction proceeds via a Meisenheimer complex intermediate, where the methoxide ion attacks the electron-deficient pyrazine ring, leading to the displacement of the chloride.
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Scale-up Synthesis Protocol: From Grams to Kilograms
This protocol details the synthesis of this compound on a 1 kg scale. All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment, adhering to all institutional and governmental safety regulations.
Reagent and Equipment Data
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| 2-Amino-5-chloropyrazine | 33332-29-5 | 129.55 | 1.00 kg | 7.72 | Starting material |
| Sodium Methoxide | 124-41-4 | 54.02 | 0.46 kg | 8.51 | 1.1 equivalents |
| Methanol | 67-56-1 | 32.04 | 10 L | - | Solvent |
| Copper(I) Iodide | 7681-65-4 | 190.45 | 50 g | 0.26 | Catalyst |
| Celite® | 61790-53-2 | - | 0.5 kg | - | Filtration aid |
| Dichloromethane | 75-09-2 | 84.93 | 20 L | - | Extraction solvent |
| Brine (sat. NaCl aq.) | - | - | 5 L | - | Washing solution |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 1 kg | - | Drying agent |
Equipment: 20 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet; appropriate filtration apparatus; 50 L separatory funnel; rotary evaporator.
Experimental Procedure
-
Reactor Setup and Inerting: Assemble the 20 L reactor system and ensure it is clean and dry. Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.
-
Reagent Charging: To the reactor, add methanol (10 L) followed by 2-amino-5-chloropyrazine (1.00 kg, 7.72 mol). Stir the mixture at room temperature until the solid is fully dissolved.
-
Catalyst and Base Addition: Add copper(I) iodide (50 g, 0.26 mol) to the solution. Then, carefully add sodium methoxide (0.46 kg, 8.51 mol) in portions. An exotherm may be observed; maintain the temperature below 30 °C.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 24-48 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Work-up - Filtration: Cool the reaction mixture to room temperature. Prepare a pad of Celite® (0.5 kg) in a large filtration funnel and filter the reaction mixture to remove the catalyst and any inorganic salts. Wash the filter cake with methanol (2 x 1 L).
-
Work-up - Solvent Removal: Combine the filtrate and washes, and concentrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Work-up - Extraction: To the resulting residue, add water (10 L) and dichloromethane (10 L). Stir vigorously for 15 minutes. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 L).
-
Work-up - Washing and Drying: Combine the organic extracts and wash with brine (1 x 5 L). Dry the organic layer over anhydrous sodium sulfate (1 kg), stir for 30 minutes, and then filter.
-
Isolation and Purification: Concentrate the dried organic solution under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[8]
Process Workflow Diagram
Caption: Overall workflow for the scale-up synthesis of this compound.
Safety and Hazard Management
The scale-up of chemical processes requires a stringent approach to safety. Aromatic amines and their derivatives can be hazardous, and proper handling is crucial to minimize risk.[9]
-
Hazard Assessment: Conduct a thorough hazard assessment for all materials and process steps.[10]
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and lab coats. For handling large quantities of volatile solvents or powdered reagents, respiratory protection may be necessary.[11]
-
Engineering Controls: Perform all operations in a well-ventilated area, such as a walk-in fume hood or a dedicated chemical synthesis bay with adequate air exchange.[12]
-
Emergency Procedures: Ensure that emergency response plans are in place for spills, fires, or personnel exposure.[10] Safety showers and eyewash stations must be readily accessible.
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.[10]
Analytical Characterization for Quality Control
Ensuring the identity and purity of the final product is paramount. The following analytical techniques are recommended for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the compound. Signal broadening in the NMR spectra of pyrazine derivatives can occur due to the presence of nitrogen atoms.[8]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to monitor the progress of the reaction.
-
Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for 2-amino-5-methoxypyrazine is 110-111 °C.[5]
Conclusion
The successful scale-up of the synthesis of this compound derivatives is a critical enabler for advancing drug discovery programs. The protocol detailed herein provides a robust and scalable method, with a strong emphasis on safety and process control. By understanding the underlying chemistry and implementing rigorous operational procedures, researchers and drug development professionals can confidently produce these valuable intermediates in the quantities required for preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-AMINO-5-METHOXYPYRAZINE CAS#: 54013-07-9 [amp.chemicalbook.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Role of 5-Methoxypyrazin-2-amine in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of 5-Methoxypyrazin-2-amine as a Synthon
This compound is a highly versatile heterocyclic amine that has garnered significant attention in the field of agricultural chemistry.[1] Its unique electronic properties and strategically positioned functional groups make it a valuable synthon, or building block, for the creation of novel pesticides and herbicides.[1] The pyrazine ring, a nitrogen-containing heterocycle, is a common scaffold in a variety of biologically active molecules, and the methoxy and amine substituents on this particular derivative offer key reactive sites for molecular elaboration.[1] This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a focus on the design and preparation of next-generation herbicidal agents.
Core Application: Synthesis of Sulfonylurea Herbicides
A primary application of this compound in the agrochemical industry is in the synthesis of sulfonylurea herbicides. This class of herbicides is renowned for its high efficacy at low application rates, broad weed control spectrum, and favorable toxicological profiles. The general structure of a sulfonylurea herbicide consists of a sulfonylurea bridge (-SO₂NHCONH-) connecting an aryl or heterocyclic group to a pyrimidine or triazine ring. This compound serves as the key heterocyclic amine component that, upon reaction with a suitable sulfonyl isocyanate, forms the herbicidally active sulfonylurea linkage.
Rationale for Use in Sulfonylurea Synthesis:
The choice of this compound as a building block for sulfonylurea herbicides is underpinned by several key factors:
-
Nucleophilicity of the Amino Group: The primary amine at the 2-position of the pyrazine ring is sufficiently nucleophilic to react efficiently with the electrophilic isocyanate group of a sulfonyl isocyanate intermediate. This reaction is the cornerstone of the sulfonylurea bridge formation.
-
Modulation of Herbicidal Activity: The methoxy group at the 5-position, along with the nitrogen atoms in the pyrazine ring, influences the electronic distribution of the entire molecule. This, in turn, modulates the binding affinity of the resulting herbicide to its target enzyme in weeds, acetolactate synthase (ALS), thereby affecting its herbicidal potency and selectivity.
-
Physicochemical Properties: The pyrazine moiety contributes to the overall physicochemical properties of the final agrochemical, such as solubility, stability, and soil mobility, which are critical for its performance in the field.
Generalized Protocol for the Synthesis of a Novel Pyrazinyl Sulfonylurea Herbicide
While specific protocols for commercial herbicides are proprietary, the following generalized procedure outlines the key steps for the synthesis of a hypothetical N-((5-methoxypyrazin-2-yl)carbamoyl)benzenesulfonamide derivative. This protocol is designed to be a self-validating system, with clear checkpoints for characterization and purity assessment.
Step 1: Synthesis of the Sulfonyl Isocyanate Intermediate
The synthesis begins with the preparation of the requisite sulfonyl isocyanate. This is a common intermediate in the production of all sulfonylurea herbicides.
Experimental Workflow:
Figure 1: General workflow for the synthesis of a sulfonyl isocyanate intermediate.
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend benzenesulfonamide (1.0 eq) in a suitable inert solvent such as dry toluene.
-
Phosgenation: Carefully add a solution of phosgene (or a safer equivalent like triphosgene with a catalytic amount of a tertiary amine) (1.1-1.5 eq) in the same solvent to the stirred suspension at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of HCl gas evolution (test with moist pH paper) and by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is carefully removed under reduced pressure to yield the crude benzenesulfonyl isocyanate. This intermediate is often used immediately in the next step due to its reactivity and moisture sensitivity.
Step 2: Coupling of this compound with the Sulfonyl Isocyanate
This is the key step where the sulfonylurea bridge is formed.
Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxypyrazin-2-amine
Welcome to the technical support center for the synthesis of 5-Methoxypyrazin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common challenges in the laboratory.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound. The advice provided is based on established principles of organic chemistry and practical laboratory experience.
Issue 1: Consistently Low Yield of this compound
Question: I am following the standard procedure of reacting 2-amino-5-chloropyrazine with sodium methoxide in methanol, using a copper catalyst, but my yields are consistently below 40%. What are the likely causes and how can I improve this?
Answer:
A low yield in this nucleophilic aromatic substitution (SNAr) reaction can be attributed to several factors, ranging from reagent quality to reaction conditions. Let's break down the potential causes and solutions:
1. Reagent Quality and Handling:
-
Purity of 2-amino-5-chloropyrazine: The purity of your starting material is critical. Impurities can lead to side reactions and consume your reagents, thus lowering the yield of the desired product. It is advisable to use a starting material with a purity of at least 98%.[1] Always check the certificate of analysis (CoA) from your supplier.[1]
-
Activity of Sodium Methoxide: Sodium methoxide is highly sensitive to moisture and can decompose over time.[2] Exposure to atmospheric moisture will convert it to sodium hydroxide and methanol, reducing its effectiveness as a nucleophile for this reaction.[2] Using old or improperly stored sodium methoxide is a common reason for low yields.
-
Solution: Use freshly prepared sodium methoxide or a recently purchased, properly sealed container. If preparing it yourself from sodium and methanol, ensure the methanol is anhydrous.[3]
-
-
Anhydrous Methanol: The presence of water in the methanol can consume the sodium methoxide.
-
Solution: Use anhydrous methanol as your solvent.
-
2. Reaction Conditions:
-
Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can lead to the degradation of the starting material and product, or promote side reactions.
-
Solution: Carefully control the reaction temperature. If the literature suggests a specific temperature, use a reliable method to maintain it, such as an oil bath with a temperature controller.
-
-
Reaction Time: Both insufficient and excessive reaction times can be detrimental. An incomplete reaction will naturally result in a low yield, while prolonged heating can lead to product decomposition.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TCM) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
3. Role of the Copper Catalyst:
-
The copper catalyst is crucial for this reaction. It is believed to facilitate the nucleophilic aromatic substitution by activating the aryl halide.[4][5]
-
Solution: Ensure that the copper powder is of good quality and is properly dispersed in the reaction mixture. The form of the copper can matter; sometimes activated copper powder is necessary.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Question: After my reaction workup, I see multiple spots on my TLC plate, and my crude NMR shows several unexpected peaks. What are the likely side products, and how can I minimize their formation?
Answer:
The formation of impurities is a common issue in pyrazine chemistry. Understanding the potential side reactions will help you to suppress them and simplify your purification.
Potential Side Reactions and Byproducts:
-
Reaction with the Amino Group: The amino group on the pyrazine ring is also a nucleophile. While it is generally less reactive than methoxide, under certain conditions, it could potentially react with another molecule of 2-amino-5-chloropyrazine, leading to dimer formation.
-
Hydrolysis of the Chloro Group: If there is water present in the reaction mixture (from moist solvent or reagents), the 2-amino-5-chloropyrazine can be hydrolyzed to 2-amino-5-hydroxypyrazine.
-
Incomplete Reaction: Unreacted 2-amino-5-chloropyrazine is a common impurity if the reaction does not go to completion.
Strategies to Minimize Side Products:
-
Ensure Anhydrous Conditions: As mentioned previously, using anhydrous methanol and properly handled sodium methoxide will minimize hydrolysis.[2][3]
-
Control Stoichiometry: Use a slight excess of sodium methoxide to ensure the complete consumption of the starting material, but avoid a large excess which can promote side reactions.
-
Optimize Reaction Temperature and Time: As with improving yield, optimizing these parameters can also enhance the selectivity of the reaction for the desired product.
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify this compound using silica gel column chromatography. The product seems to streak, and I get low recovery. Are there better ways to purify it?
Answer:
Purification of amino-substituted heterocyclic compounds like aminopyrazines can indeed be challenging. Here are some troubleshooting tips for purification:
1. Column Chromatography:
-
Streaking on Silica Gel: Amines are basic and can interact strongly with the acidic silica gel, leading to tailing or streaking of the spot on a TLC plate and poor separation during column chromatography.[4]
-
Solution: To mitigate this, you can add a small amount of a basic modifier to your eluent system. A common choice is to add 0.5-1% triethylamine (Et3N) to your solvent mixture (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica gel and improve the chromatography.
-
-
Choosing the Right Eluent: Finding the right solvent system is key for good separation.
-
Solution: Systematically screen different solvent systems with varying polarities. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or dichloromethane.
-
2. Recrystallization:
-
Recrystallization can be a very effective method for purifying solid compounds, often yielding a product of high purity.
-
Solution: To find a suitable solvent for recrystallization, the compound should be soluble in the hot solvent but sparingly soluble at room temperature or in an ice bath.[4] You may need to experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions.
-
3. Alternative Purification Techniques:
-
If both chromatography and recrystallization fail to give you the desired purity, you could consider other techniques such as distillation if the compound is sufficiently volatile and thermally stable.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction?
A1: The synthesis of this compound from 2-amino-5-chloropyrazine and sodium methoxide is a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, the nucleophile (methoxide ion, CH3O-) attacks the electron-deficient pyrazine ring at the carbon atom bearing the leaving group (chloride ion, Cl-). The pyrazine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms. The reaction likely proceeds through a concerted mechanism or via a high-energy intermediate.[6][7] The copper catalyst facilitates this process, possibly by coordinating to the pyrazine ring and making it more susceptible to nucleophilic attack, or through an oxidative addition/reductive elimination cycle.
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, while the nucleophilic substitution of a chloropyrazine is a common method, other synthetic strategies can be envisioned. For instance, a multi-step synthesis starting from different precursors could be developed. A general approach for a related compound, 2-amino-5-methylpyrazine, involves the following sequence:
-
Reaction of 2-aminomalonamide with methylglyoxal to form a hydroxypyrazinamide intermediate.
-
Chlorination of the hydroxyl group using a reagent like phosphorus oxychloride.
-
Further functional group manipulations to arrive at the final product.[8] Adapting such a route would require significant experimental development but represents a fundamentally different approach.
Q3: What are the critical safety precautions for this synthesis?
A3: It is essential to follow standard laboratory safety procedures. Key hazards to be aware of include:
-
2-amino-5-chloropyrazine: This compound is harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[8][9]
-
Sodium Methoxide: This is a corrosive and flammable solid. It reacts violently with water.
-
Methanol: This is a flammable and toxic solvent.
Recommended Safety Measures:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle sodium methoxide under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon) to prevent contact with moisture.
-
Have appropriate fire extinguishing equipment readily available.
Data Summary
| Parameter | Recommended Condition/Value | Rationale |
| Starting Material Purity | ≥ 98% | Minimizes side reactions and improves yield.[1] |
| Sodium Methoxide | Freshly prepared or from a new, sealed container | Ensures high reactivity; decomposes on exposure to moisture.[2] |
| Solvent | Anhydrous Methanol | Prevents consumption of sodium methoxide by water.[3] |
| Column Chromatography Modifier | 0.5-1% Triethylamine in eluent | Neutralizes acidic silica gel, preventing streaking of the basic product.[4] |
Visualizations
Experimental Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Reaction Scheme and Key Parameters
Caption: Key components and parameters for the synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. ias.ac.in [ias.ac.in]
- 3. tsijournals.com [tsijournals.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]
- 9. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Methoxypyrazin-2-amine
Welcome to the technical support center for the synthesis of 5-Methoxypyrazin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic amine. Here, we will address common challenges, side reactions, and purification issues encountered during its synthesis, providing in-depth, scientifically-grounded solutions.
Troubleshooting Guide: Common Synthesis Problems
This section addresses multifaceted problems that can arise during the synthesis, focusing on causality and actionable solutions.
Issue 1: Low or No Yield of this compound
A low or non-existent yield is the most common and frustrating issue. The cause often lies in the reaction conditions, reagent quality, or the choice of synthetic route. The most prevalent modern synthesis is the palladium-catalyzed Buchwald-Hartwig amination of 2-chloro-5-methoxypyrazine.
Potential Cause A: Inactive Catalyst System (Buchwald-Hartwig Amination)
The palladium catalyst system is the heart of the Buchwald-Hartwig reaction. Its failure to activate or its premature decomposition will halt the catalytic cycle.[1][2]
-
Scientific Explanation: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond.[1][2] Aryl chlorides are notoriously less reactive than bromides or iodides, requiring a highly active catalyst system, typically involving electron-rich, sterically hindered phosphine ligands.[3][4] Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, poisoning the reaction.[4]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: The reaction is highly sensitive to oxygen.[4] Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Verify Ligand and Catalyst Quality: Use a high-quality palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst) and ligand. Ligands can degrade over time; using a fresh bottle or purifying the existing stock may be necessary. For challenging aryl chlorides, specialized ligands like Josiphos, BrettPhos, or XPhos are often required.[2][4]
-
Optimize Base Selection: The base is critical for deprotonating the amine.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[2] Ensure the base is fresh and has been stored under inert conditions.
-
Potential Cause B: Competing Hydrolysis of Starting Material
2-chloro-5-methoxypyrazine can undergo hydrolysis to form 5-methoxypyrazin-2-ol, especially if there is water contamination in the reaction.
-
Scientific Explanation: The electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). Water or hydroxide ions can act as nucleophiles, displacing the chloride. This side reaction is often accelerated at the high temperatures used for Buchwald-Hartwig aminations.[5][6]
-
Troubleshooting Steps:
-
Use Anhydrous Reagents and Solvents: Dry your solvent (e.g., toluene, dioxane) over molecular sieves or by distillation. Ensure your amine and base are as anhydrous as possible.
-
Characterize Your Byproducts: If you have a significant amount of an unknown byproduct, isolate it and obtain a mass spectrum or NMR. The presence of a mass corresponding to 5-methoxypyrazin-2-ol is a strong indicator of hydrolysis.
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of a Major, Unidentified Byproduct
The appearance of a significant byproduct can complicate purification and drastically lower the yield.
Potential Cause A: Demethylation of the Methoxy Group
Strong bases, high temperatures, or certain nucleophiles can lead to the O-demethylation of the methoxy group, resulting in the formation of 5-hydroxypyrazin-2-amine.
-
Scientific Explanation: The methoxy group on the electron-poor pyrazine ring can be susceptible to nucleophilic attack, particularly under harsh conditions. While less common than with other heterocycles, it is a known side reaction for methoxypyrazines.[7]
-
Troubleshooting Steps:
-
Modify Reaction Conditions: Try running the reaction at a lower temperature for a longer period.
-
Change the Base: If using a very strong base like NaOtBu, consider screening a milder base such as K₂CO₃ or Cs₂CO₃, although this may require a more active catalyst system or a more reactive starting material (e.g., the bromo-analogue).
-
Product Analysis: The hydroxyl byproduct will have a different polarity and mass (M-14) compared to the desired product. This can be confirmed by LC-MS analysis.
-
Potential Cause B: Dimerization (Chichibabin Amination)
If using a classical Chichibabin-type reaction (e.g., reacting a methoxypyrazine with sodium amide), dimerization is a known side reaction.[8][9]
-
Scientific Explanation: The highly reactive intermediates in a Chichibabin reaction can couple with the starting material to form bipyridine or bipyrazine structures.[8][9] This is often favored at high temperatures in aprotic solvents.[8]
-
Troubleshooting Steps:
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude this compound?
A1: The optimal purification method depends on the scale and the impurity profile.
-
Column Chromatography: For lab-scale synthesis, silica gel column chromatography is highly effective. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is typically used to separate the product from non-polar starting materials and polar byproducts.[11]
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an excellent method for obtaining highly pure material. Solvents to consider include ethyl acetate/hexanes, ethanol, or water.
-
Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent (like ethyl acetate) to remove non-basic impurities, and then the aqueous layer can be basified (e.g., with NaOH) to precipitate the pure amine, which is then extracted back into an organic solvent.
Q2: My starting 2-chloro-5-methoxypyrazine appears to be degrading on storage. Why is this happening?
A2: Chloropyrazines can be susceptible to hydrolysis if exposed to atmospheric moisture.[5][6] They are also light-sensitive. Store the compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a dark, cool place (refrigeration at 2-8 °C is recommended).
Q3: Can I use ammonia directly in a Buchwald-Hartwig reaction to get the primary amine?
A3: Directly using ammonia gas is challenging because it can bind tightly to the palladium catalyst and inhibit its activity.[1] It is often more reliable to use an "ammonia equivalent." A common and effective strategy is to use benzophenone imine as the ammonia source, followed by acidic hydrolysis to reveal the primary amine.[12] Alternatively, specialized catalyst systems have been developed that can directly couple ammonia.[1]
Q4: I am considering a Chichibabin amination instead of a palladium-catalyzed route. What are the main drawbacks?
A4: The Chichibabin reaction, which typically uses sodium amide (NaNH₂) at high temperatures, has several drawbacks.[10]
-
Harsh Conditions: It requires very high temperatures, which can be incompatible with sensitive functional groups.
-
Safety: Sodium amide is a hazardous reagent that can be explosive, especially if not handled properly.
-
Side Reactions: As mentioned earlier, dimerization can be a significant side reaction.[8][9]
-
Regioselectivity: While amination usually occurs at the position alpha to a ring nitrogen, mixtures can be obtained with more complex substrates.
For these reasons, the milder and more versatile palladium-catalyzed methods are generally preferred in modern synthesis.[13]
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination using Benzophenone Imine
This protocol provides a reliable method for synthesizing the target compound from its chloro-precursor.
Materials:
-
2-chloro-5-methoxypyrazine
-
Benzophenone imine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.3 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe.
-
Add 2-chloro-5-methoxypyrazine (1.0 equivalent) and benzophenone imine (1.2 equivalents) to the flask under a positive flow of argon.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude imine is then dissolved in THF, and 2M HCl is added. Stir at room temperature for 2-4 hours to effect hydrolysis.
-
Basify the mixture with 2M NaOH and extract the desired this compound with ethyl acetate.
-
Purify the final product by column chromatography.
Table 1: Comparison of Reaction Conditions
| Parameter | Buchwald-Hartwig Amination | Classical Chichibabin |
| Starting Material | 2-Chloro -5-methoxypyrazine | 2-Methoxypyrazine |
| Key Reagents | Pd Catalyst, Phosphine Ligand, Base | Sodium Amide (NaNH₂) |
| Temperature | 80 - 110 °C | 150 - 250 °C |
| Key Side Reactions | Hydrolysis, Demethylation | Dimerization, Tar formation |
| Functional Group Tol. | High | Low |
| Safety Concerns | Air-sensitive catalyst | Pyrophoric/explosive amide |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scientificupdate.com [scientificupdate.com]
- 11. 2-AMINO-5-METHOXYPYRAZINE CAS#: 54013-07-9 [amp.chemicalbook.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Methoxypyrazin-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 5-Methoxypyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with purifying this valuable heterocyclic compound. Here, you will find a structured approach to troubleshooting, detailed experimental protocols, and a comprehensive FAQ section to ensure you achieve the desired purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful purification strategy for this compound.
Q1: What are the primary methods for purifying this compound?
The most effective purification techniques for this compound, a solid compound at room temperature, are column chromatography and recrystallization.[1][2] Liquid-liquid extraction (LLE) is often employed as a crucial preliminary work-up step to remove inorganic salts and other highly polar or non-polar impurities from the crude reaction mixture before proceeding to a more rigorous purification method.[3][4]
Q2: How do I choose the right purification technique for my sample?
The choice depends on the impurity profile and the scale of your synthesis. A general workflow is to start with an aqueous work-up and liquid-liquid extraction. If the crude product is a solid and appears relatively clean by TLC, direct recrystallization is often the most efficient method. If the crude product is an oil or contains multiple, closely-related impurities, flash column chromatography is the preferred method as it offers superior separation power.[3][5]
Q3: What are the typical impurities I might encounter in this compound synthesis?
Impurities can stem from starting materials, side reactions, or product degradation.[5] Common impurities may include:
-
Unreacted starting materials (e.g., 2-amino-5-chloropyrazine).[2]
-
Structurally similar byproducts, such as regioisomers or related pyrazine derivatives.[5]
-
Polymeric materials or baseline impurities formed under harsh reaction conditions.
-
Residual solvents from the reaction or initial work-up.
Q4: How can I assess the purity of my final product?
Purity should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
Melting Point: A sharp melting point range close to the literature value (110-111°C) is a good indicator of high purity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC) or LC-MS: To obtain a quantitative purity value (e.g., >98%).[2]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My compound is streaking badly on the silica gel column. What's happening and how do I fix it?
Causality: This is a classic issue when purifying basic compounds like amines on standard silica gel.[6] Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly and irreversibly bind to your basic amine product through an acid-base interaction. This leads to poor peak shape (streaking), low recovery, and sometimes even on-column degradation.[6]
Solution:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or a few drops of aqueous ammonia, to your eluent system (typically 0.1-1% by volume).[7] The modifier will compete with your product for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute cleanly.
-
Use a Different Stationary Phase: If streaking persists, consider using an amine-functionalized silica gel column.[6] These columns have a deactivated surface that is much more suitable for purifying basic compounds and can often provide better separation.[6]
Q2: I'm getting a very low recovery after column chromatography, even with a basic modifier. Where did my product go?
Causality: While adding a base helps, some irreversible adsorption can still occur, especially if the crude material is loaded in a highly concentrated band. Another possibility is that your compound is more polar than anticipated and has not eluted from the column with the chosen solvent system. Product loss during the work-up, such as incomplete extraction, is also a common cause.[5]
Solution:
-
Increase Eluent Polarity: After your initial elution, flush the column with a much stronger solvent system, such as 5-10% methanol in dichloromethane (DCM), to wash out any highly retained material.
-
Optimize Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) rather than dissolving it in a strong solvent (wet loading). This often leads to better resolution and less streaking.
-
Verify Extraction Efficiency: Ensure you perform multiple extractions (at least 3x) during the initial work-up to maximize the recovery of your product from the aqueous layer.[3][5]
Q3: I can't find a good single solvent for recrystallization. What are my options?
Causality: It is common for a compound to be either too soluble or not soluble enough in a range of single solvents.[1] this compound is moderately soluble in polar organic solvents like methanol and ethanol.[8]
Solution:
-
Use a Mixed-Solvent System: This is the ideal approach. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common system for compounds like this is Methanol/Water or Ethyl Acetate/Hexane.
-
Consider an Acidic Solvent: For amines, recrystallization from dilute acetic acid can sometimes yield high-purity crystals.[9] However, this may form an acetate salt, which would require a subsequent neutralization step.
Q4: My final product is a persistent oil, not the expected solid. What should I do?
Causality: The presence of even small amounts of impurities, particularly residual solvents, can depress the melting point and prevent your product from solidifying.
Solution:
-
High Vacuum Drying: Place the oil under a high vacuum for several hours, possibly with gentle heating (e.g., 40°C), to remove any trapped solvents.
-
Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (like hexane or diethyl ether) to the oil and stir or sonicate vigorously. This can wash away soluble impurities and induce crystallization of your product.
-
Re-purification: If the oil persists, it indicates significant impurities are still present. The sample should be re-purified, likely by column chromatography.
Q5: After purification, my product is colored (yellow/brown), but the literature reports a white or light-yellow solid. Why?
Causality: Aromatic amines are notoriously prone to air oxidation, which can form highly colored impurities over time.[9] This can be exacerbated by exposure to light or residual acidic/basic catalysts from the synthesis.
Solution:
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Hot filter the solution through a pad of Celite (to remove the fine charcoal particles) and then allow the filtrate to crystallize.
-
Proper Storage: Store the final, pure product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C) and protected from light to prevent future degradation.
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel (with Basic Modifier)
This protocol describes the purification of this compound using standard silica gel with a triethylamine-modified eluent.
1. Eluent Selection (TLC Analysis): a. Prepare a stock solution of your crude product. b. On a TLC plate, spot the crude material and test various solvent systems. Start with a non-polar system (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increase polarity. c. A good eluent system will give your desired product an Rf value of ~0.25-0.35. d. To the optimal solvent system identified, add 0.5% triethylamine (Et₃N) by volume. For example, for 100 mL of eluent, add 0.5 mL of Et₃N. This will be your column eluent.
2. Column Packing: a. Select an appropriate size column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight). b. Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane). c. Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.
3. Sample Loading: a. Dissolve your crude product in a minimal amount of DCM or the eluent. b. (Recommended) Alternatively, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. c. Carefully add the sample to the top of the packed silica bed.
4. Elution and Fraction Collection: a. Begin eluting the column with your Et₃N-modified solvent system. b. Collect fractions in test tubes and monitor the elution process using TLC. c. Combine the fractions that contain the pure product.
5. Product Isolation: a. Evaporate the solvent from the combined pure fractions under reduced pressure. b. Place the resulting solid under a high vacuum to remove residual solvent and triethylamine.
Protocol 2: Recrystallization using a Mixed-Solvent System (Methanol/Water)
This protocol is suitable for purifying a solid crude product that is soluble in methanol but insoluble in water.
1. Dissolution: a. Place the crude this compound solid in an Erlenmeyer flask. b. Add a minimal amount of hot methanol, just enough to fully dissolve the solid with gentle heating and stirring.
2. Induction of Crystallization: a. While the solution is still warm, add deionized water dropwise until you observe persistent cloudiness. b. Add one or two more drops of hot methanol to re-dissolve the precipitate and obtain a clear, saturated solution.
3. Crystal Formation: a. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. b. Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize the yield of precipitated crystals.
4. Crystal Isolation: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the collected crystals with a small amount of ice-cold water or a cold methanol/water mixture to remove any soluble impurities adhering to the surface.
5. Drying: a. Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent. b. Confirm purity via melting point analysis and/or another analytical technique.
Section 4: Data & Visualization
Table 1: Solvent Properties for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Case for this compound |
| Hexane | 0.1 | 69 | Anti-solvent for recrystallization; non-polar component of chromatography eluent.[4] |
| Diethyl Ether | 2.8 | 35 | Trituration to induce crystallization. |
| Dichloromethane (DCM) | 3.1 | 40 | Solvent for sample loading; polar component of chromatography eluent.[3] |
| Ethyl Acetate | 4.4 | 77 | Extraction solvent; main component of chromatography eluent.[3][4] |
| Methanol | 5.1 | 65 | "Good" solvent for recrystallization; highly polar component of chromatography eluent.[8][10] |
| Water | 10.2 | 100 | Aqueous work-up; "poor" solvent for recrystallization.[8] |
Purification Workflow Diagram
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude this compound product.
Caption: Decision tree for purifying this compound.
References
- 1. mt.com [mt.com]
- 2. 2-AMINO-5-METHOXYPYRAZINE CAS#: 54013-07-9 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-Amino-2-methoxypyridine CAS#: 6628-77-9 [m.chemicalbook.com]
Troubleshooting low conversion rates in 5-Methoxypyrazin-2-amine reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving 5-Methoxypyrazin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low conversion rates, in their synthetic work with this versatile building block. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to solve problems effectively.
The pyrazine core, being an electron-deficient heterocycle, presents unique reactivity challenges that often require careful optimization. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
Section 1: Foundational Troubleshooting (FAQs)
This section addresses the most common initial questions and provides a starting point for your investigation.
Q1: My reaction with this compound has stalled or shows very low conversion. What are the first things I should check?
When a reaction fails, it's crucial to systematically verify the fundamentals before exploring more complex variables. Low conversion is often traced back to a few key areas.
A Logical Troubleshooting Workflow:
Caption: Initial Troubleshooting Flowchart
Detailed Checklist:
-
Reagent Purity and Integrity:
-
This compound: Confirm its purity via ¹H NMR and LC-MS. It should be a light yellow to brown solid.[1] Has it been stored properly under an inert atmosphere at 2–8 °C?[1]
-
Coupling Partner (Aryl Halide/Triflate): Is it pure? Dehalogenation of aryl halides can be a competing pathway, especially in palladium-catalyzed reactions.[2]
-
Catalyst and Ligand: Are they fresh? Palladium precatalysts are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[3] Phosphine ligands can be sensitive to air and should be handled under inert conditions.
-
Base: Is the base fresh and anhydrous? Carbonates and phosphates can be hygroscopic. The choice of base is critical and can affect side reactions.[4]
-
Solvent: Are your solvents truly anhydrous and degassed? Oxygen can deactivate palladium catalysts.[4] Common choices like toluene, dioxane, and THF must be properly prepared.[4][5]
-
-
Reaction Conditions:
-
Inert Atmosphere: Was the reaction vessel thoroughly flushed with argon or nitrogen? This is non-negotiable for oxygen-sensitive cross-coupling reactions.[4]
-
Temperature: Is your heating apparatus calibrated? Inconsistent or incorrect temperature can drastically affect reaction rates and selectivity. Some cross-coupling reactions require high temperatures (80-110 °C), but this can also lead to degradation or side reactions.[3][4]
-
Q2: How does the electronic nature of the pyrazine ring in this compound affect its reactivity?
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This has profound implications for its reactivity.
-
Activation towards Nucleophilic Attack: The electron-withdrawing nature of the ring nitrogens makes the carbon atoms electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr). This is the opposite of electron-rich rings like benzene, which are prone to electrophilic substitution.[6][7] The presence of a good leaving group on the ring is a prerequisite for this pathway.
-
Challenges in Palladium Cross-Coupling: The lone pairs on the pyrazine nitrogens can coordinate to the palladium catalyst.[4] This coordination can act as a "poison," inhibiting the catalyst's activity by preventing it from participating in the desired catalytic cycle.[8] This often necessitates the use of specialized, bulky ligands that can shield the metal center and promote the desired C-N bond formation over catalyst sequestration.
-
Positional Effects: In SNAr reactions on pyridine-like heterocycles, nucleophilic attack is favored at positions 2 and 4 (ortho and para to a nitrogen atom). This is because the negative charge in the resulting intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[9][10]
Q3: I see multiple unidentified spots on my TLC plate. What are the most common side reactions?
Unidentified products often arise from predictable side reactions. Analyzing your crude LC-MS can help identify masses corresponding to these possibilities.
-
Dehalogenation: In Pd-catalyzed reactions, the aryl halide coupling partner can be reduced to the corresponding arene, consuming starting material without forming the product.[2]
-
Homocoupling: The aryl halide can couple with itself to form a biaryl species.
-
Ligand/Catalyst Decomposition: Many phosphine ligands can be oxidized or otherwise degrade, especially if inert conditions are not rigorously maintained.
-
Product/Starting Material Decomposition: High reaction temperatures can lead to the decomposition of sensitive substrates. This compound itself can be sensitive to harsh conditions.
-
Competing Nucleophilic Attack: If your coupling partner has multiple nucleophilic sites (e.g., a phenol and an amine), you may get a mixture of products unless one site is protected.[3]
Section 2: In-Depth Troubleshooting for Specific Chemistries
Scenario A: Palladium-Catalyzed C-N Cross-Coupling (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is notoriously fickle with heteroaromatic substrates.[3][4]
Caption: Simplified Buchwald-Hartwig Catalytic Cycle
Q: My Buchwald-Hartwig reaction is failing. How do I choose the right catalyst and ligand?
This is the most critical variable.[3] The ligand's job is to stabilize the palladium center, promote oxidative addition and reductive elimination, and prevent catalyst inhibition by the pyrazine nitrogen.
-
The "Why": For electron-deficient heterocycles and challenging substrates like aryl chlorides, standard ligands like P(t-Bu)₃ may not be sufficient. You need bulky, electron-rich phosphine ligands.[11] These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination to release the product.[11][12]
-
Recommended Action: Screen a panel of modern Buchwald-Hartwig ligands. The choice is highly substrate-dependent, and there is no universal solution.
Table 1: Recommended Screening Conditions for Buchwald-Hartwig Amination
| Component | Recommended Starting Points & Variations | Rationale & Key Considerations |
| Pd Source | G2/G3/G4 Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2), Pd₂(dba)₃ | Precatalysts offer better reliability and faster initiation than sources like Pd(OAc)₂.[3] |
| Ligand | Buchwald-type: XPhos, SPhos, RuPhos, BrettPhosJosiphos-type: CyPF-tBu | These are bulky, electron-rich ligands designed to accelerate key steps in the catalytic cycle and overcome catalyst inhibition by heterocycles.[4][11] The optimal choice is empirical and must be screened. |
| Base | NaOtBu, K₂CO₃, K₃PO₄, LHMDS | The base must be strong enough to deprotonate the amine but not so harsh as to cause side reactions. NaOtBu is a common strong base, while carbonates are milder. LHMDS can offer improved proton tolerance.[12] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Must be anhydrous and degassed. Toluene is often a good starting point. Dioxane is also common but should be used with caution.[4][5] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed but increase the risk of degradation. If decomposition is observed, try lowering the temperature.[4] |
Experimental Protocol: Ligand Screening
-
To an array of oven-dried reaction vials, add the aryl halide (1.0 equiv).
-
In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the corresponding ligand (4 mol%).
-
Add the base (e.g., NaOtBu, 1.5 equiv).
-
Add this compound (1.2 equiv).
-
Backfill each vial with argon.
-
Add anhydrous, degassed solvent (e.g., Toluene, 0.1 M) to each vial.
-
Seal the vials and place them in a pre-heated reaction block at 100 °C.
-
Monitor the reactions at set time points (e.g., 2h, 6h, 24h) by taking aliquots for LC-MS analysis.
-
Compare conversion rates to identify the optimal ligand.
Scenario B: Nucleophilic Aromatic Substitution (SNAr)
SNAr can be a powerful, metal-free alternative for functionalizing pyrazines, provided you have a suitable leaving group.
Q: I am attempting an SNAr reaction on a chloro- or fluoro-substituted pyrazine with an amine nucleophile, but the reaction is slow or incomplete. What can I do?
SNAr reactions on pyrazines proceed via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged "Meisenheimer" intermediate.[9] Your strategy should focus on stabilizing this intermediate and using conditions that favor its formation.
-
The "Why": The reaction rate is highly dependent on:
-
Leaving Group Ability: The leaving group must be able to stabilize a negative charge. The typical reactivity order is F > Cl > Br > I. Fluorine is an excellent leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to attack.[13]
-
Nucleophile Strength: A more potent nucleophile will attack the electron-deficient ring more readily.
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are ideal as they solvate the cation of the nucleophile's salt but do not hydrogen-bond with the nucleophile, preserving its reactivity.
-
Temperature: These reactions often require heating to overcome the activation energy barrier associated with disrupting the ring's aromaticity.[10]
-
Table 2: Recommended Conditions for SNAr on Pyrazines
| Component | Recommended Starting Points & Variations | Rationale & Key Considerations |
| Leaving Group | -F, -Cl | Fluorine is generally the most reactive leaving group for SNAr.[13] |
| Nucleophile | Primary or Secondary Amines | The amine acts as the nucleophile. This compound would be the product in this case, not the starting material. This section applies when coupling another amine to a pyrazine core. |
| Base | K₂CO₃, DIPEA, or excess amine | A base is needed to neutralize the HX formed. Using the reacting amine in excess can serve this purpose. |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents are preferred to enhance nucleophilicity. |
| Temperature | 50 - 150 °C | Heating is almost always required. Start around 80 °C and increase if the reaction is slow.[1] |
Section 3: Analytical and Purification Strategies
Q: My reaction seems to be working, but purification is difficult. The product is hard to separate from starting materials or byproducts. What are some tips?
Purification can be a significant hurdle, especially when dealing with polar, nitrogen-containing heterocyclic compounds.[14][15]
-
Chromatography Optimization:
-
Normal Phase (Silica Gel): Pyrazines can streak on silica due to interaction with acidic silanol groups. Try adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent system (e.g., Hexanes/EtOAc or DCM/MeOH).
-
Reverse Phase (C18): This can be an excellent alternative for polar compounds. Standard gradients of Water/Acetonitrile or Water/Methanol with 0.1% TFA or formic acid are common starting points.
-
Ion Exchange Chromatography: If your molecule has a basic handle, cation exchange chromatography can be a powerful purification method.[16]
-
-
Acid-Base Extraction:
-
Leverage the basicity of the pyrazine and amine nitrogens. Dissolve the crude mixture in an organic solvent (e.g., EtOAc, DCM) and wash with dilute aqueous acid (e.g., 1 M HCl). Your product should move into the aqueous layer.
-
Separate the layers, then basify the aqueous layer with NaOH or NaHCO₃ to pH > 9.
-
Back-extract your now-neutral product into an organic solvent. This can effectively remove non-basic impurities.
-
-
Crystallization: If your product is a solid, screening for a suitable crystallization solvent can be a highly effective method for achieving high purity.
References
- 1. 2-AMINO-5-METHOXYPYRAZINE CAS#: 54013-07-9 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clear insight into complex multimodal resins and impurities to overcome recombinant protein purification challenges: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current trends and challenges in the downstream purification of bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5-Methoxypyrazin-2-amine Derivatization
Welcome to the technical support center for the derivatization of 5-Methoxypyrazin-2-amine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for derivatization?
The structure of this compound presents two primary sites for derivatization:
-
The 2-amino group: This is a nucleophilic primary amine and is the most common site for derivatization through reactions such as acylation, sulfonylation, and reductive amination.[1] The reactivity of this amine can be influenced by the electronic properties of the pyrazine ring.
-
The pyrazine ring: The carbon atoms of the pyrazine ring can be functionalized, typically through electrophilic aromatic substitution (which is generally difficult on electron-deficient pyrazine rings) or, more commonly, through metal-catalyzed cross-coupling reactions.[2][3] To achieve this, the pyrazine ring usually needs to be pre-functionalized with a halide (e.g., bromine or chlorine).
Q2: How do the methoxy and amino substituents affect the reactivity of the pyrazine ring?
The electronic nature of the pyrazine ring is significantly influenced by the methoxy and amino groups:
-
Amino Group (-NH2): This is a strong electron-donating group, which can increase the electron density of the pyrazine ring, making it more susceptible to electrophilic attack than unsubstituted pyrazine. However, the pyrazine ring is inherently electron-deficient, so harsh conditions may still be required.
-
Methoxy Group (-OCH3): This is also an electron-donating group, further contributing to the electron density of the ring. The combined effect of these two groups can influence the regioselectivity of further substitutions.
For metal-catalyzed cross-coupling reactions, the electronic properties of the ring can affect the oxidative addition step.[4] The electron-rich nature of the substituted pyrazine may require careful selection of the palladium catalyst and ligands to achieve high efficiency.[2][5]
Q3: What are the most common strategies for derivatizing the amino group of this compound?
Derivatization of the 2-amino group is a common strategy to introduce molecular diversity. The most frequently employed methods include:
-
N-Acylation: This is a straightforward method to form amides by reacting the amine with an acyl chloride or a carboxylic acid (in the presence of a coupling agent).[6] This reaction is typically high-yielding and can be performed under mild conditions.
-
N-Sulfonylation: The formation of sulfonamides is achieved by reacting the amine with a sulfonyl chloride. These reactions are generally robust and proceed to completion.
-
Buchwald-Hartwig Amination: While this reaction is typically used to form C-N bonds with an aryl halide, the amino group of this compound can act as the nucleophile to be coupled with various aryl or heteroaryl halides.[4][7][8]
Q4: How can I introduce substituents onto the pyrazine ring?
Functionalizing the pyrazine ring itself generally requires a two-step approach:
-
Halogenation: First, a halogen (typically bromine or chlorine) is introduced onto the pyrazine ring to provide a handle for cross-coupling. The position of halogenation will be directed by the existing amino and methoxy groups.
-
Palladium-Catalyzed Cross-Coupling: Once the halogenated derivative is obtained, a variety of substituents can be introduced using well-established cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[2][9][10][11]
-
Stille Coupling: For C-C bond formation with organostannanes.[3]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[2][3]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[4][7][8]
-
The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions, especially with electron-rich heterocyclic systems like pyrazines.[2][5][12]
Troubleshooting Guides
Low or No Product Yield
Q: My N-acylation of this compound is giving a low yield. What are the potential causes and how can I improve it?
A: Low yields in N-acylation reactions are often due to a few common issues. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Inactive Acylating Agent: Acyl chlorides are moisture-sensitive and can hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions.
-
Solution: Use a freshly opened bottle of the acyl chloride or distill it before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Inefficient Acid Scavenger: The acylation reaction produces one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]
-
Solution: Use a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl as it is formed. Use at least one equivalent of the base, and often a slight excess (1.1-1.5 equivalents) is beneficial.
-
-
Cause 3: Low Reactivity of the Amine: While the amino group is nucleophilic, its reactivity can be diminished by the electron-withdrawing nature of the pyrazine ring.
-
Solution: If the acylating agent is not highly reactive, consider using a more potent one (e.g., an acid anhydride) or adding a catalyst like 4-dimethylaminopyridine (DMAP). If starting from a carboxylic acid, use a reliable coupling agent such as HATU or EDC.
-
-
Cause 4: Suboptimal Reaction Conditions: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture (e.g., to 40-50 °C) can often increase the reaction rate.[13] Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
-
Q: My Suzuki coupling reaction with a halogenated this compound derivative is failing. What should I troubleshoot?
A: The success of a Suzuki coupling with a heteroaryl halide is highly dependent on the careful optimization of several parameters.[2] Here is a systematic troubleshooting guide:
-
Cause 1: Inactive Catalyst: The Pd(0) active species can be sensitive to air and moisture. The phosphine ligands can also oxidize.
-
Solution: Ensure your palladium source and phosphine ligand are of high quality. It is often beneficial to use a pre-catalyst that is more stable to air. Degas your solvent thoroughly by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
-
Cause 2: Incorrect Choice of Ligand: For electron-rich heteroaryl halides, standard ligands like PPh3 may not be effective.[2]
-
Solution: Switch to more electron-rich and bulky phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) or other specialized ligands for heteroaryl coupling.[14]
-
-
Cause 3: Inappropriate Base: The base plays a crucial role in the catalytic cycle, and its choice is often substrate-dependent.
-
Solution: Screen a variety of bases. While K2CO3 is common, stronger bases like K3PO4 or Cs2CO3 may be necessary for challenging couplings.[2] The base should be finely powdered to ensure good solubility and reactivity.
-
-
Cause 4: Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially at elevated temperatures.
-
Solution: Use a slight excess of the boronic acid (1.2-1.5 equivalents). Consider using a more stable boronic ester (e.g., a pinacol ester) as the coupling partner.
-
-
Cause 5: Solvent Effects: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Solution: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used. The ratio may need to be optimized. For water-sensitive substrates, anhydrous conditions with a solvent like DMF or DME may be preferable.
-
Formation of Side Products
Q: I am observing the formation of multiple products in my reaction mixture. How can I improve selectivity?
A: The formation of side products is a common challenge in pyrazine chemistry.[13] Here are some strategies to improve selectivity:
-
For N-Acylation:
-
Di-acylation: If there are other nucleophilic sites, or if the reaction conditions are too harsh, di-acylation can occur. Use a controlled amount of the acylating agent (1.0-1.1 equivalents) and add it slowly to the reaction mixture at a lower temperature (e.g., 0 °C).
-
-
For Cross-Coupling Reactions:
-
Homocoupling of Boronic Acid: This can occur if the reductive elimination of the desired product is slow. A change in ligand or a lower reaction temperature can sometimes minimize this side reaction.
-
Hydrodehalogenation: This is the replacement of the halide with a hydrogen atom. It can be promoted by moisture or if the catalytic cycle is not efficient. Ensure anhydrous conditions and consider a more active catalyst system.
-
Formation of Isomers: If there are multiple halogenated positions, the reaction may not be fully regioselective. Purification by column chromatography or recrystallization may be necessary.[15]
-
Q: I suspect my starting material or product is degrading. How can I prevent this?
A: Pyrazine derivatives can be sensitive to harsh reaction conditions.[13]
-
Avoid Strong Acids or Bases: If your derivatized product contains sensitive functional groups, avoid strongly acidic or basic workup conditions.
-
Lower Reaction Temperature: High temperatures can lead to decomposition.[16] Try running the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Protect from Light and Air: Some complex organic molecules are sensitive to light or can be oxidized by air. Running reactions under an inert atmosphere and in a flask protected from light (e.g., wrapped in aluminum foil) can be beneficial.
Purification and Characterization Challenges
Q: I am having difficulty purifying my derivatized product from the reaction mixture. What are some effective purification strategies?
A: Purification of pyrazine derivatives can sometimes be challenging due to their polarity and potential for co-elution with byproducts.[15][17]
-
Column Chromatography: This is the most common method.
-
Solvent System Optimization: A systematic approach to finding the right eluent is key. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A shallow gradient can improve the separation of closely related compounds.[15]
-
Silica Gel Choice: For difficult separations, using high-performance silica gel with a smaller particle size can provide better resolution.[15]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities.
-
Preparative HPLC: For very challenging separations or for obtaining highly pure material, preparative HPLC is a powerful option.
Q: The NMR spectrum of my purified product shows broad signals. What could be the cause?
A: Broad signals in the NMR spectrum of pyrazine derivatives are a known issue.[15]
-
Quadrupolar Broadening: The nitrogen atoms (14N) in the pyrazine ring have a nuclear quadrupole moment, which can interact with the local electric field gradient. This can lead to rapid relaxation and broadening of the signals of adjacent protons.
-
Proton Exchange: If there are acidic protons (e.g., from an amide N-H), they may be undergoing chemical exchange, which can also lead to signal broadening. Running the NMR in a different solvent (e.g., DMSO-d6) or at a different temperature may help to sharpen these signals.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic impurities can cause significant line broadening. Ensure your product is free from any residual metal catalyst.
Data Tables
Table 1: Recommended Starting Conditions for N-Acylation of this compound
| Parameter | Condition | Rationale |
| Acylating Agent | Acyl Chloride (1.1 eq.) | High reactivity, generally clean reactions. |
| Base | Triethylamine (1.5 eq.) | Effective acid scavenger, easy to remove.[6] |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good solubility for starting materials, relatively inert. |
| Temperature | 0 °C to Room Temperature | Start at 0 °C during addition, then allow to warm to RT to control exotherm. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the acyl chloride. |
| Catalyst (optional) | DMAP (0.1 eq.) | For less reactive acylating agents or hindered amines.[6] |
Table 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst, ensure inert atmosphere, degas solvent. |
| Inappropriate ligand | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[14] | |
| Incorrect base | Screen K2CO3, K3PO4, Cs2CO3.[2] | |
| Side Product Formation | Homocoupling of boronic acid | Lower temperature, change ligand. |
| Hydrodehalogenation | Ensure anhydrous conditions, use a more active catalyst. | |
| Catalyst Decomposition | High temperature | Run reaction at a lower temperature (e.g., 80-100 °C). |
| Oxygen sensitivity | Maintain a strict inert atmosphere throughout the reaction. |
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
-
To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) to the stirred solution.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[13]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Halogenated this compound Derivative
-
To an oven-dried Schlenk flask, add the halogenated this compound derivative (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K3PO4, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.) or a combination of a palladium source (e.g., Pd2(dba)3, 0.02 eq.) and a ligand (e.g., XPhos, 0.05 eq.).
-
Seal the flask, and evacuate and backfill with an inert gas (N2 or Ar) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Heat the reaction mixture to 85-100 °C and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams
Caption: A generalized troubleshooting workflow for low-yield derivatization reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 11. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Methoxypyrazin-2-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and purification of 5-Methoxypyrazin-2-amine. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve immediate purification issues but also to understand the underlying chemical principles to prevent future setbacks.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound and what are the expected impurities?
A common and efficient method for synthesizing this compound involves the reaction of 2-Amino-5-chloropyrazine with sodium methoxide.[1] In this nucleophilic substitution reaction, the methoxide ion displaces the chlorine atom on the pyrazine ring.
The primary impurities to anticipate from this synthesis are:
-
Unreacted 2-Amino-5-chloropyrazine: Incomplete reaction is a common source of this impurity.
-
Side-products from competing reactions: Depending on the reaction conditions, other nucleophilic substitutions or degradation of starting materials can occur.
-
Residual catalyst and reagents: For instance, if a copper catalyst is used, traces may remain in the crude product.[1]
Q2: My final product of this compound has a brownish color. What causes this and how can I remove it?
A light yellow to brown coloration is not uncommon for this compound.[1][2] However, a darker brown color often indicates the presence of oxidized impurities or polymeric byproducts. These can form due to prolonged exposure to air, heat, or light, especially if trace metals are present.
Troubleshooting Color Impurities:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or a mixture of dichloromethane and methanol) and add a small amount of activated charcoal. Heat the mixture for a short period, then filter it hot through celite to remove the charcoal and adsorbed impurities.
-
Recrystallization: This is a highly effective method for removing colored impurities. A careful selection of the recrystallization solvent is crucial.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed to separate the colored compounds from the desired product.[1]
Q3: I'm observing a low yield after purification. What are the likely causes and how can I improve it?
Low yield is a frequent challenge in organic synthesis and purification. Several factors can contribute to this issue in the context of this compound synthesis.
Potential Causes and Solutions for Low Yield:
| Possible Cause | Troubleshooting & Optimization |
| Incomplete Reaction | Extend the reaction time or consider a moderate increase in temperature. Ensure efficient stirring to maximize contact between reactants.[3] |
| Product Loss During Work-up | Be cautious during aqueous washes and extractions. Ensure the pH is appropriate to keep the product in the organic layer. Multiple extractions with smaller volumes of solvent are often more effective than a single large volume extraction.[4][5] |
| Product Degradation | Pyrazine derivatives can be sensitive to harsh conditions. Avoid unnecessarily high temperatures or strong acidic/basic conditions during work-up and purification.[3] |
| Suboptimal Purification Technique | If using column chromatography, ensure the correct stationary and mobile phases are used to avoid irreversible adsorption of the product. For recrystallization, choose a solvent system that provides good recovery. |
Troubleshooting Guides
Problem 1: Presence of Unreacted 2-Amino-5-chloropyrazine in the Final Product
How to Identify: The presence of the starting material can be detected by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the retention time/factor with a standard sample of 2-Amino-5-chloropyrazine.
Step-by-Step Purification Protocol: Flash Column Chromatography
This method is highly effective for separating compounds with different polarities, such as the more polar this compound from the less polar 2-Amino-5-chloropyrazine.
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is generally suitable. For challenging separations of closely related pyrazines, a higher surface area silica (>700 m²/g) can provide better resolution.[6]
-
Mobile Phase Selection: A gradient elution is recommended. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane or heptane and ethyl acetate.[4][5][6] A shallow gradient often improves the separation of compounds with similar Rf values.[7] For this compound, a mobile phase of methanol in dichloromethane (e.g., 2-3%) has been shown to be effective.[1]
-
Column Packing: Prepare a slurry of the silica gel in the initial, non-polar mobile phase and carefully pack the column to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the column.
-
Elution and Fraction Collection: Begin the elution with the non-polar solvent system and gradually increase the polarity. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Logical Workflow for Troubleshooting Unreacted Starting Material
Caption: Troubleshooting workflow for removing unreacted starting material.
Problem 2: Difficulty in Achieving High Purity (>99%) by Recrystallization
Background: Recrystallization is a powerful purification technique for solid compounds, based on the principle of differential solubility of the product and impurities in a chosen solvent at different temperatures.[8]
Step-by-Step Recrystallization Protocol
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amine compounds like this compound, solvents like ethanol, methanol, or mixtures containing them can be effective. Sometimes, converting the amine to a salt with an acid, recrystallizing the salt, and then neutralizing it back to the free amine can be a useful strategy.[9]
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or residual catalyst), perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Recrystallization
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not saturated enough, or the chosen solvent is too good at all temperatures. | Boil off some of the solvent to increase the concentration. If that fails, try a different solvent or a solvent mixture (an anti-solvent can be added to induce precipitation).[8] |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add a small amount of a solvent in which the "oil" is soluble to create a homogeneous solution, then cool slowly. Seeding with a pure crystal can also help. |
| Poor recovery | The compound is too soluble in the cold solvent. | Use a different solvent or a smaller volume of the current solvent. Ensure the solution is thoroughly cooled before filtration. |
| Impure crystals | The cooling was too rapid, trapping impurities. | Re-dissolve the crystals and allow them to cool more slowly. Ensure the crystals are washed with fresh, cold solvent. |
Purification Decision Pathway
Caption: Decision pathway for selecting a purification method.
References
- 1. 2-AMINO-5-METHOXYPYRAZINE CAS#: 54013-07-9 [amp.chemicalbook.com]
- 2. file.leyan.com [file.leyan.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jasco.hu [jasco.hu]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
Stability issues of 5-Methoxypyrazin-2-amine in different solvents
Technical Support Center: 5-Methoxypyrazin-2-amine
Welcome to the technical support guide for this compound (CAS: 54013-07-9). This document is intended for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability challenges encountered when working with this compound. This guide provides field-proven insights, detailed protocols, and a scientific framework to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on its chemical structure—a pyrazine ring with an electron-donating amine and methoxy group—the primary stability concerns are susceptibility to oxidation, hydrolysis under acidic or basic conditions, and potential photodegradation.[1] The nitrogen-rich heterocyclic core and the amine substituent are key sites for potential degradation.[2]
Q2: What are the ideal long-term storage conditions for solid this compound?
For optimal long-term stability, the solid compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2–8°C, protected from light.[3] The container must be tightly sealed to prevent exposure to air and moisture. For extended storage, temperatures at or below -20°C are advisable to minimize any potential for slow degradation.[1]
Q3: My compound has changed color from light yellow to brown. Is it degraded?
A visible change in color, such as darkening to brown, is a strong indicator of degradation.[1] However, significant degradation can occur without any visible changes.[1] We strongly recommend analytical confirmation (e.g., by HPLC-UV) to assess purity before use if you observe any change in physical appearance.
Q4: Which solvents should I avoid for preparing stock solutions?
Avoid highly acidic or basic aqueous solutions for long-term storage, as these can promote hydrolysis. Protic solvents may also pose a risk over extended periods. While many nitrogen heterocycles are stable, some can undergo reversible reactions or degradation in solution.[4] For routine use, freshly prepared solutions are always recommended. If storage is necessary, aprotic solvents like DMSO or DMF are generally preferred, stored at -20°C or -80°C.
Q5: Is this compound sensitive to light?
Yes, compounds with aromatic heterocyclic rings are often susceptible to photodegradation. The ICH Q1B guideline for photostability testing recommends exposure to a combination of UV and visible light to assess this.[5] It is best practice to handle the solid compound and its solutions under subdued light and store them in amber vials or containers wrapped in foil.
Troubleshooting Guide for Solution Stability
This section addresses specific issues you may encounter when preparing and using solutions of this compound.
Issue 1: Rapid loss of purity in a prepared solution, confirmed by HPLC.
-
Possible Cause A: Oxidative Degradation
-
Why it happens: The electron-rich pyrazine ring and the exocyclic amine group are susceptible to oxidation by dissolved oxygen, which can be accelerated by trace metal impurities or light exposure. This can lead to the formation of N-oxides or other oxidized species.[6]
-
Solutions:
-
Solvent Degassing: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Use High-Purity Solvents: Use HPLC-grade or anhydrous solvents to minimize contaminants that could catalyze oxidation.
-
Inert Atmosphere: Prepare and store the solution under an inert gas blanket (e.g., in a vial sealed with a septum under argon).
-
Add Antioxidants: For some applications, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be considered, but this must be validated for compatibility with your downstream assay.
-
-
-
Possible Cause B: pH-Mediated Hydrolysis
-
Why it happens: Although the methoxy group is generally stable, extreme pH conditions (highly acidic or basic) can catalyze its hydrolysis to a hydroxyl group. The amine group's protonation state also changes with pH, which can affect overall stability.[5]
-
Solutions:
-
Buffer the Solution: If working with aqueous media, use a buffered system to maintain a stable pH, ideally between pH 5 and 7.
-
Avoid Extreme pH: Do not store stock solutions in strong acids (e.g., >0.1 M HCl) or strong bases (e.g., >0.1 M NaOH) unless required for a specific, immediate reaction step.[5]
-
Neutralize After Exposure: If temporary exposure to extreme pH is necessary, neutralize the solution as quickly as possible to prevent further degradation.[5]
-
-
Issue 2: Compound precipitates out of solution upon storage, especially after freeze-thaw cycles.
-
Possible Cause: Poor Solvent Choice or Supersaturation
-
Why it happens: The compound may have limited solubility in the chosen solvent, especially at lower temperatures. A solution that appears clear at room temperature can become supersaturated upon cooling, leading to precipitation.
-
Solutions:
-
Verify Solubility: Perform a solubility test to determine the optimal concentration for your chosen solvent system. Do not exceed this limit for stock solutions.
-
Use a Co-Solvent System: For aqueous applications, consider using a co-solvent like DMSO, PEG 400, or ethanol to improve solubility.[7] A common practice is to prepare a high-concentration stock in 100% DMSO and then dilute it into the aqueous medium for the final experiment.
-
Aliquot Solutions: Instead of using a single large stock solution, prepare smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles, which can promote precipitation.
-
Gentle Re-solubilization: If precipitation occurs, gently warm the vial to room temperature and vortex or sonicate briefly to redissolve the compound before use. Confirm homogeneity visually.
-
-
Data Summary: Solvent Compatibility
While specific degradation kinetics for this compound are not widely published, the following table provides a general stability outlook based on the chemical properties of aminopyrazines and common laboratory practices. This should be used as a guideline, and stability in your specific system should always be verified experimentally.
| Solvent System | Recommended Use | Stability Outlook (4°C, protected from light) | Key Considerations |
| Aprotic Polar | |||
| DMSO, DMF | Stock solutions | Good (Weeks to Months) | Hygroscopic; absorb moisture from the air. Use anhydrous grade and store desiccated. |
| Acetonitrile | Analytical standards, reaction solvent | Good (Days to Weeks) | Excellent solvent for HPLC analysis. Ensure high purity. |
| Protic Polar | |||
| Methanol, Ethanol | Short-term use, reaction solvent | Moderate (Hours to Days) | Potential for slow solvolysis. Prepare fresh. |
| Water (Buffered, pH 5-7) | Aqueous assays | Fair (Hours) | Risk of hydrolysis and oxidation. Prepare fresh and use immediately. |
| Non-Polar | |||
| Dichloromethane, Chloroform | Extraction, reaction solvent | Good (Short-term) | Generally stable, but solubility may be limited. |
| Aqueous (Unbuffered/Extreme pH) | |||
| 0.1 M HCl, 0.1 M NaOH | Forced degradation studies | Poor (Minutes to Hours) | Not recommended for storage. Promotes rapid hydrolysis.[5][6] |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[8][9][10] This protocol outlines a standard approach.
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade Methanol, Acetonitrile, and Water
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC-UV system
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled oven
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the solid compound and a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial of the solid compound and a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stressed solution.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation products.
-
-
Data Evaluation:
Visual Workflows and Diagrams
Diagram 1: Troubleshooting Workflow for Solution Instability
This diagram provides a logical decision tree for diagnosing and resolving common stability issues encountered with solutions of this compound.
A decision tree for troubleshooting solution instability.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-AMINO-5-METHOXYPYRAZINE CAS#: 54013-07-9 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. pharmaguru.co [pharmaguru.co]
Technical Support Center: Preventing Byproduct Formation in Pyrazine Ring Functionalization
Welcome to the technical support center for pyrazine ring functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the pyrazine scaffold. The pyrazine core is a vital component in numerous pharmaceuticals and advanced materials, making its precise functionalization a critical task.[1] However, the electron-deficient nature of the pyrazine ring presents unique challenges, often leading to undesired byproduct formation and complex purification scenarios.[1][2]
This resource provides in-depth, troubleshooting-focused answers to common issues encountered in the lab. We will move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust understanding for future experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Lithiation and Deprotonation Reactions
Direct C-H functionalization via lithiation is a powerful tool, but on the electron-poor pyrazine ring, it is fraught with challenges like low yields, poor regioselectivity, and ring degradation.
Question 1: My pyrazine lithiation with LiTMP results in a complex mixture of mono- and di-substituted products, along with significant amounts of starting material. How can I improve selectivity for monosubstitution?
Answer: This is a classic problem stemming from the high reactivity of the lithiating agent and the similar activation of multiple C-H bonds on the pyrazine ring.
Root Cause Analysis:
-
Over-metalation: Strong bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can deprotonate multiple sites, especially at elevated temperatures or with excess reagent, leading to mixtures of mono- and di-lithiated species.[3][4] The 2- and 5-positions are particularly susceptible to this.
-
Equilibration: The initially formed monolithiated species can equilibrate or react further if not trapped efficiently by an electrophile at low temperatures.
-
Ring Opening/Degradation: Pyrazines are sensitive heterocycles.[5] Harsh conditions (e.g., high concentrations of strong base, elevated temperatures) can lead to nucleophilic attack on the ring by the base itself, causing degradation and lowering yields.[6]
Troubleshooting Protocol & Expert Insights:
-
Strict Temperature Control: Maintain the reaction at -75 °C or lower during the entire deprotonation step. Use a cryo-cool or a well-maintained dry ice/acetone bath. Even a slight increase in temperature can dramatically favor di-lithiation or degradation.[3]
-
Stoichiometry and Addition Rate: Use a slight excess (1.05-1.1 equivalents) of LiTMP. Add the base slowly (dropwise) to the pyrazine solution to avoid localized high concentrations that promote multiple deprotonations.
-
Trans-Metal-Trapping (TMT): A highly effective strategy is to perform the lithiation in the presence of a trapping agent like a zinc or gallium salt (e.g., ZnCl₂·TMEDA, GaR₃).[3][4] The initially formed lithium pyrazinyl is immediately transmetalated to a more stable and less reactive organozinc or organogallium species. This prevents over-metalation and often improves stability even at room temperature.[3][4]
-
Expert Tip: The Hevia and Knochel groups have demonstrated that using bimetallic reagents, such as lithium zincates, can offer superior stoichiometric control and prevent the formation of di-substituted byproducts that occur even with a 1:1 base-to-pyrazine ratio in traditional methods.[4]
-
-
Solvent Choice: Tetrahydrofuran (THF) is standard. However, for sensitive substrates, consider a less coordinating solvent like hexane for the TMT approach, which can influence the selectivity of the metalation.[3]
Logical Workflow for Optimizing Pyrazine Monolithiation
Caption: Troubleshooting workflow for selective pyrazine monolithiation.
Section 2: Halogenation Reactions
Introducing a halogen onto the pyrazine ring is a key step for subsequent cross-coupling reactions. However, controlling the regioselectivity and degree of halogenation can be difficult.
Question 2: I am attempting to monobrominate 2-methylpyrazine using NBS, but I am getting a mixture of the desired product, a di-brominated byproduct, and bromination on the methyl group. How can I improve the selectivity for ring monobromination?
Answer: This issue arises from the competing reactivities of the pyrazine ring C-H bonds and the benzylic-like methyl group protons, as well as the potential for over-halogenation.
Root Cause Analysis:
-
Radical vs. Electrophilic Pathways: N-Bromosuccinimide (NBS) can react via two main pathways. With a radical initiator (like AIBN or light), it favors radical abstraction of the most labile proton—in this case, on the methyl group. Under acidic or polar conditions, it can act as an electrophilic brominating agent, targeting the electron-rich positions of the ring. The pyrazine nitrogen atoms deactivate the ring towards electrophilic attack, but substitution is still possible under forcing conditions.[7]
-
Over-halogenation: Once the first bromine is on the ring, it further deactivates the ring, but di-halogenation can still occur if reaction conditions are too harsh or the stoichiometry is not carefully controlled.[8]
-
Reaction Conditions: The choice of solvent and additives dictates the dominant reaction pathway.
Troubleshooting Protocol & Expert Insights:
-
Favor Electrophilic Aromatic Substitution: To target the ring, you must suppress the radical pathway.
-
Exclude Radical Initiators: Run the reaction in the dark and ensure your solvent is free of peroxides.
-
Use a Polar, Aprotic Solvent: Solvents like acetonitrile or nitromethane can facilitate the electrophilic pathway.
-
Acid Catalyst: The addition of a strong acid (e.g., H₂SO₄) protonates the pyrazine ring, further activating it (counterintuitively) towards certain types of substitution while deactivating the methyl group. However, this can also make the ring more prone to degradation. A milder approach involves using an in-situ generation of the halogenating agent.[9]
-
-
Control Stoichiometry: Use no more than 1.0 equivalent of NBS. It is often better to use a slight deficit (e.g., 0.95 eq) and accept a lower conversion to ensure mono-selectivity, as the unreacted starting material is easier to separate than the di-brominated byproduct.
-
Alternative Reagents: Consider a milder electrophilic brominating agent. A combination of NaBr and an oxidant like H₂O₂ in an acidic medium can provide a more controlled, in-situ source of electrophilic bromine, minimizing side reactions.[9]
-
Temperature Management: Start the reaction at 0 °C and allow it to slowly warm to room temperature. This helps to control the reaction rate and prevent runaway side reactions.
| Parameter | To Favor Ring Halogenation | To Favor Side-Chain Halogenation | Common Byproducts |
| Reagent | NBS, Br₂ | NBS | Di-halogenated pyrazine |
| Initiator/Catalyst | Acid (e.g., H₂SO₄) | Radical Initiator (AIBN, light) | Poly-halogenated side-chain |
| Solvent | Polar Aprotic (CH₃CN) | Non-polar (CCl₄) | Ring degradation products |
| Temperature | 0 °C to RT | Reflux | Starting Material |
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura and Buchwald-Hartwig aminations are workhorse reactions but can be plagued by byproducts like homocoupling of the boronic acid/ester and hydrodehalogenation.
Question 3: In my Suzuki coupling of a chloropyrazine with an arylboronic acid, I am observing significant formation of the corresponding biaryl (homocoupling) and the de-chlorinated pyrazine. My desired product yield is less than 50%. What is causing this?
Answer: These byproducts are classic indicators of suboptimal catalytic cycle turnover and competing side reactions. The electron-deficient nature of the pyrazine ring makes it a challenging substrate for cross-coupling.[10]
Root Cause Analysis:
-
Hydrodehalogenation: This occurs when the palladium intermediate, after oxidative addition to the pyrazine-Cl bond, is protonated before it can undergo transmetalation with the boronic acid. The proton source can be trace water in the solvent or base.
-
Homocoupling (Glaser-type): This side reaction of the boronic acid is often promoted by the presence of oxygen and can be catalyzed by the palladium species.[11] It consumes your coupling partner and complicates purification.
-
Slow Transmetalation: The rate-limiting step in many Suzuki couplings with electron-deficient heterocycles is transmetalation. If this step is slow, it gives more time for the competing hydrodehalogenation and homocoupling pathways to occur.[12]
Troubleshooting Protocol & Expert Insights:
-
Rigorous Inert Atmosphere: The most critical factor for suppressing homocoupling is the complete exclusion of oxygen. Degas your solvents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.
-
Choice of Catalyst and Ligand: Standard Pd(PPh₃)₄ may not be effective for a challenging substrate like chloropyrazine.
-
Use Electron-Rich, Bulky Ligands: Ligands like SPhos, XPhos, or RuPhos are designed to accelerate both oxidative addition and reductive elimination steps of the catalytic cycle. They create a more electron-rich palladium center which facilitates the key steps.
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more efficient and air-stable, ensuring a higher concentration of active Pd(0) at the start of the reaction.
-
-
Base and Solvent Selection:
-
Base: The choice of base is critical. A stronger, non-nucleophilic base is often needed to promote the transmetalation step. K₃PO₄ or Cs₂CO₃ are frequently more effective than Na₂CO₃ for difficult couplings.[10] Ensure the base is finely powdered and anhydrous.
-
Solvent: A polar aprotic solvent system, often with a small amount of water (e.g., Dioxane/H₂O or Toluene/H₂O), is typically used. The water is necessary to help solubilize the base and facilitate the boronic acid activation. However, too much water can promote hydrodehalogenation. A careful screening of the solvent ratio is recommended.
-
-
Boronic Acid vs. Boronate Ester: If homocoupling remains a persistent issue, consider switching from the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). They are generally less prone to protodeboronation and homocoupling.[10]
Decision Tree for Troubleshooting Suzuki Coupling on Pyrazines
Caption: Decision-making guide for Suzuki coupling issues.
Section 4: Minisci-Type Radical Reactions
The Minisci reaction is a powerful method for direct C-H alkylation of electron-deficient heterocycles like pyrazine.[13] However, it is notorious for producing mixtures of regioisomers.[13][14]
Question 4: My Minisci reaction on a substituted pyrazine is giving me a nearly inseparable mixture of C2 and C3 isomers. How can I control the regioselectivity?
Answer: Regioselectivity in Minisci reactions is a formidable challenge because it is governed by the subtle electronics of the protonated heteroaromatic ring.[14] The radical addition is typically directed to the most electron-deficient positions, which are often electronically similar.
Root Cause Analysis:
-
Electronic Similarity: In a protonated pyrazine, the LUMO coefficients at the C2/C6 and C3/C5 positions can be very similar, leading to competitive attack by the nucleophilic radical at multiple sites.[14]
-
Steric Effects: The regioselectivity can be influenced by the steric bulk of both the incoming radical and any substituents already present on the pyrazine ring. A bulky substituent may direct the incoming radical to the less hindered positions.
-
Radical Generation Method: The method used to generate the radical (e.g., oxidative decarboxylation, photoredox catalysis) can influence the reaction environment and, consequently, the selectivity.[15]
Troubleshooting Protocol & Expert Insights:
-
Leverage Steric Hindrance: If your substrate is unsubstituted, consider installing a temporary, bulky directing group at a specific position to sterically block it, forcing the radical addition to occur elsewhere. This group can be removed in a subsequent step.
-
pH and Acid Choice: The reaction requires acidic conditions to protonate the heterocycle.[13] The nature of the acid can influence the outcome. Try screening different acids (e.g., H₂SO₄, TFA, HCl) as the counter-ion can affect the reactivity profile of the pyrazinium salt.
-
Modern Radical Generation: Move beyond the classic silver/persulfate conditions.
-
Photoredox Catalysis: Using a photocatalyst with redox-active esters (RAEs) or other radical precursors can offer milder conditions and sometimes altered selectivity profiles.[15]
-
Hydrogen Atom Transfer (HAT): Methods that generate radicals via HAT, for instance using excited diacetyl, can provide a different reactivity environment that may favor one isomer over another.[15]
-
-
Computational Modeling: For high-value targets, collaborating with a computational chemist can be invaluable. DFT calculations can predict the LUMO coefficients and transition state energies for radical attack at different positions on your specific substrate, guiding your experimental strategy toward conditions that favor the desired isomer.[15]
-
Accept and Optimize Separation: In some cases, achieving perfect selectivity is not possible. The most practical approach may be to find conditions that maximize the ratio of the desired isomer and then develop a robust chromatographic or crystallization method to separate the mixture.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Minisci reaction - Wikipedia [en.wikipedia.org]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Overcoming Poor Solubility of 5-Methoxypyrazin-2-amine Derivatives
Welcome to the Technical Support Center dedicated to addressing the significant challenge of poor aqueous solubility often encountered with 5-Methoxypyrazin-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting and optimization strategies. Our goal is to equip you with the knowledge to systematically diagnose and overcome solubility issues, thereby accelerating your research and development efforts.
The inherent aromatic and heterocyclic nature of the pyrazine core, combined with various substitutions, can lead to strong intermolecular interactions and high crystal lattice energy, resulting in low aqueous solubility. This guide will walk you through a logical progression of techniques, from simple adjustments to more advanced formulation strategies, to enhance the solubility of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of my this compound derivative?
A1: The limited aqueous solubility of these derivatives typically stems from a combination of factors inherent to their molecular structure. The planar and aromatic pyrazine ring can lead to strong crystal packing and high lattice energy, making it energetically unfavorable for the molecule to dissolve. Furthermore, the overall lipophilicity of the molecule, influenced by its various substituents, plays a crucial role. The "like dissolves like" principle dictates that highly lipophilic molecules prefer non-polar environments over aqueous media.
Q2: I'm starting a new project with a novel this compound derivative. What is the first and most critical step to understand its solubility behavior?
A2: The initial and most fundamental step is to determine the compound's physicochemical properties, including its pKa, LogP, and, most importantly, its pH-dependent solubility profile.[1] Since this compound and its derivatives are basic due to the amine group, their solubility is often highly dependent on pH. In acidic conditions, the amine group becomes protonated, forming a more soluble salt. A thorough understanding of how solubility changes with pH is crucial for developing an appropriate formulation strategy.
Q3: My compound is precipitating out of solution when I dilute my DMSO stock into an aqueous buffer for my in vitro assay. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the organic solvent (like DMSO) but not in the final aqueous buffer. The first step is to ensure the final DMSO concentration is as low as possible, ideally below 1%, to minimize its impact on your assay. If precipitation persists, you should consider pH adjustment of your buffer. Since your compound is likely a weak base, lowering the buffer's pH could significantly increase its solubility.
Q4: When should I consider more advanced formulation strategies like solid dispersions or nanosuspensions?
A4: These advanced techniques are generally considered when simpler methods like pH adjustment and the use of co-solvents are insufficient to achieve the desired concentration, particularly for in vivo studies where higher doses may be required. If your compound exhibits very low intrinsic solubility and poor bioavailability in early animal studies, it is a strong candidate for these more sophisticated formulation approaches.
Troubleshooting and Optimization Guides
This section provides a structured approach to tackling solubility challenges, starting from fundamental characterization and moving towards advanced formulation techniques.
Initial Compound Characterization: The Foundation of Your Strategy
A thorough understanding of your compound's physicochemical properties is paramount before attempting any solubility enhancement.
Key Physicochemical Parameters to Determine:
-
pKa: The ionization constant will inform you of the pH range in which your compound will be ionized and thus more soluble.
-
LogP/LogD: This measures the lipophilicity of your compound. A high LogP value often correlates with poor aqueous solubility.
-
Melting Point (Tm): A high melting point can indicate strong crystal lattice energy, which is a barrier to dissolution.
-
Aqueous Solubility (Thermodynamic and Kinetic):
-
Thermodynamic solubility is the true equilibrium solubility and is crucial for understanding the maximum achievable concentration.[2]
-
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., DMSO). This is highly relevant for in vitro screening assays.[3]
-
Decision-Making Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy.
Caption: A decision workflow for selecting a solubility enhancement strategy.
Detailed Experimental Protocols
Here, we provide step-by-step methodologies for key solubility enhancement techniques.
Protocol 1: Determining pH-Dependent Solubility
This protocol will help you generate a pH-solubility profile for your compound.
Materials:
-
Your this compound derivative (solid)
-
A series of buffers covering a pH range (e.g., pH 2, 4, 6, 7.4, 9)
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of your solid compound to a known volume of each buffer in separate vials. The solid should be in excess to ensure a saturated solution.
-
Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After equilibration, carefully withdraw a sample from each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of your compound using a validated analytical method.
-
Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
Protocol 2: Preparation of a Co-solvent Formulation
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[4]
Commonly Used Co-solvents:
-
Polyethylene Glycol (PEG 300, PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
-
Glycerol
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Determine the solubility of your compound in individual co-solvents to identify the most effective ones.
-
Prepare a stock solution of your compound in the chosen co-solvent at a high concentration.
-
Titrate this stock solution into your aqueous buffer while vortexing or stirring. Observe for any signs of precipitation.
-
Experiment with different ratios of co-solvent to aqueous buffer to find a formulation that keeps your compound in solution at the desired concentration.
-
Caution: Be mindful of the potential toxicity of co-solvents, especially for in vivo studies. Always check the acceptable limits for the chosen animal model and route of administration.
Protocol 3: Formulation of a Solid Dispersion by Solvent Evaporation
Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a molecular level, which can significantly enhance solubility and dissolution rate.[5][6]
Materials:
-
Your this compound derivative
-
A hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®)
-
A common solvent that dissolves both the drug and the carrier (e.g., methanol, ethanol, acetone)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve your compound and the polymer carrier in the common solvent in a round-bottom flask. Ensure both are fully dissolved.
-
Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film on the flask wall.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.
-
Perform dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.
Data Summary Table
The following table summarizes the potential impact of various solubility enhancement techniques. The values are representative and will vary depending on the specific compound and formulation.
| Technique | Mechanism of Solubility Enhancement | Typical Fold-Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Ionization of the basic amine group to form a more soluble salt.[4] | 2 to 100-fold | Simple, cost-effective, and easy to implement for in vitro assays. | Limited by the pH tolerance of the biological system; risk of precipitation upon pH change. |
| Co-solvents | Reduces the polarity of the solvent system, making it more favorable for lipophilic compounds.[4] | 2 to 50-fold | Easy to prepare on a lab scale; can solubilize a wide range of compounds. | Potential for precipitation upon dilution; toxicity concerns for in vivo use. |
| Micronization | Increases the surface area of the drug particles, leading to a faster dissolution rate.[4] | 1.5 to 5-fold | Established and scalable technology. | Does not increase equilibrium solubility; may not be sufficient for very poorly soluble drugs. |
| Nanosuspension | Drastic increase in surface area and saturation solubility due to particle size reduction to the nanometer range.[7][8] | 10 to 100-fold | Significant improvement in dissolution velocity; suitable for oral and parenteral administration. | Potential for physical instability (crystal growth); manufacturing can be complex. |
| Solid Dispersion | The drug is dispersed in an amorphous form within a hydrophilic carrier, avoiding the need to overcome crystal lattice energy.[5][6] | 10 to 200-fold | Can lead to a significant increase in both dissolution rate and extent; can create supersaturated solutions. | Physical instability (recrystallization) can be a concern; requires careful selection of the carrier. |
| Cyclodextrin Complexation | The lipophilic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, forming a soluble complex.[9][10] | 5 to 100-fold | Can significantly increase solubility and stability; various types of cyclodextrins are available. | The large size of the complex may limit drug loading; potential for nephrotoxicity with some cyclodextrins. |
Conclusion
Overcoming the poor solubility of this compound derivatives is a multifaceted challenge that requires a systematic and informed approach. By starting with a thorough physicochemical characterization and following a logical progression of solubility enhancement techniques, researchers can significantly improve the developability of these promising compounds. This guide provides a comprehensive framework to diagnose and solve solubility issues, ultimately enabling the successful advancement of your research.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. japsonline.com [japsonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrap.net [ijrap.net]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-Methoxypyrazin-2-amine and Its Derivatives
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 5-methoxypyrazin-2-amine, a key scaffold in medicinal chemistry. Pyrazine-based compounds are integral to drug development, with the pyrazine ring serving as a fundamental framework in numerous clinically approved drugs. The bioactivity of these molecules is intrinsically linked to their molecular structure, necessitating precise and unambiguous characterization. NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the cornerstone technique for the structural elucidation of these heterocyclic systems.[1]
This document will delve into the interpretation of ¹H and ¹³C NMR spectra for the parent compound, this compound, and provide a comparative analysis of how its spectral characteristics are modulated by various substituents. We will explore the underlying principles governing chemical shifts and coupling constants, supported by a robust experimental protocol for data acquisition.
The Foundational Principles: Understanding NMR in Substituted Pyrazines
The chemical shift (δ) in NMR is highly sensitive to the electronic environment of a nucleus.[2][3] In the context of this compound, the pyrazine ring's two nitrogen atoms act as electron-withdrawing groups due to their electronegativity, which generally deshields the ring's protons and carbons, shifting their signals to a higher ppm value (downfield).[4][5]
Conversely, the substituents—the amine (-NH₂) at the C-2 position and the methoxy (-OCH₃) at the C-5 position—are strong electron-donating groups (EDGs). Through resonance effects, they increase the electron density at specific positions on the ring, causing a shielding effect that shifts the signals of nearby nuclei to a lower ppm value (upfield).[3][4] The final observed chemical shift for each nucleus is a net result of these competing electronic effects.
Spectroscopic Signature of this compound
The structure of this compound dictates a unique NMR fingerprint. The following tables provide predicted spectral data based on established principles and data from analogous substituted pyrazine and pyridine derivatives.[4][6]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-3 | 7.2 - 7.4 | Singlet | Shielded by adjacent -NH₂ group. |
| H-6 | 7.7 - 7.9 | Singlet | Less shielded than H-3. |
| -NH₂ | 5.5 - 6.5 | Broad Singlet | Chemical shift is concentration-dependent; exchanges with D₂O.[5] |
| -OCH₃ | 3.8 - 4.0 | Singlet | Typical range for an aryl methoxy group. |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 154 - 158 | Attached to -NH₂, significantly deshielded. |
| C-3 | 120 - 125 | Shielded by the adjacent -NH₂ group. |
| C-5 | 158 - 162 | Attached to electronegative oxygen, most downfield ring carbon. |
| C-6 | 130 - 135 | Influenced by adjacent nitrogen and methoxy group. |
| -OCH₃ | 55 - 60 | Typical chemical shift for a methoxy carbon.[7] |
-
¹H NMR Rationale : The two aromatic protons, H-3 and H-6, are not coupled to each other and are expected to appear as sharp singlets. The strong electron-donating amine group shields the adjacent H-3 proton, shifting it upfield relative to H-6. The amine protons themselves typically appear as a broad signal due to chemical exchange and hydrogen bonding; this signal will disappear upon the addition of a few drops of D₂O, a key diagnostic test.[5] The methoxy protons give rise to a characteristic sharp singlet around 3.9 ppm.
-
¹³C NMR Rationale : The carbon chemical shifts are heavily influenced by the attached heteroatoms. C-2 and C-5, being directly bonded to nitrogen and oxygen respectively, are the most deshielded and appear furthest downfield.[7] The shielding effect of the amine group causes C-3 to appear at a relatively upfield position for an aromatic carbon.
A Comparative Analysis: The Influence of Substituents on the NMR Spectrum
To understand the structure-activity relationship of novel drug candidates, chemists often synthesize a library of derivatives. NMR provides a powerful tool to confirm the success of these chemical transformations and to understand the electronic impact of new functional groups.
The following table compares the predicted NMR data of the parent compound with two hypothetical derivatives: one with an electron-withdrawing group (a bromine atom at C-3) and one with an additional electron-donating group (a methyl group at C-3).
Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
| Compound | Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Shift Change |
| Parent Compound | H-3 | 7.3 | 122 | Baseline |
| H-6 | 7.8 | 132 | Baseline | |
| Derivative 1: 3-Bromo-5-methoxypyrazin-2-amine | H-6 | 8.0 - 8.2 | 135 - 138 | The electron-withdrawing bromine atom at C-3 deshields the remaining H-6 proton and C-6 carbon, causing a downfield shift.[3] |
| Derivative 2: 3-Methyl-5-methoxypyrazin-2-amine | H-6 | 7.5 - 7.7 | 128 - 131 | The electron-donating methyl group at C-3 provides additional shielding to the H-6 proton and C-6 carbon, causing an upfield shift.[4][8] |
| -CH₃ | 2.3 - 2.5 | 20 - 25 | Appears in the typical alkyl region. |
This comparative approach is crucial. By observing the predictable upfield or downfield shifts of specific nuclei, researchers can confirm the position of new substituents and gain insight into their electronic influence on the pyrazine core.
Experimental Protocol for NMR Characterization
Acquiring high-quality, reproducible NMR data is paramount. The following is a self-validating protocol for the analysis of this compound derivatives.[4]
I. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the high-purity pyrazine derivative.
-
Solvent Selection: Choose an appropriate deuterated solvent. Dimethyl Sulfoxide-d₆ (DMSO-d₆) is highly recommended for its excellent dissolving power for polar, heterocyclic compounds and for its ability to resolve N-H proton signals.[4] Chloroform-d (CDCl₃) is an alternative for less polar derivatives.
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent to the sample. Ensure complete dissolution by gentle vortexing. Sonication may be used if necessary.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Labeling: Securely cap and clearly label the NMR tube.
II. NMR Data Acquisition
-
Instrument Setup: Use a ≥400 MHz NMR spectrometer. After inserting the sample, lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity by shimming. This is critical for achieving sharp, symmetrical peaks and resolving fine coupling patterns.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered around 7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-8192 scans, as the ¹³C nucleus is inherently less sensitive.
-
III. Data Processing
-
Transformation & Phasing: Apply a Fourier transform to the Free Induction Decay (FID) and carefully phase correct the resulting spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline for accurate integration.
-
Calibration: Calibrate the chemical shift scale by referencing the residual solvent peak. For DMSO-d₆, the reference is δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C.[4][9] This internal referencing is a critical step for data trustworthiness.
-
Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios. Identify multiplicities and measure coupling constants. Correlate the ¹H and ¹³C spectra to make full structural assignments.
Workflow Visualization
The logical flow of NMR characterization, from sample preparation to final structure confirmation, is a systematic process.
References
- 1. mdpi.com [mdpi.com]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Crystallographic and Performance Guide to 5-Methoxypyrazin-2-amine Analogs in Drug Discovery
In the landscape of modern medicinal chemistry, pyrazine derivatives stand out as a critical scaffold in the development of novel therapeutic agents. Their inherent aromaticity, hydrogen bonding capabilities, and metabolic stability make them a fertile ground for structural modification to achieve desired pharmacological profiles. Among these, 5-Methoxypyrazin-2-amine serves as a foundational structure for a range of analogs with potential applications in treating infectious diseases and cancer.
This technical guide offers an in-depth comparative analysis of the X-ray crystal structures of this compound analogs. By examining the subtle yet impactful changes in their three-dimensional architecture, we can elucidate the structure-activity relationships (SAR) that govern their performance. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage structural insights for the rational design of more potent and selective pyrazine-based therapeutics.
Core Scaffold and Rationale for Analog Design
The this compound core presents several key features for medicinal chemistry exploration. The pyrazine ring itself is a bioisostere for other aromatic systems, while the 2-amino group provides a crucial hydrogen bond donor and a site for further derivatization. The 5-methoxy group acts as a hydrogen bond acceptor and can influence the electronic properties and metabolic stability of the molecule.
The primary rationale for synthesizing and analyzing analogs of this core structure is to systematically probe the effects of substituent changes at the 5-position on the overall molecular conformation, crystal packing, and, consequently, biological activity. By replacing the methoxy group with other functionalities, such as halogens or small alkyl groups, we can modulate properties like lipophilicity, electronic distribution, and steric bulk, all of which can significantly impact target binding and pharmacokinetic profiles.
Figure 1: Core chemical scaffold of 5-substituted pyrazin-2-amine analogs.
Comparative Crystallographic Analysis
| Parameter | 5-Chloropyrazin-2-amine | 5-Bromopyrazin-2-amine |
| Formula | C₄H₄ClN₃ | C₄H₄BrN₃ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Key Intermolecular Interactions | N-H···N hydrogen bonds | N-H···N hydrogen bonds |
| Reference | --INVALID-LINK-- | --INVALID-LINK-- |
| Table 1: Comparative Crystallographic Data of 5-Halogenated Pyrazin-2-amine Analogs. |
The crystal structures of both 5-chloro- and 5-bromopyrazin-2-amine reveal a planar pyrazine ring. The dominant intermolecular interaction is the formation of hydrogen-bonded dimers through the 2-amino group and one of the pyrazine nitrogen atoms. This dimerization is a common motif in pyrazin-2-amine derivatives and is a key factor in their crystal packing. The substitution of chlorine with bromine at the 5-position does not significantly alter this primary hydrogen bonding motif but does influence the overall packing arrangement due to the different sizes and electronic properties of the halogen atoms.
Performance Comparison: Antimicrobial Activity
Pyrazine derivatives, particularly analogs of pyrazinamide, are well-known for their antimycobacterial activity. The performance of 5-substituted pyrazin-2-amine analogs is often evaluated based on their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Pyrazine Thiocarboxamide | Mycobacterium tuberculosis | Significant Activity | [1] |
| Pyrazine Thiocarboxamide | Mycobacterium avium | Significant Activity | [1] |
| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | M. tuberculosis H37Rv | 6.25 | [2] |
| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | M. tuberculosis H37Rv | 6.25 | [2] |
| Table 2: Comparative Antimicrobial Activity of Pyrazine Analogs. |
The data indicates that modifications to the pyrazine core can lead to potent antimicrobial activity. For instance, the sulfonamide derivatives of pyrazin-2-amine have demonstrated good activity against M. tuberculosis.[2] The introduction of a chlorine atom at the 6-position of the pyrazine ring in this series did not diminish the activity, highlighting the potential for halogenation to modulate the physicochemical properties without negatively impacting the desired biological effect.[2]
Experimental Protocols
The successful synthesis and crystallization of these analogs are paramount for their structural and biological evaluation. Below are detailed, step-by-step methodologies for the synthesis and crystallization of a representative 5-substituted pyrazin-2-amine analog.
Synthesis of 5-Substituted Pyrazin-2-amine Analogs
The synthesis of 5-substituted pyrazin-2-amines can be achieved through various established synthetic routes. A common approach involves the condensation of a 1,2-dicarbonyl compound with a diamine, followed by functional group manipulations.
Figure 2: General workflow for the synthesis of pyrazine derivatives.
Step-by-Step Protocol (General):
-
Condensation: React a 1,2-dicarbonyl compound with a suitable 1,2-diamine in an appropriate solvent, often with catalytic acid or base.
-
Oxidation: The resulting dihydropyrazine intermediate is oxidized to the aromatic pyrazine. This can be achieved using an oxidizing agent or through aerobic oxidation.
-
Functionalization: The pyrazine core is then further functionalized to introduce the desired substituents at the 5-position and the amino group at the 2-position. This may involve nucleophilic aromatic substitution or other standard organic transformations.
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is essential for X-ray crystallographic analysis. The choice of solvent and crystallization technique is critical.
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: Identify a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For many pyrazine derivatives, solvents like ethanol, benzene, or mixtures such as diisopropyl ether/hexane can be effective.[3]
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or freezer can promote crystal growth.
-
Crystal Isolation: Collect the formed crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Conclusion and Future Directions
The comparative analysis of this compound analogs underscores the profound impact of subtle structural modifications on their crystallographic and performance characteristics. The planarity of the pyrazine ring and the propensity for hydrogen-bonded dimer formation are conserved structural motifs, while substitutions at the 5-position offer a powerful handle to modulate biological activity.
Future research in this area should focus on expanding the library of 5-substituted pyrazin-2-amine analogs and systematically evaluating their biological activities in conjunction with detailed crystallographic studies. The integration of computational modeling with experimental data will be instrumental in building robust SAR models to guide the design of next-generation pyrazine-based therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.
References
A Senior Application Scientist's Guide to In Vitro Kinase Assays for 5-Methoxypyrazin-2-amine Based Inhibitors
The 5-methoxypyrazin-2-amine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically evaluated and FDA-approved kinase inhibitors.[1][2] Its remarkable ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases makes it a powerful starting point for developing targeted therapeutics.[2][3] However, the journey from a promising compound to a validated lead hinges on rigorous, reproducible, and relevant in vitro testing. The choice of kinase assay is not merely a procedural detail; it is a critical decision that profoundly influences the quality and interpretation of inhibitory data.
This guide provides an in-depth comparison of common in vitro kinase assay formats, offering field-proven insights to help researchers select and implement the most appropriate methodology for characterizing this compound based inhibitors. We will dissect the causality behind experimental choices, present a self-validating protocol, and provide the necessary tools for robust data interpretation.
The Landscape of In Vitro Kinase Assays: A Comparative Analysis
The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from ATP to a substrate. The diversity of available methods arises from how this event is detected. For ATP-competitive inhibitors, such as those based on the pyrazine core, the assay must be sensitive enough to detect subtle changes in enzyme activity and robust enough to avoid artifacts.
Here, we compare the three most prevalent assay paradigms: radiometric, fluorescence-based, and luminescence-based methods.
| Assay Format | Principle | Advantages | Disadvantages | Best Suited For |
| Radiometric Assay | Measures the incorporation of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[4][5][6] | Gold Standard : Direct measurement of phosphorylation, highly sensitive and accurate.[4][7][8] Universally applicable to any kinase/substrate pair.[7][9] | Requires handling of radioactive materials, specialized equipment, and waste disposal protocols.[8][10] Lower throughput. | Orthogonal validation of hits; detailed mechanistic studies; situations where direct measurement is paramount. |
| Fluorescence-Based | Detects changes in fluorescence properties (Polarization, FRET, or intensity) upon phosphorylation or inhibitor binding.[11][12] | Non-radioactive, amenable to high-throughput screening (HTS).[12] Homogeneous "mix-and-read" formats are common.[13] | Indirect measurement; requires labeled substrates or antibodies; potential for light-scattering or fluorescent compound interference.[12] | High-throughput screening (HTS) campaigns; real-time kinetic analysis. |
| Luminescence-Based | Quantifies the amount of ATP consumed (or ADP produced) during the kinase reaction using a luciferase-based system.[14][15][16] | Extremely sensitive, excellent Z'-factor values (>0.7) for HTS.[17][18] Homogeneous, simple "add-mix-read" protocol.[17] Broad applicability.[16] | Indirect measurement (ATP depletion); potential for inhibition of the luciferase coupling enzyme by test compounds. | HTS, dose-response studies, and routine inhibitor profiling due to its balance of simplicity, sensitivity, and throughput. |
Expert Insight: While radiometric assays are revered as the "gold standard" for their directness[7][8], their logistical challenges make them impractical for routine screening. For the iterative cycles of synthesis and testing inherent in developing a pyrazine-based inhibitor series, luminescence-based assays like Promega's ADP-Glo™ or Kinase-Glo® offer the most pragmatic and robust solution. They provide a reliable, high-throughput method to generate the IC₅₀ data needed to build structure-activity relationships (SAR).
The Critical Role of ATP Concentration in Assay Design
Since most pyrazine-based inhibitors compete with ATP for the kinase's active site, the concentration of ATP used in the assay is a critical variable that directly impacts the apparent inhibitor potency (IC₅₀).[19]
-
High ATP Concentrations (>Kₘ): Can overcome the effects of a competitive inhibitor, leading to an artificially high (less potent) IC₅₀ value.
-
Low ATP Concentrations ( Can make an inhibitor appear more potent than it would be in a physiological context where ATP levels are high.
Causality in Experimental Choice: To ensure that IC₅₀ values are comparable across different kinases and accurately reflect the inhibitor's intrinsic affinity, it is best practice to run kinase assays with the ATP concentration set at or near the Michaelis constant (Kₘ) for that specific kinase.[19][20][21] For an ATP-competitive inhibitor, when the assay is performed with [ATP] = Kₘ, the Cheng-Prusoff equation simplifies, and the intrinsic inhibition constant (Kᵢ) can be estimated as Kᵢ ≈ IC₅₀ / 2.[20][22] This allows for a more standardized comparison of inhibitor potency.
Caption: Relationship between ATP concentration, IC₅₀, and Kᵢ.
Detailed Protocol: Luminescence-Based In Vitro Kinase Assay (ADP-Glo™)
This protocol provides a self-validating system for determining the IC₅₀ of this compound based inhibitors against a target kinase. The ADP-Glo™ assay is a universal, homogeneous system that measures kinase activity by quantifying the amount of ADP produced.[7]
I. Materials and Reagents
-
Recombinant Human Kinase of interest
-
Kinase-specific peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[23]
-
ATP (at a concentration equal to the Kₘ for the target kinase)
-
Test Inhibitors (dissolved in 100% DMSO)
-
White, opaque 384-well assay plates (low volume)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
II. Experimental Workflow
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
III. Step-by-Step Methodology
1. Compound Preparation and Plating (Dose-Response): a. Prepare a 10-point, 3-fold serial dilution of your this compound based inhibitor stock solution in 100% DMSO. b. Transfer a small volume (e.g., 50 nL) of the diluted compounds and DMSO vehicle controls to the wells of a 384-well assay plate.[24] The final DMSO concentration in the assay should be kept low (≤1%) to avoid affecting enzyme activity.
2. Kinase Reaction Setup: a. Prepare a master mix of the kinase enzyme in kinase buffer. b. Add 2.5 µL of the kinase solution to each well containing the test compound. c. Crucial Control: Add 2.5 µL of kinase buffer without enzyme to the "100% inhibition" (or "no kinase") control wells. d. Pre-incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts, which is important for identifying slow, tight-binding inhibitors.[21]
3. Initiation of Kinase Reaction: a. Prepare a master mix containing the peptide substrate and ATP in kinase buffer. The final concentration of ATP should be at the Kₘ of the kinase. b. Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mix to all wells. The total reaction volume is now 5 µL.[23] c. Mix the plate gently and incubate at a controlled temperature (e.g., 30°C) for a pre-determined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction, which must be determined during assay optimization.
4. Reaction Termination and Signal Generation: a. To stop the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the enzymatic reaction and depletes the remaining unconsumed ATP.[23][25] b. Incubate the plate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the initial kinase activity.[23][25] d. Incubate for another 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
5. Data Acquisition and Analysis: a. Measure the luminescence signal (Relative Light Units, RLU) using a plate reader. b. Data Normalization: Calculate the percent inhibition for each inhibitor concentration using the following formula:
- % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_kinase) / (RLU_vehicle - RLU_no_kinase)) c. IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[25][26]
Conclusion and Best Practices
The selection of an in vitro kinase assay is a foundational step in the characterization of novel inhibitors. For compounds built on the this compound scaffold, which are predominantly ATP-competitive, luminescence-based assays like ADP-Glo™ offer a superior balance of throughput, sensitivity, and operational simplicity.
To ensure the integrity and comparability of your data, always:
-
Optimize Assay Conditions: Before screening, determine the optimal enzyme concentration and reaction time to ensure the assay operates within the linear range.
-
Standardize ATP Concentration: Use an ATP concentration at or near the Kₘ of the target kinase to generate meaningful and comparable IC₅₀ values.[19][20]
-
Use Proper Controls: The inclusion of no-inhibitor, no-kinase, and vehicle controls is non-negotiable for proper data normalization and validation.[27][28]
-
Confirm Hits Orthogonally: Potent hits should ideally be confirmed using a different assay format (e.g., a radiometric or fluorescence-based assay) to rule out technology-specific artifacts.
By adhering to these principles and employing a robust, well-characterized assay protocol, researchers can confidently and efficiently advance their this compound based inhibitors through the drug discovery pipeline.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. Kinase-Glo® Luminescent Kinase Assays [promega.kr]
- 18. promega.com.br [promega.com.br]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. benchchem.com [benchchem.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Bioactivity of 5-Methoxy vs. 5-Chloro Pyrazin-2-Amine Analogs in Kinase Inhibition
In the landscape of medicinal chemistry, the pyrazin-2-amine scaffold is a cornerstone for the development of potent kinase inhibitors. Its ability to form critical hydrogen bonds within the ATP-binding site of kinases makes it a privileged structure in drug discovery. The biological activity of these analogs can be finely tuned by substitutions on the pyrazine ring. This guide provides an in-depth comparison of the bioactivity of two key classes of analogs: those bearing a 5-methoxy group versus those with a 5-chloro substituent. This analysis is grounded in established principles of medicinal chemistry and supported by experimental data paradigms for Cyclin-Dependent Kinase 2 (CDK2) inhibition, a crucial target in oncology.
The Decisive Impact of the 5-Position Substituent: A Mechanistic Overview
The choice between a methoxy (-OCH₃) and a chloro (-Cl) group at the 5-position of the pyrazin-2-amine core is a critical decision in the design of kinase inhibitors. These substituents, while similar in size, possess opposing electronic properties that fundamentally alter the molecule's interaction with its biological target.
-
5-Chloro Analogs: The Electron-Withdrawing Advantage The chloro group is a classic electron-withdrawing group. Its inductive effect reduces the electron density of the pyrazine ring. This electronic modulation can enhance the hydrogen bond donating capacity of the 2-amine group, leading to a stronger interaction with the hinge region of the kinase, a key determinant of binding affinity. Furthermore, the chloro group can participate in favorable halogen bonding interactions with backbone carbonyls in the ATP-binding site, providing an additional anchor point for the inhibitor.
-
5-Methoxy Analogs: The Role of Electron-Donating Properties Conversely, the methoxy group is electron-donating through resonance, while being weakly electron-withdrawing by induction. The net effect is an increase in the electron density of the pyrazine ring. While this might slightly weaken the primary hydrogen bonds with the kinase hinge, the methoxy group offers a hydrogen bond acceptor (the oxygen atom), which can engage with nearby amino acid residues or water molecules in the active site. Its impact on solubility and metabolic stability also plays a significant role in the overall pharmacological profile of the compound.
The interplay of these electronic effects, steric hindrance, and potential for secondary interactions determines the ultimate potency and selectivity of the inhibitor.
Comparative Bioactivity Against CDK2: A Data-Driven Analysis
To illustrate the practical implications of these substituent choices, we will consider their impact on the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a well-established therapeutic target in cancer.[1][2][3] The following table presents a representative comparison of the inhibitory activity (IC₅₀) of a hypothetical matched pair of 5-chloro and 5-methoxy pyrazin-2-amine analogs against CDK2. This data is illustrative and based on general structure-activity relationship (SAR) trends observed in the literature for pyrazine-based kinase inhibitors.[4]
| Compound ID | 5-Substituent | Core Scaffold | Target Kinase | IC₅₀ (nM) |
| PZA-Cl | -Cl | Pyrazin-2-amine | CDK2 | 15 |
| PZA-OMe | -OCH₃ | Pyrazin-2-amine | CDK2 | 85 |
As the illustrative data suggests, the 5-chloro analog (PZA-Cl) often exhibits greater potency against CDK2. This is frequently attributed to the enhanced hydrogen bonding and potential for halogen bonding conferred by the electron-withdrawing chloro group.
Visualizing the Inhibition: The CDK2 Signaling Pathway
To contextualize the importance of CDK2 inhibition, the following diagram illustrates its central role in cell cycle progression. Inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S transition, and can induce apoptosis in cancer cells.
Caption: Role of CDK2 in the cell cycle and the point of inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The determination of IC₅₀ values is a critical step in evaluating the potency of kinase inhibitors. The following is a standardized protocol for an in vitro kinase inhibition assay.
Objective: To determine the concentration of the test compounds (PZA-Cl and PZA-OMe) required to inhibit 50% of the activity of recombinant human CDK2/Cyclin A.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
ATP (Adenosine triphosphate)
-
Histone H1 (as substrate)
-
Test compounds (PZA-Cl, PZA-OMe) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Radiolabeled [γ-³²P]ATP
-
Phosphocellulose filter plates
-
Scintillation counter
Workflow:
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., from 100 µM to 0.1 nM) in 100% DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase reaction mix containing CDK2/Cyclin A, the substrate (Histone H1), and the kinase buffer.
-
Compound Addition: Add a small volume of the diluted test compounds to the wells. Include control wells with DMSO only (for 0% inhibition) and a known potent inhibitor or no enzyme (for 100% inhibition).
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Reaction Termination and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with a suitable wash buffer (e.g., phosphoric acid) to remove any unincorporated [γ-³²P]ATP.
-
Detection: Dry the plate and measure the amount of incorporated radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The choice between a 5-methoxy and a 5-chloro substituent on a pyrazin-2-amine scaffold has profound implications for its bioactivity as a kinase inhibitor. While the electron-withdrawing nature of the chloro group often leads to higher potency against targets like CDK2, the properties of the methoxy group can be advantageous for other aspects of the drug's profile, such as solubility and pharmacokinetics. This guide highlights the importance of a nuanced understanding of structure-activity relationships in the design of next-generation therapeutics. Future research should focus on obtaining more direct comparative data for a wider range of kinases and exploring how these substitutions affect selectivity and in vivo efficacy.
References
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profiles of Kinase Inhibitors Derived from 5-Methoxypyrazin-2-amine
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Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are crucial regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2] Kinase inhibitors have revolutionized cancer treatment, but their development is a delicate balancing act.[3] The high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in designing truly selective inhibitors.[4][5]
This inherent lack of absolute specificity leads to the phenomenon of cross-reactivity, or "polypharmacology," where an inhibitor binds to multiple kinases—both intended and unintended.[3][6][7][8] This can be a double-edged sword. On one hand, multi-targeting can lead to enhanced therapeutic efficacy by hitting redundant signaling pathways.[9][10] On the other, it can result in off-target toxicities.[2][3] Therefore, a comprehensive understanding of a kinase inhibitor's cross-reactivity profile is paramount for rational drug design and predicting clinical outcomes.
The 5-methoxypyrazin-2-amine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. Its unique chemical properties allow for versatile modifications to achieve desired potency and selectivity. This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from this scaffold, supported by experimental data and detailed methodologies for their assessment.
The Significance of the this compound Scaffold
While specific examples of widely marketed drugs directly featuring an unsubstituted this compound core are not readily found in the provided search results, the broader pyrazine and pyrimidine structures are foundational to many kinase inhibitors.[11][12] For instance, pyrazine derivatives have been developed as potent inhibitors of CSNK2A and PIM kinases.[13] The related imidazopyrazine scaffold is also a key component of several kinase inhibitors, highlighting the importance of this class of heterocycles in kinase-targeted drug discovery.[14] This guide will use representative examples from the broader pyrazine family to illustrate the principles of cross-reactivity profiling.
Comparative Analysis of Cross-Reactivity Profiling Methodologies
A variety of techniques, each with its own advantages and limitations, are employed to determine the selectivity of kinase inhibitors. These can be broadly categorized into biochemical and cell-based assays.
Biochemical Assays: A Purified Perspective
Biochemical assays measure the direct interaction between an inhibitor and a purified kinase. They are invaluable for determining intrinsic binding affinity and potency.[15][16]
| Assay Type | Principle | Advantages | Limitations |
| Binding Assays (e.g., KINOMEscan®) | Competition-based assay where the inhibitor competes with an immobilized ligand for binding to the kinase. The amount of bound kinase is quantified, often by qPCR.[17][18] | High-throughput, provides true dissociation constants (Kd), ATP-independent, can screen against hundreds of kinases.[17][18][19] | In vitro system lacks cellular context (e.g., ATP concentration, scaffolding proteins).[18] |
| Activity Assays (e.g., Radiometric, Luminescence) | Measures the transfer of a phosphate group from ATP to a substrate. Inhibition is quantified by a decrease in product formation.[1][15] | Considered the "gold standard" for measuring functional inhibition.[15] | Can be lower-throughput, may require modified substrates or coupling enzymes, and IC50 values are dependent on ATP concentration.[15] |
The KINOMEscan® platform is a widely used competition binding assay that can profile inhibitors against a large panel of over 480 kinases.[19] This technology provides a comprehensive view of an inhibitor's kinome-wide selectivity.[17][20]
Experimental Workflow: KINOMEscan®
Caption: KINOMEscan® Experimental Workflow.
Cell-Based Assays: Target Engagement in a Physiological Context
Cell-based assays measure an inhibitor's ability to bind to its target within a living cell, providing a more physiologically relevant assessment of potency and selectivity.[21]
| Assay Type | Principle | Advantages | Limitations |
| NanoBRET™ Target Engagement Assay | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer. Inhibitor binding displaces the tracer, reducing the BRET signal.[22][23][24][25] | Live-cell format, provides quantitative intracellular affinity data, can be used for a wide range of kinases.[22][23][25] | Requires genetic modification of cells to express the fusion protein, tracer availability may be limited for some targets. |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes a protein against thermal denaturation. The amount of soluble protein remaining after heat treatment is quantified.[26][27][28][29][30] | Label-free, can be used in intact cells and tissues, confirms intracellular target engagement.[26][27][29] | Lower-throughput, requires specific antibodies for detection, may not be suitable for all targets. |
The NanoBRET™ Target Engagement Assay is a powerful tool for quantifying compound binding to target proteins in living cells.[22][23][25] It provides a direct measure of target occupancy and intracellular affinity.[24]
Signaling Pathway: Ligand-Induced Target Engagement
Caption: Principle of the NanoBRET™ Assay.
Cross-Reactivity Profiles: A Case Study Approach
To illustrate the practical application of these methodologies, we will examine the hypothetical cross-reactivity profiles of two kinase inhibitors derived from a pyrazine-like scaffold, Compound A and Compound B, against a panel of selected kinases.
Table 1: KINOMEscan® Profile of Pyrazine-Derived Inhibitors
| Kinase Target | Compound A (% of Control @ 1µM) | Compound B (Kd in nM) | Primary Cellular Process |
| Target Kinase (e.g., FLT3) | < 1% | 5 | Hematopoiesis, cell proliferation |
| Off-Target 1 (e.g., AXL) | 5% | 50 | Cell survival, proliferation, migration |
| Off-Target 2 (e.g., c-KIT) | 25% | 250 | Cell survival, differentiation |
| Off-Target 3 (e.g., VEGFR2) | 50% | >1000 | Angiogenesis |
| Off-Target 4 (e.g., SRC) | >75% | >5000 | Cell growth, differentiation, survival |
Data is hypothetical and for illustrative purposes.
Interpretation of Results:
-
Compound A shows high potency against its intended target and some off-target activity against AXL and c-KIT. The percentage of control value indicates the amount of kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage signifies stronger binding of the test compound.
-
Compound B demonstrates high affinity (low Kd) for its primary target and progressively weaker affinity for the off-target kinases. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a stronger interaction.
This data allows for a direct comparison of the selectivity of the two compounds. While both are potent inhibitors of the target kinase, Compound B appears to have a more favorable selectivity profile with weaker binding to the tested off-targets.
Detailed Experimental Protocols
For researchers looking to implement these techniques, the following are generalized, step-by-step protocols for the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay.
Protocol 1: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is adapted from commercially available kits and technical manuals.[22][31]
1. Cell Preparation and Transfection: a. Culture HEK293 cells (or another suitable cell line) in DMEM supplemented with 10% FBS. b. Prepare a transfection complex by mixing the NanoLuc®-kinase fusion vector DNA with a transfection reagent (e.g., FuGENE® HD) in a serum-free medium like Opti-MEM®. c. Add the transfection complex to the cells and incubate for 18-24 hours to allow for protein expression.[24]
2. Assay Plate Preparation: a. Prepare serial dilutions of the test compound in DMSO. b. Dispense the diluted compounds into a white, non-binding surface 96-well or 384-well plate.
3. Cell Plating and Tracer Addition: a. Harvest the transfected cells and resuspend them in Opti-MEM®. b. Add the cell suspension to the assay plate containing the test compounds. c. Add the NanoBRET™ tracer at a predetermined optimal concentration. d. Incubate the plate at 37°C in a CO2 incubator for 2 hours.
4. Signal Detection: a. Prepare the NanoBRET™ Nano-Glo® substrate solution, including an extracellular NanoLuc® inhibitor to reduce background signal. b. Add the substrate solution to each well. c. Read the plate within 20 minutes on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) wavelengths.[24]
5. Data Analysis: a. Calculate the BRET ratio by dividing the acceptor emission by the donor emission. b. Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50.
Logical Relationship: Hit-to-Lead Optimization
Caption: Decision-making in lead optimization.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol is a generalized procedure based on published methods.[26][28][29]
1. Cell Culture and Compound Treatment: a. Culture the cells of interest to a sufficient density. b. Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO). c. Incubate for a specified period to allow for compound uptake and target engagement.
2. Heat Treatment: a. Aliquot the cell suspensions into PCR tubes. b. Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. This will create a melt curve. c. Alternatively, for an isothermal dose-response experiment, heat all samples to a single, predetermined temperature.[28]
3. Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or using a lysis buffer. b. Separate the soluble protein fraction from the precipitated protein and cell debris by centrifugation at high speed.
4. Protein Quantification: a. Collect the supernatant containing the soluble proteins. b. Quantify the amount of the target protein in the soluble fraction using a suitable method, such as: i. Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific primary antibody against the target protein. ii. AlphaScreen® or ELISA: Use antibody-based detection in a microplate format for higher throughput.
5. Data Analysis: a. For a melt curve, plot the amount of soluble protein against the temperature to determine the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target stabilization. b. For an isothermal dose-response curve, plot the amount of soluble protein against the compound concentration to determine the EC50 of thermal stabilization.
Conclusion and Future Perspectives
Comprehensive cross-reactivity profiling is an indispensable component of modern kinase inhibitor discovery and development. The choice of methodology—biochemical or cell-based—depends on the specific questions being asked and the stage of the drug discovery process. While biochemical assays like KINOMEscan® provide a broad, initial assessment of kinome-wide selectivity, cell-based assays such as NanoBRET™ and CETSA® offer crucial validation of target engagement in a more physiologically relevant setting.
For inhibitors derived from scaffolds like this compound, a thorough understanding of their interaction with the kinome is essential for optimizing their therapeutic index. By integrating data from multiple profiling platforms, researchers can make more informed decisions, leading to the development of safer and more effective kinase-targeted therapies. The continued evolution of these profiling technologies, including advancements in proteomics and computational modeling, will further enhance our ability to predict and interpret the complex polypharmacology of kinase inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the cancer kinome through polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Network modeling of kinase inhibitor polypharmacology reveals pathways targeted in chemical screens - Fraenkel Lab [fraenkel.mit.edu]
- 7. profiles.foxchase.org [profiles.foxchase.org]
- 8. Network modeling of kinase inhibitor polypharmacology reveals pathways targeted in chemical screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. chayon.co.kr [chayon.co.kr]
- 19. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 20. ambitbio.com [ambitbio.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 23. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 24. eubopen.org [eubopen.org]
- 25. benchchem.com [benchchem.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. benchchem.com [benchchem.com]
- 28. scispace.com [scispace.com]
- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 31. promega.com [promega.com]
Safety Operating Guide
5-Methoxypyrazin-2-amine proper disposal procedures
An Expert Guide to the Proper Disposal of 5-Methoxypyrazin-2-amine
The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[1] Understanding its specific risk profile is the first step in responsible management. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it must be managed as regulated hazardous waste from the point of generation to its final disposal. Under no circumstances should this compound or its residues be disposed of down the sanitary sewer or in regular trash.
Chemical and Hazard Profile
A clear understanding of the compound's properties is essential for safe handling and for making informed decisions during spill cleanup and waste segregation.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O | [1][3] |
| CAS Number | 54013-07-9 | [1][3] |
| Molecular Weight | 125.13 g/mol | [1] |
| Appearance | Light yellow to brown solid | [4] |
| Melting Point | 110-111°C | [4] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
| GHS Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1][2] |
Regulatory Framework: Compliance is Non-Negotiable
In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5][6] Academic and research laboratories may operate under specific regulations, such as the EPA's Subpart K, which provides alternative, lab-focused standards.
Key regulatory principles to follow include:
-
Generator Status: Your institution is classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) based on the volume of hazardous waste produced monthly.[7] This status determines storage time limits and reporting requirements.
-
Point of Generation: Waste must be accumulated at or near its point of generation and be under the control of laboratory personnel.[5][7]
-
Documentation: All waste generation must be documented to ensure a clear chain of custody from the lab to the final disposal facility.[5]
On-Site Waste Management Protocol
This section provides a step-by-step methodology for managing this compound waste within the laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensure appropriate PPE is worn.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[8]
-
Skin Protection: Wear a lab coat and chemically impermeable gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a full-face respirator with an appropriate filter (e.g., type ABEK, EN14387). All handling of the solid compound should occur within a certified chemical fume hood.[6]
Step 2: Waste Container Selection and Labeling
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is free from damage and has a secure, leak-proof screw cap.[5][6] The container must be chemically compatible with aromatic amines. Do not use metal containers.[6]
-
Label the Container Correctly: The container must be clearly labeled before any waste is added.[7] The label must include:
Step 3: Waste Segregation
Proper segregation prevents dangerous chemical reactions.
-
Solid Waste: Collect unreacted this compound, contaminated weigh boats, and contaminated consumables (e.g., gloves, wipes) in a designated solid hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate liquid hazardous waste container labeled with the full name of the amine and the solvent(s).
-
Avoid Incompatibles: Do not mix this waste with strong oxidizing agents, strong bases, acid anhydrides, or acid chlorides.[2]
The following diagram illustrates the decision workflow for proper waste segregation.
Final Disposal Pathway
The ultimate disposal of this compound must be handled by professionals.
-
Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[7] This area should be well-ventilated, away from incompatible materials, and have secondary containment.[5]
-
Professional Collection: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup. They will transport the waste to a Central Accumulation Area (CAA) before it is removed by a licensed hazardous waste disposal vendor.[7]
-
Treatment: The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The typical final disposal method for this type of organic compound is high-temperature incineration.
Decontamination of Non-Disposable Labware
Glassware and equipment that have come into contact with this compound must be decontaminated before reuse.
-
Initial Rinse: In a fume hood, rinse the glassware three times with a suitable organic solvent (e.g., ethanol or acetone) in which the compound is soluble.
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste. Decant it into the appropriate liquid hazardous waste container.[9]
-
Wash: After the solvent rinse, the glassware can be washed with soap and water.[9]
-
Dry: Allow the glassware to dry completely before returning it to storage.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Ventilate: Ensure the spill area is well-ventilated, typically by keeping it within a fume hood.
-
Don PPE: Wear the full PPE detailed in Section 3.1.
-
Contain and Absorb: For a solid spill, carefully sweep or vacuum the material into a waste container, avoiding dust generation.[10] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste: Scoop the absorbed material and contaminated debris into a labeled hazardous waste container.[2]
-
Decontaminate Area: Clean the spill area with a solvent-soaked cloth, followed by soap and water. All cleaning materials are considered hazardous waste and must be disposed of accordingly.
-
Report: Report the incident to your laboratory supervisor and EH&S department as per institutional policy.
References
- 1. This compound | C5H7N3O | CID 14536429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-AMINO-5-METHOXYPYRAZINE CAS#: 54013-07-9 [amp.chemicalbook.com]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. echemi.com [echemi.com]
- 9. uwlax.edu [uwlax.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
